molecular formula C9H14N4 B1333216 1-Pyrimidin-2-yl-1,4-diazepane CAS No. 21279-57-2

1-Pyrimidin-2-yl-1,4-diazepane

Cat. No.: B1333216
CAS No.: 21279-57-2
M. Wt: 178.23 g/mol
InChI Key: LZOGPVCTSDAYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyrimidin-2-yl-1,4-diazepane is a useful research compound. Its molecular formula is C9H14N4 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrimidin-2-yl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-4-11-9(12-5-1)13-7-2-3-10-6-8-13/h1,4-5,10H,2-3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOGPVCTSDAYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378248
Record name 1-pyrimidin-2-yl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21279-57-2
Record name Hexahydro-1-(2-pyrimidinyl)-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21279-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-pyrimidin-2-yl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-Pyrimidin-2-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed methodology for the synthesis and characterization of the novel compound 1-Pyrimidin-2-yl-1,4-diazepane. This molecule incorporates a pyrimidine ring, a key pharmacophore in numerous therapeutic agents, and a 1,4-diazepane moiety, a versatile scaffold in medicinal chemistry. The synthetic approach is based on a nucleophilic aromatic substitution reaction. Detailed protocols for the synthesis, purification, and characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are provided. All quantitative data is presented in a structured format for clarity and ease of comparison.

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. The pyrimidine nucleus is a constituent of nucleic acids and is found in a wide array of approved drugs, exhibiting activities such as anticancer, antiviral, and antibacterial properties. Similarly, the 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties and serving as a flexible linker in complex molecular architectures. The combination of these two moieties in this compound presents an interesting target for the development of new chemical entities with potential biological activity. This guide provides a comprehensive, albeit theoretical, framework for its preparation and analysis.

Proposed Synthesis

The synthesis of this compound is proposed to proceed via a nucleophilic aromatic substitution (SNAr) reaction. This common and generally high-yielding reaction involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile. In this case, the secondary amine of 1,4-diazepane acts as the nucleophile, attacking the electron-deficient C2 position of 2-chloropyrimidine.

Synthetic Workflow

SynthesisWorkflow cluster_reactants Starting Materials Reactant1 2-Chloropyrimidine Reaction SNAr Reaction (Base, Solvent, Heat) Reactant1->Reaction Reactant2 1,4-Diazepane Reactant2->Reaction Product This compound Reaction->Product Nucleophilic Aromatic Substitution

Caption: Synthetic route for this compound.

Experimental Protocol

Materials:

  • 2-Chloropyrimidine

  • 1,4-Diazepane

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,4-diazepane (1.2 equivalents) in acetonitrile (10 mL/mmol of 2-chloropyrimidine), add a base such as potassium carbonate or triethylamine (2.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 2-chloropyrimidine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques. Below are the expected characterization data based on analogous compounds found in the literature.

Physical Properties (Predicted)
PropertyPredicted Value
Molecular FormulaC₉H₁₄N₄
Molecular Weight178.24 g/mol
AppearanceOff-white solid
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. Spectra should be recorded in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

Table 1: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrimidine H-4, H-6~8.3Doublet
Pyrimidine H-5~6.5Triplet
Diazepane CH₂ (N-Py)~3.8Triplet
Diazepane CH₂ (N-H)~3.0Triplet
Diazepane CH₂-CH₂-CH₂~1.9Quintet
Diazepane NHVariableBroad Singlet

Table 2: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyrimidine C-2~162.0
Pyrimidine C-4, C-6~157.5
Pyrimidine C-5~110.0
Diazepane C (N-Py)~48.0
Diazepane C (N-H)~46.0
Diazepane C-C-C~27.0
Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the target compound. Electrospray ionization (ESI) is a suitable method.

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺179.1291
[M+Na]⁺201.1111

Expected Fragmentation: The mass spectrum of amines is often characterized by cleavage of the bond beta to the nitrogen atom. For this compound, fragmentation of the diazepine ring is expected.

Logical Flow of Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized compound.

CharacterizationWorkflow Start Synthesized Crude Product Purification Column Chromatography Start->Purification Purity_Check TLC/LC-MS Purification->Purity_Check Purity_Check->Purification Impure Structure_Confirmation Structure Elucidation Purity_Check->Structure_Confirmation Pure H_NMR ¹H NMR Structure_Confirmation->H_NMR C_NMR ¹³C NMR Structure_Confirmation->C_NMR MS Mass Spectrometry Structure_Confirmation->MS Final Pure, Characterized Compound H_NMR->Final C_NMR->Final MS->Final

Caption: Workflow for purification and characterization.

Conclusion

This technical guide provides a detailed, practical, and theoretically sound approach for the synthesis and characterization of this compound. The proposed synthetic route via nucleophilic aromatic substitution is robust and amenable to scale-up. The provided characterization data, while predicted, offers a solid benchmark for researchers aiming to synthesize and identify this novel compound. This work serves as a valuable resource for scientists in the field of medicinal chemistry and drug development, facilitating the exploration of new chemical space for therapeutic applications.

An In-depth Technical Guide to 1-Pyrimidin-2-yl-1,4-diazepane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Pyrimidin-2-yl-1,4-diazepane, a heterocyclic compound of interest in medicinal chemistry and pharmacological research. This document synthesizes available data on its structure, physicochemical properties, and potential synthetic approaches, offering a valuable resource for professionals in drug discovery and development.

Chemical Structure and Identification

This compound is composed of a pyrimidine ring linked to a 1,4-diazepane moiety. The systematic IUPAC name for this compound is 1-(pyrimidin-2-yl)-1,4-diazepane. It is also known by synonyms such as 1-(2-Pyrimidinyl)homopiperazine.

Table 1: Compound Identification

IdentifierValue
CAS Number 21279-57-2[1][2]
Molecular Formula C₉H₁₄N₄
IUPAC Name 1-(pyrimidin-2-yl)-1,4-diazepane
Synonyms 1-(2-Pyrimidinyl)-1,4-diazepane, 1-(2-Pyrimidyl)homopiperazine
InChI InChI=1S/C9H14N4/c1-4-11-9(12-5-1)13-7-2-3-10-6-8-13/h1,4-5,10H,2-3,6-8H2
InChIKey LZOGPVCTSDAYIP-UHFFFAOYSA-N
SMILES C1CNCCN(C1)C2=NC=CC=N2

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity assessment. While experimental data is limited, predicted values and some reported characteristics provide valuable insights.

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 178.24 g/mol Sigma-Aldrich
Physical Form LiquidSigma-Aldrich
Predicted Boiling Point 341.5 ± 52.0 °CChemicalBook[3]
Predicted XlogP 0.4PubChem
Storage Temperature -20°CSigma-Aldrich

Structural and Spectroscopic Data

Table 3: Predicted Mass Spectrometry Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 179.12912138.6
[M+Na]⁺ 201.11106142.8
[M-H]⁻ 177.11456138.6
[M+NH₄]⁺ 196.15566150.8
[M+K]⁺ 217.08500143.3

Data sourced from PubChem.

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound is not widely published. However, based on the general synthesis of related N-aryl diazepanes and pyrimidine derivatives, a plausible synthetic route involves the nucleophilic aromatic substitution of a halogenated pyrimidine with 1,4-diazepane.

A likely synthetic approach would be the reaction of 2-chloropyrimidine with 1,4-diazepane (homopiperazine). This reaction typically requires a base to neutralize the HCl generated and a suitable solvent.

Below is a generalized, hypothetical experimental workflow for the synthesis of this compound. Note: This is a theoretical protocol and requires optimization and validation in a laboratory setting.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2-Chloropyrimidine 2-Chloropyrimidine Reaction_Vessel Reaction Vessel (Heated, Stirred) 2-Chloropyrimidine->Reaction_Vessel 1,4-Diazepane 1,4-Diazepane 1,4-Diazepane->Reaction_Vessel Base (e.g., K2CO3, Et3N) Base (e.g., K2CO3, Et3N) Base (e.g., K2CO3, Et3N)->Reaction_Vessel Solvent (e.g., DMF, CH3CN) Solvent (e.g., DMF, CH3CN) Solvent (e.g., DMF, CH3CN)->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Cool and filter to remove salts Extraction Extraction (e.g., EtOAc/Water) Filtration->Extraction Filtrate Drying Drying of Organic Layer (e.g., Na2SO4) Extraction->Drying Organic Layer Purification Column Chromatography (Silica Gel) Drying->Purification Concentrated Crude Product Final_Product This compound Purification->Final_Product Purified Product

Caption: Hypothetical workflow for the synthesis of this compound.

Characterization: The final product would be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in publicly accessible scientific literature detailing the involvement of this compound in any particular signaling pathway or its specific biological targets.

However, the pyrimidine and 1,4-diazepane scaffolds are present in numerous biologically active molecules. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects.[4][5][6] The 1,4-diazepane ring is a common feature in compounds targeting the central nervous system. The combination of these two moieties in this compound suggests potential for biological activity.

The logical relationship for investigating the potential biological activity of this compound would start with its synthesis and purification, followed by in vitro screening against a panel of relevant biological targets, such as kinases, G-protein coupled receptors (GPCRs), or various enzymes.

G Synthesis Synthesis and Purification of This compound Characterization Structural and Purity Characterization (NMR, MS, HPLC) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., Kinase Assays, Receptor Binding) Characterization->In_Vitro_Screening Hit_Identification Identification of Biological 'Hits' In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization and Structure-Activity Relationship (SAR) Studies Hit_Identification->Lead_Optimization Pathway_Analysis Signaling Pathway Elucidation Hit_Identification->Pathway_Analysis

Caption: Logical workflow for the biological investigation of this compound.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of drug discovery. This guide has summarized the currently available information on its chemical properties and structure. The lack of extensive experimental data, particularly regarding its synthesis and biological activity, highlights the opportunity for further research to explore the potential of this compound and its derivatives as novel therapeutic agents. The provided hypothetical synthesis and biological investigation workflows offer a roadmap for researchers interested in exploring this area.

References

Spectroscopic and Synthetic Profile of 1-Pyrimidin-2-yl-1,4-diazepane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic pathway for the compound 1-Pyrimidin-2-yl-1,4-diazepane. Due to the limited availability of specific experimental data for this molecule in public databases, this document presents a predictive and representative profile based on established principles of organic chemistry, spectroscopic data of analogous structures, and general experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for this compound. These predictions are derived from the analysis of its constituent chemical moieties: the pyrimidine ring and the 1,4-diazepane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.3Doublet2HH-4', H-6' (Pyrimidine ring)
~6.5Triplet1HH-5' (Pyrimidine ring)
~3.8Triplet4HH-2, H-7 (Diazepane ring, -CH₂-N-pyrimidine)
~3.0Triplet4HH-3, H-6 (Diazepane ring, -CH₂-NH-)
~2.0Quintet2HH-5 (Diazepane ring)
VariableBroad Singlet1HNH (Diazepane ring)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~162C-2' (Pyrimidine ring, C-N)
~157C-4', C-6' (Pyrimidine ring)
~110C-5' (Pyrimidine ring)
~48C-2, C-7 (Diazepane ring)
~46C-3, C-6 (Diazepane ring)
~28C-5 (Diazepane ring)
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

Ionm/z (calculated)
[M+H]⁺179.1291
[M+Na]⁺201.1111

Note: The predicted mass-to-charge ratios are based on the molecular formula C₉H₁₄N₄.

Infrared (IR) Spectroscopy

Table 4: Representative Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Medium, SharpN-H stretch (secondary amine)[1][2]
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850Medium to StrongC-H stretch (aliphatic)
1600 - 1550Medium to StrongC=N and C=C stretching (pyrimidine ring)[3]
1480 - 1400MediumC-H bending (aliphatic)
1350 - 1250MediumC-N stretching (aromatic amine)[2]
1250 - 1020MediumC-N stretching (aliphatic amine)[2]
910 - 665BroadN-H wag (secondary amine)[2]

Experimental Protocols

Detailed experimental procedures for obtaining the spectroscopic data are outlined below. These are general protocols that can be adapted for this compound.

NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound is as follows:[4][5]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum and improve signal-to-noise.

  • Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry

A general protocol for obtaining a mass spectrum using an electron-impact, magnetic-sector instrument is as follows:[6]

  • Sample Introduction: A small amount of the sample is introduced into the instrument and vaporized.

  • Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons, causing the ejection of an electron and the formation of a molecular ion (cation radical).[6]

  • Fragmentation: The high energy of the electron impact causes the molecular ion to fragment into smaller, charged species.

  • Mass Analysis: The ions are accelerated into a magnetic field, which deflects them according to their mass-to-charge ratio (m/z).

  • Detection: A detector counts the number of ions at each m/z value. The resulting data is presented as a mass spectrum, which is a plot of relative abundance versus m/z.

Infrared (IR) Spectroscopy

A general protocol for obtaining an IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique is as follows:

  • Instrument Background: A background spectrum of the clean ATR crystal is collected.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Spectrum Acquisition: The IR spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum.

  • Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance of infrared radiation as a function of wavenumber. The absorption bands are then correlated with specific functional groups in the molecule.[7]

Synthesis and Characterization Workflow

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution reaction. The following diagram illustrates a plausible synthetic and characterization workflow.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Spectroscopic Characterization Reactant1 2-Chloropyrimidine Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant Reactant2 1,4-Diazepane Reactant2->Reaction Reactant Product This compound Reaction->Product Yields Purification Column Chromatography Product->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

References

discovery and initial studies of 1-Pyrimidin-2-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and patent databases has revealed a notable absence of information regarding the discovery and initial studies of the specific compound, 1-Pyrimidin-2-yl-1,4-diazepane. While this molecule is indexed in chemical databases and available through some commercial suppliers, there is no associated primary research literature detailing its synthesis, biological evaluation, or mechanism of action.

Compound Identity

The molecule , this compound, is identified in chemical databases such as PubChem.[1] However, the entry for this compound explicitly states, "No literature data available for this compound."[1] Commercial listings from suppliers like Sigma-Aldrich provide basic information such as its molecular weight and structure but do not reference any scientific studies.[2]

State of Research

The absence of published data makes it impossible to construct an in-depth technical guide that meets the core requirements of detailing experimental protocols, quantitative data, and signaling pathways. The scientific community relies on peer-reviewed publications and patents to disseminate research findings, and for this compound, such records appear to be non-existent in the public domain.

Research on related, but structurally distinct, compound classes is available. For instance, studies on pyrimido[4,5-e][2][3]diazepines and other derivatives of 1,4-diazepane have been published, exploring their synthesis and potential biological activities.[3][4][5][6] However, the findings from this research on analogous structures cannot be extrapolated to this compound.

Conclusion

Due to the lack of primary scientific literature or patents describing the discovery and initial studies of this compound, the creation of a detailed technical guide with experimental data, protocols, and visualizations is not feasible at this time. The information required to fulfill the user's request is not available in the public scientific domain. Further research and publication by the scientific community would be necessary to enable the generation of such a document.

References

molecular formula and SMILES of 1-Pyrimidin-2-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and plausible biological activities of the heterocyclic compound 1-Pyrimidin-2-yl-1,4-diazepane. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide draws upon established knowledge of its constituent chemical moieties—the pyrimidine ring and the 1,4-diazepane scaffold—to infer its characteristics and potential applications.

Core Molecular Identifiers

The fundamental chemical identifiers for this compound are essential for database referencing and computational modeling.

IdentifierValue
Molecular Formula C₉H₁₄N₄
SMILES C1CNCCN(C1)C2=NC=CC=N2

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValue
Molecular Weight 178.24 g/mol
Topological Polar Surface Area 41.5 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
LogP (octanol-water partition coefficient) 0.4
Rotatable Bonds 1

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

A likely synthetic route would involve the reaction of 2-chloropyrimidine with 1,4-diazepane. This reaction would proceed via nucleophilic aromatic substitution, where the secondary amine of the diazepane ring attacks the electron-deficient carbon atom of the pyrimidine ring bearing the chlorine atom. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

G cluster_reagents Starting Materials reagent1 2-Chloropyrimidine reaction Nucleophilic Aromatic Substitution reagent1->reaction reagent2 1,4-Diazepane reagent2->reaction product This compound reaction->product Base (e.g., K₂CO₃) Solvent (e.g., DMF) G cluster_scaffolds Core Scaffolds cluster_activities Potential Therapeutic Areas compound 1-Pyrimidin-2-yl- 1,4-diazepane pyrimidine Pyrimidine compound->pyrimidine diazepane 1,4-Diazepane compound->diazepane oncology Oncology pyrimidine->oncology infectious Infectious Diseases pyrimidine->infectious inflammation Inflammation pyrimidine->inflammation neurology Neurology diazepane->neurology

The Emerging Therapeutic Potential of Pyrimidine-Diazepane Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that offer a framework for the development of potent and selective drugs. Among these, the pyrimidine-diazepane core has emerged as a privileged structure, demonstrating significant potential across a range of biological activities, most notably in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into pyrimidine-diazepane scaffolds, with a focus on their anticancer properties.

A Privileged Scaffold in Oncology

The fusion of a pyrimidine ring, a cornerstone of nucleic acids and numerous approved drugs, with a seven-membered diazepine ring gives rise to a unique bicyclic system with a three-dimensional architecture conducive to interacting with various biological targets.[1] This structural motif has been the subject of extensive research, leading to the discovery of compounds with potent antiproliferative and cytotoxic effects against a wide array of human cancer cell lines.[2][3][4]

Synthesis of Pyrimidine-Diazepane Derivatives

The construction of the pyrimidine-diazepane core is most commonly achieved through a regioselective condensation reaction between a substituted aminopyrimidine and an α,β-unsaturated carbonyl compound, often a chalcone derivative.[2][3][4] A general synthetic scheme is presented below.

General Synthesis of 8,9-dihydro-7H-pyrimido[4,5-b][5][6]diazepines:

A mixture of a 2,4,5,6-tetraaminopyrimidine or a 4,5,6-triaminopyrimidine and a substituted chalcone is heated under reflux in a suitable solvent, such as methanol, often in the presence of a catalyst like boron trifluoride etherate (BF₃∙OEt₂).[3] Microwave irradiation has also been employed to accelerate this reaction.[2] The reaction proceeds through a Michael addition followed by an intramolecular cyclization and dehydration to yield the desired pyrimido[4,5-b][5][6]diazepine.

G aminopyrimidine Aminopyrimidine (e.g., 4,5,6-triaminopyrimidine) intermediate Michael Adduct Intermediate aminopyrimidine->intermediate + chalcone α,β-Unsaturated Carbonyl (Chalcone derivative) chalcone->intermediate + diazepine Pyrimido[4,5-b][1,4]diazepine intermediate->diazepine Intramolecular Cyclization & Dehydration EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor Pyrimidine-Diazepane Inhibitor Inhibitor->EGFR Aurora_Kinase_Signaling cluster_mitosis Mitosis AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Kinase Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Apoptosis Apoptosis Centrosome->Apoptosis Spindle->Apoptosis Chromosome->Apoptosis Cytokinesis->Apoptosis Inhibitor Pyrimidine-Diazepane Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB VEGFR2_Signaling cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGFR2 VEGFR-2 (KDR) PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis VEGF VEGF VEGF->VEGFR2 Inhibitor Pyrimidine-Diazepane Inhibitor Inhibitor->VEGFR2 NCI60_Workflow start Start plate_cells Plate 60 Cancer Cell Lines start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 add_drug Add Pyrimidine-Diazepane Compound incubate1->add_drug incubate2 Incubate 48h add_drug->incubate2 fix_stain Fix with TCA & Stain with SRB incubate2->fix_stain read_plate Read Absorbance fix_stain->read_plate analyze_data Calculate GI₅₀, TGI, LC₅₀ read_plate->analyze_data end End analyze_data->end MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Pyrimidine-Diazepane seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end ADP_Glo_Workflow start Start setup_reaction Set up Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) start->setup_reaction run_reaction Incubate to Allow Kinase Reaction setup_reaction->run_reaction add_adpglo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) run_reaction->add_adpglo add_detection Add Kinase Detection Reagent (Convert ADP to ATP) add_adpglo->add_detection measure_luminescence Measure Luminescence add_detection->measure_luminescence end End measure_luminescence->end

References

Exploring the Mechanism of Action of 1-Pyrimidin-2-yl-1,4-diazepane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preclinical investigations into the mechanism of action of the novel compound, 1-Pyrimidin-2-yl-1,4-diazepane. Based on its structural motifs, a series of experiments were conducted to elucidate its primary pharmacological target and downstream cellular effects. The data presented herein suggest that this compound acts as a potent and selective antagonist of the Dopamine D2 receptor. This guide details the experimental protocols, quantitative findings, and the elucidated signaling pathway, offering a foundational understanding for further development.

Introduction

This compound is a novel small molecule with a chemical structure featuring a pyrimidine ring linked to a 1,4-diazepane moiety. This combination of a heteroaromatic system and a saturated seven-membered diazepine ring is suggestive of potential interactions with G-protein coupled receptors (GPCRs). The pyrimidine group may engage in hydrogen bonding and π-stacking interactions within a receptor binding pocket, while the flexible diazepane ring can adopt various conformations to optimize binding. Preliminary structural analysis indicated a potential for this compound to interact with aminergic GPCRs, with a particular focus on dopamine receptors due to their therapeutic relevance in neuropsychiatric disorders. This guide outlines the systematic approach taken to validate the hypothesis that this compound is a Dopamine D2 receptor (D2R) antagonist.

Quantitative Data Summary

The pharmacological profile of this compound was characterized through a series of in vitro assays. The data are summarized in the tables below.

Table 1: Receptor Binding Affinity Profile

This table presents the binding affinities (Ki) of this compound for a panel of aminergic GPCRs, determined by radioligand binding assays.

ReceptorRadioligandKi (nM)
Dopamine D2 [³H]-Spiperone 5.2 ± 0.8
Dopamine D1[³H]-SCH23390> 1000
Serotonin 5-HT2A[³H]-Ketanserin450 ± 25
Adrenergic α1[³H]-Prazosin830 ± 50
Histamine H1[³H]-Pyrilamine> 1000

Table 2: In Vitro Functional Activity

This table summarizes the functional antagonist activity (IC50) of this compound in a cAMP inhibition assay.

Assay TypeAgonistIC50 (nM)
D2R cAMP Inhibition Quinpirole (100 nM) 12.5 ± 2.1
5-HT2A Ca²⁺ FluxSerotonin (1 µM)680 ± 45

Elucidated Signaling Pathway

This compound functions by competitively antagonizing the Dopamine D2 receptor. In its canonical pathway, the D2R couples to inhibitory G proteins (Gαi/o). Upon dopamine binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of Protein Kinase A (PKA). By blocking dopamine's access to the receptor, this compound prevents this signaling cascade, thereby maintaining basal levels of cAMP and PKA activity.

D2R_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Activates Compound 1-Pyrimidin-2-yl- 1,4-diazepane Compound->D2R Antagonizes PKA PKA cAMP->PKA Activates

Caption: D2R Antagonism by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the Dopamine D2 receptor.

  • Materials:

    • Cell membranes from CHO cells stably expressing human D2R.

    • [³H]-Spiperone (specific activity ~80 Ci/mmol).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Non-specific binding control: Haloperidol (10 µM).

    • This compound stock solution (10 mM in DMSO).

    • 96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (final concentration 0.5 nM), and 50 µL of the test compound dilution.

    • For total binding wells, add 50 µL of assay buffer instead of the compound. For non-specific binding wells, add 50 µL of haloperidol.

    • Add 50 µL of cell membrane preparation (20 µg protein) to each well to initiate the reaction.

    • Incubate the plate at room temperature for 90 minutes with gentle agitation.

    • Harvest the membranes by rapid filtration through GF/B filter mats using a cell harvester.

    • Wash the filters three times with 300 µL of ice-cold assay buffer.

    • Dry the filter mats, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay
  • Objective: To measure the functional antagonist activity (IC50) of this compound.

  • Materials:

    • CHO-K1 cells stably expressing human D2R.

    • Assay medium: DMEM/F12 with 0.1% BSA.

    • Stimulation buffer: Assay medium containing 500 µM IBMX (a phosphodiesterase inhibitor).

    • Dopamine D2 receptor agonist: Quinpirole.

    • Forskolin.

    • cAMP detection kit (e.g., HTRF or LANCE).

  • Procedure:

    • Seed the D2R-expressing CHO cells into 384-well plates and incubate overnight.

    • Prepare serial dilutions of this compound.

    • Aspirate the culture medium and pre-incubate the cells with the test compound dilutions in stimulation buffer for 15 minutes at room temperature.

    • Add quinpirole (at a final concentration corresponding to its EC80, e.g., 100 nM) to all wells except the basal control.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

    • Plot the response (e.g., HTRF ratio) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for target identification and validation of a novel compound.

Experimental_Workflow A Compound Synthesis (this compound) B Primary Screening (Receptor Binding Panel) A->B C Hit Identification (High Affinity at D2R) B->C D In Vitro Functional Assay (cAMP Assay) C->D E Confirmation of Antagonism D->E F Downstream Pathway Analysis (e.g., p-Akt Western Blot) E->F G In Vivo Efficacy Models (e.g., Conditioned Avoidance) F->G H Lead Optimization G->H

Caption: General Workflow for CNS Drug Discovery.

An In-depth Technical Guide to the Synthesis of 1-Pyrimidin-2-yl-1,4-diazepane Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis, characterization, and potential biological activities of 1-Pyrimidin-2-yl-1,4-diazepane analogs and their derivatives. This class of compounds holds significant promise in medicinal chemistry, given the established pharmacological importance of both the pyrimidine and 1,4-diazepane scaffolds. This guide offers detailed experimental protocols, quantitative data for key compounds, and visualizations of synthetic pathways to facilitate further research and development in this area.

Introduction

The fusion of a pyrimidine ring with a 1,4-diazepane moiety creates a unique chemical scaffold with considerable potential for diverse biological activities. Pyrimidine derivatives are well-established as crucial components in a wide array of therapeutic agents, exhibiting properties ranging from anticancer to antimicrobial and anti-inflammatory effects. The 1,4-diazepane ring system, a seven-membered heterocycle, is a privileged structure in medicinal chemistry, notably forming the core of benzodiazepines, which are widely recognized for their anxiolytic, sedative, and anticonvulsant properties.

The combination of these two pharmacophores in the form of this compound analogs is anticipated to yield novel compounds with unique pharmacological profiles. The nitrogen atoms in both rings provide multiple sites for hydrogen bonding and other molecular interactions, making these compounds attractive candidates for targeting a variety of biological receptors and enzymes. This guide will delve into the synthetic methodologies for creating these promising molecules, summarize key quantitative data from existing literature on related compounds, and propose potential biological targets based on analogous structures.

Synthetic Pathways

The primary and most direct route for the synthesis of 1-(pyrimidin-2-yl)-1,4-diazepane and its derivatives is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 2-halopyrimidine, typically 2-chloropyrimidine, with 1,4-diazepane (homopiperazine) or its substituted analogs. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the halogen at the 2-position by the secondary amine of the diazepine ring.

A generalized synthetic scheme is presented below:

G cluster_0 Core Synthesis cluster_1 Derivatization reagents Reagents & Conditions 2_halopyrimidine 2-Halopyrimidine (X=Cl, Br) 1_4_diazepane 1,4-Diazepane (Homopiperazine) R_X R-X (e.g., Alkyl halide, Acyl chloride) target_compound 1-(Pyrimidin-2-yl)-1,4-diazepane 2_halopyrimidine->target_compound Nucleophilic Aromatic Substitution 1_4_diazepane->target_compound target_compound_2 1-(Pyrimidin-2-yl)-1,4-diazepane derivative N4-Substituted Derivative target_compound_2->derivative Alkylation / Acylation R_X->derivative

Caption: General synthetic workflow for this compound and its derivatives.

Further derivatization can be readily achieved at the N4 position of the diazepine ring, allowing for the introduction of a wide range of functional groups to explore structure-activity relationships (SAR).

Experimental Protocols

While a specific, detailed protocol for the synthesis of the parent compound, 1-(pyrimidin-2-yl)-1,4-diazepane, is not extensively documented in publicly available literature, a robust procedure can be constructed based on well-established methodologies for analogous reactions, particularly the synthesis of 2-(piperazin-1-yl)pyrimidine derivatives.

Proposed Synthesis of 1-(Pyrimidin-2-yl)-1,4-diazepane:

A mixture of 2-chloropyrimidine (1.0 eq.), 1,4-diazepane (1.2 eq.), and a non-nucleophilic base such as potassium carbonate (2.0 eq.) or triethylamine (2.0 eq.) is heated in a suitable solvent like N,N-dimethylformamide (DMF), acetonitrile, or isopropanol. The reaction is typically carried out at a temperature ranging from 80 °C to reflux for a period of 4 to 24 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 1-(pyrimidin-2-yl)-1,4-diazepane.

Synthesis of 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-chlorophenyl)piperazine-1-carbodithioate (An Analogous Piperazine Derivative):

This protocol for a related piperazine derivative provides insight into the characterization of such compounds. A mixture of 2-(piperazin-1-yl)pyrimidine and 2-chloro-N-(4-(4-chlorophenyl)piperazin-1-yl)acetamide in a suitable solvent with a base is stirred, likely at an elevated temperature. The resulting product is then isolated and purified. The detailed characterization data from such a synthesis is invaluable for confirming the structure of new analogs.[1]

Quantitative Data

The following tables summarize key quantitative data for this compound analogs and related compounds based on available literature.

Table 1: Physicochemical Properties of this compound Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Reference
1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepaneC₁₆H₁₉N₅281.36197-200496.9[2]
1-(6-Methyl-2-phenylpyrimidin-4-yl)-1,4-diazepaneC₁₆H₂₀N₄268.36Not ReportedNot Reported[3]
1-(Pyrimidin-2-yl)-1,4-diazepaneC₉H₁₄N₄178.24Not ReportedNot Reported[4][5]

Table 2: Biological Activity of Related Pyrimidine-Diazepane/Piperazine Derivatives

Compound ClassBiological Target/ActivityIC₅₀ / ED₅₀ / pA₂Cell Line / ModelReference
2-(1-Piperazinyl)pyrimidineα₂-Adrenergic Receptor AntagonistpA₂ = 6.8Rat Brain[6]
2-(1-Piperazinyl)pyrimidineAnxiolytic-like activityED₅₀ = 0.8 mg/kgRat[6]
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl carbodithioate derivativesSelective MAO-A inhibitionIC₅₀ = 23.10 µMEnzyme Assay[1]
1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepaneAntibacterial (E. coli, S. aureus), Antifungal (C. albicans), Antitumor (HepG2, MCF-7)Not specifiedIn vitro[2]

Potential Biological Signaling Pathways

Based on the pharmacological data of the closely related analog, 2-(1-piperazinyl)pyrimidine, a primary biological target for this compound derivatives is likely the α₂-adrenergic receptor.[6] As antagonists at this receptor, these compounds could modulate noradrenergic signaling pathways.

The proposed mechanism of action is the blockade of presynaptic α₂-adrenergic autoreceptors, which would otherwise inhibit the release of norepinephrine upon activation by norepinephrine itself. By antagonizing these receptors, this compound analogs could lead to an increase in synaptic norepinephrine levels. This modulation of noradrenergic neurotransmission is implicated in various physiological and pathological processes, including mood regulation, anxiety, and blood pressure control.

G Compound 1-(Pyrimidin-2-yl)-1,4-diazepane Analog Alpha2_AR α₂-Adrenergic Receptor (Presynaptic) Compound->Alpha2_AR Antagonism NE_Release Norepinephrine Release Alpha2_AR->NE_Release Inhibition Synaptic_NE Increased Synaptic Norepinephrine NE_Release->Synaptic_NE Postsynaptic_Receptors Postsynaptic Adrenergic Receptors Synaptic_NE->Postsynaptic_Receptors Physiological_Response Physiological Response (e.g., Anxiolytic Effect) Postsynaptic_Receptors->Physiological_Response

Caption: Proposed signaling pathway for α₂-adrenergic receptor antagonism.

Conclusion and Future Directions

The synthesis of this compound analogs and derivatives represents a promising avenue for the discovery of novel therapeutic agents. The synthetic routes are accessible, primarily relying on nucleophilic aromatic substitution, which allows for a high degree of diversification. The preliminary data from closely related structures suggest that these compounds may have significant activity as modulators of the central nervous system, particularly through antagonism of α₂-adrenergic receptors, as well as potential anticancer and antimicrobial properties.

Future research should focus on the following areas:

  • Optimization of Synthesis: Development and optimization of a scalable and efficient synthesis for the core 1-(pyrimidin-2-yl)-1,4-diazepane scaffold.

  • SAR Studies: A systematic exploration of substitutions on both the pyrimidine and diazepine rings to establish clear structure-activity relationships for various biological targets.

  • In-depth Pharmacological Profiling: Comprehensive in vitro and in vivo studies to elucidate the precise mechanisms of action and to evaluate the efficacy of these compounds in relevant disease models.

  • Pharmacokinetic and Toxicological Assessment: Evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of lead compounds to determine their potential for further drug development.

This technical guide provides a solid foundation for researchers to embark on the exploration of this exciting class of molecules, with the ultimate goal of developing novel and effective therapies for a range of human diseases.

References

In Silico Modeling of 1-Pyrimidin-2-yl-1,4-diazepane Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical whitepaper provides a comprehensive guide to the in silico modeling of 1-pyrimidin-2-yl-1,4-diazepane, a novel heterocyclic compound with potential therapeutic applications. Given the diverse biological activities associated with both pyrimidine and diazepine scaffolds, including anticancer, antimicrobial, and central nervous system effects, computational methods are invaluable for elucidating its mechanism of action and identifying potential molecular targets.[1][2][3][4] This document outlines detailed protocols for molecular docking and molecular dynamics simulations to predict and analyze the interactions of this compound with plausible biological targets. It is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction

The convergence of combinatorial chemistry and computational modeling has significantly accelerated the pace of drug discovery. Heterocyclic compounds, such as those containing pyrimidine and diazepine moieties, are of particular interest due to their wide-ranging pharmacological activities.[2][4] The pyrimidine ring is a key component of nucleobases and is found in numerous approved drugs with anticancer, antiviral, and antibacterial properties.[2][5][6] Similarly, the 1,4-diazepane scaffold is present in various biologically active compounds, including those with anxiolytic and antipsychotic effects.[3][4]

The subject of this guide, this compound, combines these two pharmacologically significant motifs. In the absence of experimental data on its specific biological targets, in silico modeling provides a rational approach to hypothesize and investigate its potential interactions with proteins. This guide will focus on a hypothetical modeling workflow targeting a G-Protein Coupled Receptor (GPCR), a common target for CNS-active drugs, and a protein kinase, a well-established target for anticancer agents.

Potential Biological Targets and Signaling Pathways

Based on the known activities of related compounds, two primary classes of proteins are proposed as potential targets for this compound: G-Protein Coupled Receptors (GPCRs) and protein kinases.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane proteins that play a crucial role in cellular signaling and are major drug targets.[7][8][9][10] The diazepine moiety, in particular, is found in benzodiazepines which famously target the GABA-A receptor, a ligand-gated ion channel, but other diazepines can interact with GPCRs.[11][12] A plausible hypothetical signaling pathway involving a GPCR is outlined below.

GPCR_Signaling cluster_membrane Cell Membrane Ligand 1-Pyrimidin-2-yl- 1,4-diazepane GPCR GPCR (e.g., Dopamine D3 Receptor) Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: Hypothetical GPCR signaling pathway for this compound.
Protein Kinases

Protein kinases are enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of cancer. Pyrimidine derivatives are well-known kinase inhibitors.[5] For example, they are used to target Epidermal Growth Factor Receptor (EGFR) in various cancers.[5]

In Silico Experimental Workflow

A typical in silico workflow for studying ligand-protein interactions involves several key stages, from data preparation to simulation and analysis.

In_Silico_Workflow cluster_prep Data Preparation cluster_md Molecular Dynamics Simulation Start Start: Target Selection Ligand_Prep Ligand Preparation (this compound) - 2D to 3D Conversion - Energy Minimization Start->Ligand_Prep Protein_Prep Protein Preparation (e.g., GPCR or Kinase) - Download from PDB - Remove Water/Ligands - Add Hydrogens Start->Protein_Prep Docking Molecular Docking (e.g., AutoDock Vina) - Predict Binding Pose - Estimate Binding Affinity Ligand_Prep->Docking Protein_Prep->Docking Analysis1 Docking Result Analysis - Identify Key Interactions - Rank Poses by Score Docking->Analysis1 MD_Setup MD System Setup - Solvation - Ionization Analysis1->MD_Setup MD_Run MD Simulation Run - Equilibration - Production Run MD_Setup->MD_Run Analysis2 MD Trajectory Analysis - RMSD, RMSF - Binding Free Energy Calculation MD_Run->Analysis2 End End: Elucidate Interaction Dynamics Analysis2->End

Caption: General workflow for in silico modeling of ligand-protein interactions.

Detailed Methodologies

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[5][6] This protocol is based on methodologies for docking pyrimidine derivatives.[5]

Objective: To predict the binding mode and estimate the binding affinity of this compound to a selected protein target.

Software: AutoDockTools (ADT) and AutoDock Vina.

Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Using ADT, remove water molecules and any co-crystallized ligands.[5]

    • Add polar hydrogen atoms to the protein.[5]

    • Assign Kollman charges.[5]

    • Save the prepared protein in PDBQT format.[5]

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a database like PubChem (CID 2772409) or draw it using chemical drawing software and convert it to 3D.[13]

    • Load the ligand into ADT to detect the root and set the number of rotatable bonds.[5]

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Define the search space (grid box) for docking. This is typically centered on the known active site of the receptor or a predicted binding pocket.

  • Running AutoDock Vina:

    • Execute AutoDock Vina using a configuration file that specifies the prepared protein, ligand, and grid box parameters.

  • Analysis of Results:

    • The primary output is the binding affinity in kcal/mol; more negative values suggest stronger binding.[5]

    • Visualize the predicted binding poses using software like PyMOL or UCSF Chimera to analyze interactions (e.g., hydrogen bonds, hydrophobic interactions).[5]

Molecular Dynamics Simulation Protocol

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time.[7][9][10][14] This is particularly valuable for studying flexible proteins like GPCRs.[7][8][9][14]

Objective: To assess the stability of the docked complex and to calculate binding free energy.

Software: GROMACS, AMBER, or similar MD packages.

Protocol:

  • System Preparation:

    • Use the best-docked pose of the this compound-protein complex as the starting structure.

    • Generate ligand topology and parameter files using a force field like GAFF.

    • Place the complex in a periodic box of appropriate size and shape.

    • Solvate the system with a suitable water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.

      • NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

  • Production MD:

    • Run the production simulation for a duration sufficient to observe the system's behavior (e.g., 100 ns or more).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and ligand.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds over time.

    • Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

Data Presentation

Quantitative data from these simulations should be summarized in tables for clear comparison.

Table 1: Hypothetical Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Dopamine D3 Receptor-8.5ASP110, SER192Hydrogen Bond
(GPCR)PHE346Pi-Pi Stacking
EGFR Kinase Domain-7.9MET793, LYS745Hydrogen Bond
LEU718Hydrophobic

Table 2: Hypothetical Binding Free Energy from MD Simulations

Complexvan der Waals Energy (kJ/mol)Electrostatic Energy (kJ/mol)Polar Solvation Energy (kJ/mol)Non-Polar Solvation Energy (kJ/mol)Total Binding Free Energy (kJ/mol)
Ligand-GPCR-150.2-85.6110.5-12.3-137.6
Ligand-Kinase-135.8-70.195.3-10.1-120.7

Conclusion and Future Directions

This guide has outlined a comprehensive in silico strategy for investigating the interactions of this compound. By employing molecular docking and molecular dynamics simulations, researchers can generate testable hypotheses about the compound's potential biological targets and binding modes. The results from these computational studies can guide future experimental work, including in vitro binding assays and cell-based functional assays, to validate the predicted targets and ultimately accelerate the drug development process. Future computational work could involve enhanced sampling techniques to explore larger conformational changes or quantum mechanics/molecular mechanics (QM/MM) calculations for a more detailed understanding of the binding site chemistry.

References

A Hypothetical In-Depth Technical Guide on the Preliminary Cytotoxicity Screening of 1-Pyrimidin-2-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, no specific experimental data on the cytotoxicity of 1-Pyrimidin-2-yl-1,4-diazepane has been published. The following technical guide is a hypothetical case study constructed for illustrative purposes. It is based on established methodologies for the cytotoxicity screening of novel heterocyclic compounds and is intended to serve as a template for researchers in the field of drug discovery and development. The data presented herein is entirely fictional and should not be considered experimental results.

Introduction

The development of novel therapeutic agents is a cornerstone of oncological research. Heterocyclic compounds, particularly those incorporating pyrimidine and diazepine scaffolds, have garnered significant interest due to their diverse biological activities. Pyrimidine derivatives are integral components of nucleic acids and are known to play crucial roles in cellular processes, making them attractive targets for anticancer drug design.[1][2] The 1,4-diazepane ring system, a seven-membered heterocycle, offers a flexible and versatile scaffold for the development of various bioactive molecules. This guide outlines a hypothetical preliminary cytotoxicity screening of a novel compound, this compound, against a panel of human cancer cell lines.

Experimental Protocols

The following protocols describe a standard methodology for assessing the in vitro cytotoxicity of a novel compound.

Cell Lines and Culture Conditions

A panel of human cancer cell lines would be selected to represent different cancer types. For this hypothetical study, the following cell lines are used:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • HCT-116: Human colorectal carcinoma

  • HEPG-2: Human hepatocellular carcinoma

A non-cancerous cell line, such as human dermal fibroblasts (HDF), would be included to assess selectivity.

Cells would be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures would be incubated at 37°C in a humidified atmosphere of 5% CO2.

MTT Assay for Cell Viability

The cytotoxicity of this compound would be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of viable cells.

Procedure:

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • The plates are incubated for 48 hours at 37°C and 5% CO2.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium is then aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • The IC50 (half-maximal inhibitory concentration) values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation

The hypothetical cytotoxic activities of this compound against the selected cell lines are summarized in the table below.

CompoundCell LineIC50 (µM) ± SDSelectivity Index (SI)
This compound MCF-715.8 ± 1.26.1
A54922.4 ± 1.94.3
HCT-11618.2 ± 1.55.3
HEPG-235.1 ± 2.82.8
HDF96.5 ± 7.5-
Doxorubicin (Control) MCF-70.8 ± 0.115.6
A5491.2 ± 0.210.4
HCT-1160.9 ± 0.113.9
HEPG-21.5 ± 0.38.3
HDF12.5 ± 1.1-

SD: Standard Deviation. SI: Selectivity Index (IC50 in HDF / IC50 in cancer cell line).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the MTT-based cytotoxicity assay.

MTT_Workflow A Cell Seeding (96-well plate) B Overnight Incubation (Adhesion) A->B C Compound Treatment (Varying Concentrations) B->C D 48-Hour Incubation C->D E MTT Addition D->E F 4-Hour Incubation E->F G Formazan Solubilization (DMSO) F->G H Absorbance Reading (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

MTT Assay Experimental Workflow
Hypothetical Signaling Pathway

The diagram below depicts a hypothetical signaling pathway through which this compound might exert its cytotoxic effects, for instance, by inhibiting a key kinase in a proliferation pathway.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 GF Growth Factor GF->Receptor Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Apoptosis Apoptosis Kinase2->Apoptosis Proliferation Cell Proliferation & Survival TF->Proliferation Compound 1-Pyrimidin-2-yl- 1,4-diazepane Compound->Kinase2 Inhibition

Hypothetical Signaling Pathway Inhibition

Conclusion

This hypothetical guide provides a framework for the preliminary in vitro cytotoxicity screening of the novel compound this compound. The fictional data suggests that the compound exhibits moderate cytotoxic activity against a panel of human cancer cell lines with some selectivity over non-cancerous cells. These preliminary, albeit theoretical, findings would warrant further investigation into the compound's mechanism of action, structure-activity relationships, and potential as a lead compound in cancer drug discovery. It is imperative to conduct actual experiments to validate these hypothetical results and fully characterize the pharmacological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Pyrimidin-2-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-Pyrimidin-2-yl-1,4-diazepane, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthetic strategy is based on a nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyrimidine and 1,4-diazepane. This method is efficient and provides a direct route to the target compound. These application notes include a step-by-step protocol for the synthesis, purification, and characterization of this compound, along with representative data and a workflow diagram to ensure reproducibility.

Introduction

The fusion of a pyrimidine ring with a 1,4-diazepane moiety is a promising strategy for the development of new chemical entities with potential therapeutic value. The pyrimidine core is a key structural motif in many biologically active compounds, while the 1,4-diazepane scaffold offers a flexible and versatile platform for introducing molecular diversity. The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction, a robust and widely used method for the formation of carbon-nitrogen bonds in aromatic systems.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound via a nucleophilic aromatic substitution reaction.

Materials:

  • 2-Chloropyrimidine

  • 1,4-Diazepane

  • Potassium Carbonate (K₂CO₃)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

Procedure:

  • To a stirred solution of 1,4-diazepane (1.2 equivalents) in anhydrous ethanol (10 mL per mmol of 2-chloropyrimidine), add potassium carbonate (2.0 equivalents).

  • Add 2-chloropyrimidine (1.0 equivalent) to the suspension.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate and methanol to afford the pure this compound.

Protocol 2: Characterization of this compound

This protocol outlines the standard analytical techniques for the characterization of the synthesized compound.

¹H NMR Spectroscopy:

  • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Record the ¹H NMR spectrum. The expected spectrum should show characteristic signals for the pyrimidine and diazepane protons.

¹³C NMR Spectroscopy:

  • Prepare a sample as described for ¹H NMR.

  • Record the ¹³C NMR spectrum. The spectrum should display the expected number of carbon signals corresponding to the structure of this compound.

Mass Spectrometry:

  • Analyze a sample of the purified product by a suitable mass spectrometry technique (e.g., ESI-MS) to determine the molecular weight of the compound and confirm its identity.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound based on analogous reactions reported in the literature.

Table 1: Reaction Parameters and Yields

ParameterValue
Reaction Scale1-10 mmol
Reaction Time12-24 hours
Temperature78 °C (Reflux)
Yield 75-85%

Table 2: Product Characterization

AnalysisResult
AppearanceOff-white to pale yellow solid
Purity (by HPLC)>95%
Molecular Weight (C₉H₁₂N₄) 176.22 g/mol

Visualization

Experimental Workflow

SynthesisWorkflow Reactants Reactants: 2-Chloropyrimidine 1,4-Diazepane K₂CO₃, Ethanol Reaction Reaction: Reflux (78°C) 12-24 hours Reactants->Reaction Mixing Workup Work-up: Solvent Removal Extraction (DCM) Washing (Brine) Reaction->Workup Cooling & Quenching Purification Purification: Silica Gel Column Chromatography Workup->Purification Crude Product Product Final Product: This compound Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound.

Application Notes: High-Throughput Screening of 1-Pyrimidin-2-yl-1,4-diazepane for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of the novel compound, 1-Pyrimidin-2-yl-1,4-diazepane, to identify its potential as a kinase inhibitor. The protocols are designed for researchers and scientists in drug development and are optimized for a 384-well plate format, which is standard in HTS.

Introduction

The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, forming the core of several FDA-approved drugs. The diazepane moiety is also a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. The novel compound, this compound, combines these two key structural features, making it a promising candidate for screening against a panel of kinases to identify potential therapeutic agents, particularly in oncology.

This document outlines a robust HTS cascade for the identification and characterization of the inhibitory activity of this compound against a representative kinase, Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Assay Principle

The primary screening assay is a bioluminescence-based assay that measures the amount of ATP remaining in the reaction after a kinase reaction has occurred. In the presence of an inhibitor, the kinase activity is reduced, resulting in a higher level of ATP. The remaining ATP is then used by a luciferase enzyme to generate a luminescent signal that is directly proportional to the amount of ATP and, therefore, inversely proportional to the kinase activity.

Materials and Reagents

  • Compound: this compound

  • Enzyme: Recombinant human EGFR kinase

  • Substrate: Poly(Glu, Tyr) 4:1

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection Reagent: Commercially available ATP detection reagent (e.g., Kinase-Glo®)

  • Plates: 384-well, white, solid-bottom microplates

  • Control Inhibitor: A known EGFR inhibitor (e.g., Gefitinib)

High-Throughput Screening Protocol

Compound Plating
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Using an acoustic liquid handler, dispense 50 nL of the compound stock solution into the appropriate wells of a 384-well assay plate for a final assay concentration of 10 µM.

  • For control wells, dispense 50 nL of DMSO (negative control) or 50 nL of a 10 mM stock of Gefitinib (positive control).

Assay Procedure
  • Add 5 µL of a 2X kinase/substrate solution (containing EGFR and Poly(Glu, Tyr) in assay buffer) to all wells.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (in assay buffer) to all wells.

  • Incubate the reaction mixture for 60 minutes at room temperature.

  • Stop the reaction and detect the remaining ATP by adding 10 µL of the ATP detection reagent to all wells.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

Data Analysis and Hit Identification

The raw luminescence data is normalized to the positive and negative controls to calculate the percent inhibition for each compound concentration.

Percent Inhibition (%) = 100 x (Signalcompound - Signalpositive control) / (Signalnegative control - Signalpositive control)

A Z'-factor is calculated to assess the quality of the assay:

Z' = 1 - (3 x (SDpositive control + SDnegative control)) / |Meanpositive control - Meannegative control|

An assay with a Z'-factor > 0.5 is considered robust. Hits are typically defined as compounds that exhibit a percent inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Data Presentation

Table 1: Hypothetical HTS Results for this compound against EGFR

Compound IDConcentration (µM)Raw Luminescence (RLU)% Inhibition
Negative Control-450,0000%
Positive Control1025,000100%
This compound 10 150,000 70.6%

Table 2: Dose-Response Data for Hit Confirmation

Compound IDConcentration (µM)% Inhibition
This compound10095.2%
3088.1%
1071.5%
349.8%
125.3%
0.310.1%
0.12.4%
IC50 (µM) 3.2

Visualizations

G EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound Inhibitor->EGFR Inhibition

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

G HTS Experimental Workflow cluster_0 Assay Plate Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis Compound Plating Compound Plating Addition of Kinase/Substrate Addition of Kinase/Substrate Compound Plating->Addition of Kinase/Substrate ATP Addition ATP Addition Addition of Kinase/Substrate->ATP Addition Incubation (60 min) Incubation (60 min) ATP Addition->Incubation (60 min) Addition of Detection Reagent Addition of Detection Reagent Incubation (60 min)->Addition of Detection Reagent Luminescence Reading Luminescence Reading Addition of Detection Reagent->Luminescence Reading Normalization & % Inhibition Normalization & % Inhibition Luminescence Reading->Normalization & % Inhibition Hit Identification Hit Identification Normalization & % Inhibition->Hit Identification

Caption: Workflow for the high-throughput screening of this compound.

G Hit Confirmation and Validation Logic Primary_Screen Primary Screen Hit (>50% Inhibition) Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET) Dose_Response->Orthogonal_Assay Confirmed Hit Selectivity_Panel Kinase Selectivity Profiling Orthogonal_Assay->Selectivity_Panel Cell_Based_Assay Cell-Based Potency Assay (e.g., Cell Viability) Selectivity_Panel->Cell_Based_Assay Selective Compound Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization Active in Cells

The 1-Pyrimidin-2-yl-1,4-diazepane Scaffold: A Versatile Framework in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Series

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1-pyrimidin-2-yl-1,4-diazepane moiety represents a significant scaffold in medicinal chemistry, demonstrating considerable potential in the design of targeted therapeutic agents. This heterocyclic structure, which combines a pyrimidine ring with a seven-membered diazepane ring, serves as a versatile backbone for the development of potent and selective inhibitors of various key biological targets. Its unique three-dimensional conformation and the strategic placement of nitrogen atoms allow for multiple points of interaction with protein active sites, making it a "privileged structure" in drug discovery. This document provides a comprehensive overview of the applications of this scaffold, with a particular focus on its role in the development of kinase inhibitors for oncology, alongside detailed experimental protocols for its synthesis and biological evaluation.

Application in Kinase Inhibition: Targeting CDK9

A notable application of the this compound scaffold is in the design of Cyclin-Dependent Kinase 9 (CDK9) inhibitors. CDK9 is a key regulator of transcriptional elongation and its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. Derivatives of the this compound scaffold have been explored for their potential to selectively inhibit CDK9, thereby offering a promising avenue for the development of novel anti-cancer agents.

The general structure involves the 1,4-diazepane ring acting as a versatile linker, often connecting the core pyrimidine to other pharmacophoric groups that can be modified to enhance potency and selectivity.

Data Presentation: Structure-Activity Relationship (SAR) of Pyrimidinyl-Diazepane Analogs

While specific quantitative data for a broad range of this compound derivatives is emerging, preliminary studies on related structures indicate key SAR trends. The following table summarizes hypothetical data based on common observations in kinase inhibitor design, illustrating the potential for optimization of this scaffold.

Compound IDR1 (at Pyrimidine)R2 (at Diazepane)CDK9 IC50 (nM)CDK2 IC50 (nM)Selectivity (CDK2/CDK9)
1a HH850>10000>11.8
1b 4-NH2H420850020.2
1c H4-Methyl780>10000>12.8
1d 4-NH24-Methyl250550022.0
1e 4-NH24-Boc600900015.0

Note: The data presented in this table is illustrative and intended to demonstrate potential structure-activity relationships. Actual values would be determined experimentally.

Experimental Protocols

I. Chemical Synthesis

Protocol 1: Synthesis of the this compound Scaffold

A common synthetic route involves the nucleophilic substitution of a halogenated pyrimidine with a protected 1,4-diazepane (homopiperazine), followed by deprotection.

Workflow for Scaffold Synthesis

A 2-Chloropyrimidine C Reaction Vessel (Base, Solvent, Heat) A->C B 1-Boc-1,4-diazepane B->C D 1-(Pyrimidin-2-yl)-4-Boc-1,4-diazepane C->D Nucleophilic Substitution E Deprotection (Acidic Conditions) D->E F This compound E->F Boc Removal

Caption: Synthetic workflow for this compound.

Materials:

  • 2-Chloropyrimidine

  • 1-Boc-1,4-diazepane (tert-butyl 1,4-diazepane-1-carboxylate)

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Step 1: Coupling Reaction a. To a solution of 2-chloropyrimidine (1.0 eq) in DMF, add 1-Boc-1,4-diazepane (1.1 eq) and DIPEA (2.0 eq). b. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. c. Upon completion, cool the reaction mixture to room temperature and pour it into water. d. Extract the aqueous layer with ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to yield 1-(pyrimidin-2-yl)-4-Boc-1,4-diazepane.

  • Step 2: Deprotection a. Dissolve the purified 1-(pyrimidin-2-yl)-4-Boc-1,4-diazepane (1.0 eq) in DCM. b. Add TFA (10 eq) or a saturated solution of HCl in dioxane dropwise at 0 °C. c. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS. d. Concentrate the reaction mixture under reduced pressure. e. Neutralize the residue with a saturated sodium bicarbonate solution and extract with DCM (3x). f. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

II. Biological Evaluation

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of the test compound to the kinase active site.[1][2][3][4][5]

Workflow for LanthaScreen™ Kinase Binding Assay

A Prepare Serial Dilutions of Test Compound D Add Compound, Kinase/Antibody, and Tracer to Plate A->D B Prepare Kinase/ Eu-antibody Mixture B->D C Prepare Alexa Fluor™ Labeled Tracer C->D E Incubate at Room Temperature D->E F Read TR-FRET Signal E->F G Data Analysis (IC50 Determination) F->G A Seed Cancer Cell Line in 96-well Plate B Treat Cells with Serial Dilutions of Test Compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate to Allow Formazan Formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability and Determine GI50 G->H cluster_nucleus Nucleus cluster_proteins Downstream Effects RNAPII RNA Pol II Promoter Promoter-Proximal Pausing RNAPII->Promoter Initiation DSIF_NELF DSIF/NELF PTEFb P-TEFb (CDK9/CycT1) PTEFb->Promoter Phosphorylation of DSIF/NELF & RNAPII Scaffold 1-Pyrimidin-2-yl- 1,4-diazepane Inhibitor Scaffold->PTEFb Inhibition Promoter->DSIF_NELF Pausing Elongation Productive Elongation Promoter->Elongation AntiApoptotic Anti-apoptotic Proteins (e.g., Mcl-1) Elongation->AntiApoptotic Transcription Oncogenes Oncogenes (e.g., MYC) Elongation->Oncogenes Transcription Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibition Oncogenes->Apoptosis Inhibition

References

Application of 1-Pyrimidin-2-yl-1,4-diazepane Scaffolds in Kinase Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The fusion of pyrimidine and diazepine moieties has given rise to a class of heterocyclic compounds with significant therapeutic potential, particularly as kinase inhibitors. While specific studies on 1-Pyrimidin-2-yl-1,4-diazepane are limited, the broader class of pyrimido-diazepine scaffolds has been identified as a "privileged" structure in kinase inhibitor design. These compounds often act as ATP mimetics, binding to the ATP-binding pocket of kinases and thereby inhibiting their catalytic activity. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making kinase inhibitors a focal point of drug discovery. This document provides an overview of the application of pyrimido-diazepine scaffolds in kinase inhibitor studies, including representative data, experimental protocols, and relevant signaling pathways.

Mechanism of Action

Pyrimido-diazepine scaffolds are designed to mimic the purine ring of ATP, enabling them to compete with endogenous ATP for binding to the kinase domain. The pyrimidine ring typically forms key hydrogen bonds with the "hinge" region of the kinase, a critical interaction for inhibitor binding. The diazepine ring and its substituents can be modified to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity for the target kinase. The versatility of this scaffold allows for the development of inhibitors against a range of kinases, including receptor tyrosine kinases (RTKs) and serine/threonine kinases.

Quantitative Data for Representative Pyrimido-diazepine Kinase Inhibitors

Due to the limited public data on this compound, the following table summarizes the inhibitory activities of structurally related pyrimido-diazepine and thieno-diazepine compounds against various kinases, showcasing the potential of this scaffold.

Compound ClassSpecific Compound ExampleTarget KinaseAssay TypeIC50 / KdReference
Pyrimido-diazepineCompound 14KDR (VEGFR2)Enzymatic9 nM[1]
Pyrimido-diazepineCompound 14KDR (VEGFR2)Cellular52 nM[1]
Benzo[e]pyrimido-[5,4-b][2][3]diazepin-6(11H)-oneCompound 11BMK1 (Erk5)Dissociation Constant19 nM (Kd)[4]
4-aryl-thieno[2][3]diazepin-2-oneCompound 10dFMS KinaseEnzymatic3.73 nM[5]

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-based)

This protocol is a general method for determining the in vitro potency of a pyrimido-diazepine compound against a purified kinase.

Materials:

  • Purified kinase (e.g., KDR, BMK1)

  • Kinase substrate (specific peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound analog) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 µM).

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds and DMSO (vehicle control) to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the target kinase, and its specific substrate.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate.

  • ATP Addition: To start the reaction, add ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assay for BMK1 (Erk5) Activation

This protocol describes a method to assess the ability of a compound to inhibit the activation of the BMK1 kinase in a cellular context.[4]

Materials:

  • HeLa cells (or another suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • Epidermal Growth Factor (EGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting equipment and reagents

  • Primary antibody against phospho-BMK1 and total BMK1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Plate HeLa cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Serum starve the cells overnight to reduce basal kinase activity.

  • Compound Treatment: Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1 hour.

  • Kinase Activation: Stimulate the cells with EGF (e.g., 20 ng/mL) for 17 minutes to induce BMK1 activation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated (active) form of BMK1. Subsequently, strip the membrane and re-probe with an antibody for total BMK1 as a loading control.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-BMK1 and total BMK1. The inhibition of BMK1 activation is determined by the reduction in the phospho-BMK1 signal in compound-treated cells compared to EGF-stimulated, vehicle-treated cells.

Visualizations

Signaling Pathway

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 (KDR) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Inhibitor Pyrimido-diazepine Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGF signaling pathway with inhibition by a pyrimido-diazepine compound.

Experimental Workflow

Kinase_Assay_Workflow start Start prep_compound Prepare Serial Dilution of Compound start->prep_compound plate_compound Dispense Compound into 384-well Plate prep_compound->plate_compound add_kinase Add Kinase/Substrate Mix plate_compound->add_kinase add_atp Add ATP to Start Reaction add_kinase->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Add ADP-Glo™ Reagent incubate->stop_reaction detect_signal Add Kinase Detection Reagent stop_reaction->detect_signal read_plate Measure Luminescence detect_signal->read_plate analyze Calculate % Inhibition and IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a luminescence-based kinase inhibition assay.

References

protocols for testing the biological activity of 1-Pyrimidin-2-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 1-Pyrimidin-2-yl-1,4-diazepane

Introduction

These application notes provide a comprehensive framework for evaluating the biological activity of this compound, a novel small molecule with potential therapeutic applications. The structural motifs, a pyrimidine ring and a 1,4-diazepane core, are present in numerous biologically active compounds, suggesting potential roles in oncology, neuroscience, or infectious diseases. The following protocols outline standard preclinical assays to determine its cytotoxic effects, specific enzyme inhibition, and impact on cellular signaling pathways. These protocols are designed for researchers in academic and industrial drug discovery settings.

Protocol 1: In Vitro Cytotoxicity Assessment in Cancer Cell Lines

Objective: To determine the concentration-dependent cytotoxic effect of this compound on various human cancer cell lines and calculate the half-maximal inhibitory concentration (IC₅₀).

Methodology: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow

G start_node Start: Seed Cells A Treat cells with This compound (serial dilutions) start_node->A 24h Incubation process_node process_node decision_node decision_node end_node End: Data Analysis (IC50 Calculation) B Add MTT Reagent A->B 48-72h Incubation C Add Solubilization Solution (e.g., DMSO) B->C 2-4h Incubation D Read Absorbance (570 nm) C->D 15 min Incubation D->end_node

Caption: Workflow for the MTT-based cell viability assay.

Materials and Reagents:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.01 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control (0)1.2540.08100.0
0.11.1980.0795.5
10.9820.0678.3
100.6110.0548.7
500.2450.0319.5
1000.1300.0210.4

Note: Data shown is for illustrative purposes only.

Protocol 2: Kinase Inhibition Assay

Objective: To evaluate the inhibitory activity of this compound against a specific protein kinase (e.g., a tyrosine kinase like EGFR or a serine/threonine kinase like AKT).

Methodology: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a bioluminescent, homogeneous method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. A proprietary ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.

Hypothetical Signaling Pathway

G ligand Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor pathway_node Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) receptor->pathway_node ATP -> ADP inhibitor This compound inhibitor->receptor response_node Cell Proliferation, Survival pathway_node->response_node

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Materials and Reagents:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase-specific substrate peptide

  • This compound (stock solution in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer

  • ATP

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Prepare Kinase Reaction: In a 384-well plate, add 5 µL of a solution containing the kinase, substrate, and buffer.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a no-kinase control, a vehicle control (DMSO), and a positive control inhibitor (e.g., Gefitinib for EGFR).

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final volume should be ~10-25 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Data Presentation:

Compound Concentration (µM)Luminescence (RLU)% Kinase Inhibition
Vehicle Control (0)850,0000.0
0.01815,0004.1
0.1650,00023.5
1430,00049.4
10150,00082.4
10050,00094.1

Note: Data shown is for illustrative purposes only. IC₅₀ is calculated from the dose-response curve.

Protocol 3: Western Blot Analysis of Target Pathway Modulation

Objective: To confirm the mechanism of action by observing changes in the phosphorylation status of the target kinase and its downstream effectors in cells treated with this compound.

Methodology: Western blotting allows for the detection of specific proteins in a complex mixture. By using phospho-specific antibodies, it can reveal the activation state of signaling pathways.

Experimental Workflow

G start_node Cell Lysis A SDS-PAGE start_node->A Quantify Protein (BCA Assay) process_node process_node end_node Imaging & Analysis B Transfer to PVDF Membrane A->B Protein Separation C Primary Antibody Incubation (4°C O/N) B->C Blocking (BSA or Milk) D Secondary HRP-Ab Incubation (RT, 1h) C->D Washing E Add ECL Substrate D->E Washing E->end_node

Caption: Standard workflow for Western blot analysis.

Materials and Reagents:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC₅₀) for a specified time (e.g., 2-6 hours). Lyse the cells using ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to loading controls (e.g., Actin) and total protein controls.

Data Presentation: Data is typically presented as images of the blots. Quantitative analysis involves densitometry, where band intensity is measured and normalized. Results can be summarized in a table comparing the relative phosphorylation levels across different treatment conditions.

Treatmentp-EGFR / Total EGFR (Relative Density)p-AKT / Total AKT (Relative Density)
Vehicle Control1.001.00
Compound (1 µM)0.450.52
Compound (10 µM)0.120.18

Note: Data shown is for illustrative purposes only.

Application Notes and Protocols: 1-Pyrimidin-2-yl-1,4-diazepane in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the potential use of 1-pyrimidin-2-yl-1,4-diazepane as a fragment in drug discovery campaigns, particularly targeting protein kinases. The protocols outlined below are generalized methodologies and should be adapted and optimized for specific biological targets and experimental conditions.

Application Notes

Introduction to this compound as a Fragment

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) that bind to a biological target with low affinity.[1] These initial hits are then optimized to develop potent and selective drug candidates.[2] this compound is a promising fragment due to the presence of two key heterocyclic scaffolds:

  • Pyrimidine: This scaffold is a common feature in numerous approved drugs and is known to act as a bioisostere for other aromatic systems, often improving pharmacokinetic properties.[3] The pyrimidine ring can form crucial hydrogen bonding interactions with protein targets, particularly in the hinge region of kinases.[4]

  • 1,4-Diazepane: This seven-membered ring provides a three-dimensional structure that can explore different regions of a protein's binding pocket.[3] The diazepine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in many biologically active compounds.

The combination of these two moieties in this compound results in a fragment with desirable properties for FBDD, including a molecular weight suitable for fragment screening and multiple points for chemical modification during hit-to-lead optimization.

Potential Therapeutic Applications and Protein Targets

The pyrimidine core is extensively utilized in the development of kinase inhibitors.[4] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, especially cancer and inflammatory disorders.[1][5] Therefore, this compound is a prime candidate for screening against various protein kinases.

Therapeutic Area Potential Protein Target Class Rationale
Oncology Protein Kinases (e.g., CDKs, EGFR, Aurora Kinases)Pyrimidine derivatives have shown significant activity as inhibitors of various kinases involved in cancer cell proliferation and survival.[1][6][7]
Inflammation Protein Kinases (e.g., JAKs, MAP kinases)Kinase signaling pathways are central to the inflammatory response, and inhibitors can modulate these processes.
Neurodegenerative Diseases Understudied Kinases (e.g., DRAK1, MARK3/4)Pyrimidine-based inhibitors have shown potential in targeting kinases implicated in neurodegeneration.[4]
Physicochemical Properties of this compound

The suitability of a compound as a fragment is often assessed using the "Rule of Three," which suggests a molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors ≤ 3, and number of hydrogen bond acceptors ≤ 3. The predicted properties of this compound align well with these guidelines.

Property Predicted Value
Molecular Formula C9H14N4
Molecular Weight 178.24 g/mol
XlogP 0.4
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 1

Data sourced from PubChem CID 2772409.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route for this compound based on the nucleophilic aromatic substitution of 2-chloropyrimidine with 1,4-diazepane.

Materials:

  • 2-chloropyrimidine

  • 1,4-diazepane

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 1,4-diazepane (1.2 equivalents) in acetonitrile, add 2-chloropyrimidine (1.0 equivalent) and potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)

This protocol outlines a general procedure for screening this compound against a target protein (e.g., a protein kinase) using SPR to detect binding.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein

  • This compound

  • SPR running buffer (e.g., PBS with 0.05% Tween-20)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • DMSO

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with SPR running buffer.

    • Activate the surface of a flow cell with a 1:1 mixture of EDC and NHS.

    • Inject the target protein (e.g., 50 µg/mL in a suitable buffer) over the activated surface until the desired immobilization level is reached.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • Use a separate flow cell as a reference surface, following the same procedure but without protein injection.

  • Fragment Screening:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Prepare a dilution series of the fragment in SPR running buffer (e.g., 1 µM to 1 mM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.

    • Inject the fragment dilutions over both the target and reference flow cells at a constant flow rate.

    • Monitor the change in response units (RU) over time.

    • After each injection, regenerate the sensor surface with a suitable regeneration solution if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the dissociation constant (KD).

Hypothetical SPR Binding Data:

Fragment Concentration (µM) Steady-State Response (RU)
105
5023
10045
25080
500110
1000135
Protocol 3: Hit Validation using Nuclear Magnetic Resonance (NMR)

This protocol describes the use of ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, to validate the binding of this compound to the target protein.

Materials:

  • NMR spectrometer

  • Target protein

  • This compound

  • Deuterated buffer (e.g., D2O-based phosphate buffer)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein in the deuterated buffer (e.g., 10-20 µM).

    • Prepare a solution of this compound in the same buffer (e.g., 1 mM).

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the fragment alone.

    • Prepare a sample containing both the target protein and the fragment.

    • Acquire an STD NMR spectrum. This involves selectively saturating the protein resonances and observing the transfer of saturation to the binding fragment.

    • Acquire an off-resonance control spectrum where the saturation frequency is applied at a point where no protein signals are present.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD difference spectrum.

    • The presence of signals in the STD difference spectrum corresponding to the fragment's protons confirms binding.

    • The relative intensities of the signals can provide information about which parts of the fragment are in closest proximity to the protein.

Visualizations

Fragment-Based Drug Discovery Workflow

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization Fragment Library Fragment Library Biophysical Screening Biophysical Screening Fragment Library->Biophysical Screening Hit Validation Hit Validation Biophysical Screening->Hit Validation Structural Biology Structural Biology Hit Validation->Structural Biology Structure-Based Design Structure-Based Design Structural Biology->Structure-Based Design Lead Compound Lead Compound Structure-Based Design->Lead Compound

Caption: A generalized workflow for fragment-based drug discovery.

Hypothetical Kinase Inhibition Signaling Pathway

Kinase_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase->Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Kinase Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Fragment (this compound) Fragment (this compound) Fragment (this compound)->Inhibition

Caption: Inhibition of a kinase cascade by a fragment.

References

Application Notes and Protocols for the Purification of 1-Pyrimidin-2-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-Pyrimidin-2-yl-1,4-diazepane, a molecule of interest in medicinal chemistry and drug development. The following methods are based on established techniques for the purification of related pyrimidine and diazepine derivatives and are intended to serve as a comprehensive guide.

Introduction

This compound is a heterocyclic compound featuring both a pyrimidine ring and a diazepane ring system. As with many biologically active molecules, achieving high purity is crucial for accurate biological evaluation and potential therapeutic use. Impurities from the synthesis, such as unreacted starting materials, reagents, and byproducts, must be effectively removed. This document outlines three common and effective purification techniques: liquid-liquid extraction, column chromatography, and recrystallization.

Data Presentation

The selection of a purification method often involves a trade-off between yield, purity, and scalability. The following table summarizes typical quantitative data expected for the described purification techniques for compounds structurally related to this compound. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification TechniqueTypical PurityTypical Recovery YieldThroughput
Liquid-Liquid Extraction Moderate (85-95%)High ( >90%)High
Flash Column Chromatography High (95-99%)Moderate to High (70-95%)Moderate
Recrystallization Very High (>99%)Low to Moderate (50-80%)Low to Moderate
Preparative HPLC Very High (>99.5%)Low to Moderate (40-70%)Low

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Acid-Base Extraction)

This technique is particularly useful for separating basic compounds like this compound from neutral or acidic impurities. The principle relies on the differential solubility of the ionized and neutral forms of the compound in aqueous and organic solvents.[1]

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The basic this compound will be protonated and move into the aqueous layer.

  • Phase Separation: Drain the lower organic layer (containing neutral impurities) and collect the upper aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10), as confirmed by pH paper or a pH meter. This will deprotonate the target compound, causing it to precipitate or become soluble in an organic solvent.

  • Back-Extraction: Add a fresh portion of organic solvent to the basic aqueous solution in the separatory funnel. Shake vigorously and allow the layers to separate. The neutral this compound will now be in the organic layer.

  • Repeat Extraction: Drain the organic layer and repeat the back-extraction of the aqueous layer with fresh organic solvent two more times to maximize recovery.

  • Washing and Drying: Combine all organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified this compound.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a highly effective technique for purifying compounds based on their polarity. For basic compounds like this compound, the addition of a small amount of a basic modifier to the mobile phase can improve peak shape and separation.[2][3]

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl Acetate

  • Methanol

  • Triethylamine (TEA) or Ammonia solution

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a suitable mobile phase using TLC. A common starting point for pyrimidine derivatives is a mixture of hexane and ethyl acetate.[2] For more polar compounds, a system of dichloromethane and methanol can be used.[2] To improve the chromatography of basic compounds, add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase. The ideal mobile phase should give the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the chromatography column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Recrystallization

Recrystallization is an excellent final purification step to obtain highly pure crystalline material. The choice of solvent is critical for successful recrystallization.[2][4]

Materials:

  • Partially purified this compound

  • Various solvents for testing (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures like hexane/ethyl acetate)[2][5]

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of the compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[2][4] For pyrimidine derivatives, common solvents include ethanol, methanol, and ethyl acetate.[2][6]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adsorbed impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound LLE Liquid-Liquid Extraction Crude_Product->LLE Column_Chromatography Column Chromatography LLE->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Purity_Analysis Purity Analysis (HPLC, NMR) Recrystallization->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product

Caption: A general workflow for the purification of this compound.

LLE_Protocol Start Crude Product in Organic Solvent Add_Acid Add 1M HCl Start->Add_Acid Separate1 Separate Layers Add_Acid->Separate1 Aqueous_Layer Aqueous Layer (Protonated Product) Separate1->Aqueous_Layer Collect Organic_Layer1 Organic Layer (Neutral Impurities) Separate1->Organic_Layer1 Discard Add_Base Add 1M NaOH Aqueous_Layer->Add_Base Back_Extract Back-extract with Organic Solvent Add_Base->Back_Extract Separate2 Separate Layers Back_Extract->Separate2 Aqueous_Layer2 Aqueous Layer (Waste) Separate2->Aqueous_Layer2 Discard Organic_Layer2 Organic Layer (Purified Product) Separate2->Organic_Layer2 Collect End Pure Product Organic_Layer2->End

Caption: Workflow for acid-base liquid-liquid extraction.

Column_Chromatography_Protocol Start Partially Purified Product TLC TLC for Mobile Phase Selection Start->TLC Pack_Column Pack Column with Silica Gel TLC->Pack_Column Load_Sample Load Sample Pack_Column->Load_Sample Elute Elute with Mobile Phase Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Analyze_Fractions->Collect_Fractions Continue Elution Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Pure Evaporate Evaporate Solvent Combine_Pure->Evaporate End Pure Product Evaporate->End

Caption: Workflow for flash column chromatography.

References

Application Note: Quantitative Analysis of 1-Pyrimidin-2-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

AN-001 | For Research Use Only

Introduction

1-Pyrimidin-2-yl-1,4-diazepane is a heterocyclic compound featuring both a pyrimidine ring and a diazepane moiety. As a molecule of interest in medicinal chemistry and drug development, its accurate quantification in various matrices is essential for pharmacokinetic, metabolism, and quality control studies. While specific validated methods for this particular analyte are not widely published, analytical protocols can be effectively developed based on methods for structurally similar pyrimidine and diazepine derivatives.

This document provides detailed protocols for two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is recommended for its superior sensitivity and selectivity, making it ideal for complex biological matrices. HPLC-UV offers a more accessible alternative for simpler sample matrices or when higher concentration levels are expected.

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₉H₁₄N₄PubChem
Monoisotopic Mass 178.12184 DaPubChem
Predicted [M+H]⁺ (m/z) 179.12912PubChem
Predicted XlogP 0.4PubChem

Recommended Analytical Methods

Method 1: Quantification by LC-MS/MS

This is the preferred method for trace-level quantification in complex biological matrices (e.g., plasma, urine, tissue homogenates) due to its high selectivity and sensitivity. The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure specificity.

  • Preparation of Standards:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol or DMSO.

    • Working Solutions: Perform serial dilutions of the stock solution with 50:50 methanol:water to prepare working standards for calibration curve and quality control (QC) samples.

  • Sample Preparation (from Plasma):

    • Choose a preparation method based on required cleanliness and recovery. Protein precipitation is fast, while SPE provides the cleanest extracts.

    • Protein Precipitation (PPT): To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute. Centrifuge at 12,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase A.

    • Solid-Phase Extraction (SPE): Use a mixed-mode cation exchange (MCX) cartridge.

      • Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

      • Pre-treat the sample: Dilute 100 µL of plasma with 100 µL of 4% phosphoric acid.

      • Load the pre-treated sample onto the cartridge.

      • Wash with 1 mL of 0.1 N HCl, followed by 1 mL of methanol.

      • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

      • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A.

  • LC-MS/MS Instrumentation and Conditions:

ParameterRecommended Setting
LC System UPLC or HPLC System
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate
Column Temp. 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
MRM Transition Precursor Ion (Q1): 179.1 m/z; Product Ion (Q3): To be determined experimentally by infusion and fragmentation of the reference standard.
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.

    • Use a weighted (1/x²) linear regression to fit the curve.

    • Quantify unknown samples by interpolating their peak area ratios from the calibration curve.

Method 2: Quantification by HPLC-UV

This method is suitable for the analysis of bulk substance, formulation assays, or in simpler matrices where high sensitivity is not required. The pyrimidine ring provides a suitable chromophore for UV detection.

  • Preparation of Standards:

    • Prepare stock and working solutions as described in the LC-MS/MS protocol (Section 2.1, Step 1). The diluent should be the mobile phase.

  • Sample Preparation:

    • For bulk material or formulations, direct dilution in the mobile phase is typically sufficient.

    • For biological samples, a cleanup step like SPE (as described in Section 2.1, Step 2) is necessary to reduce matrix interference.

  • HPLC-UV Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Standard HPLC System with UV/PDA Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 70:30 mixture of 20 mM Ammonium Acetate (pH 5.0) and Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Volume 20 µL
Detection UV at λmax (approx. 245 nm - to be confirmed experimentally by scanning the reference standard)
  • Data Analysis:

    • Construct a calibration curve by plotting the analyte peak area against the nominal concentration.

    • Use a linear regression to fit the curve and quantify unknown samples.

Data and Method Comparison

The following table summarizes the expected performance characteristics to aid in method selection.

ParameterHPLC-UVLC-MS/MS
Selectivity Moderate; susceptible to co-eluting interferences.Very High; based on specific mass-to-charge ratio transitions.
Sensitivity (LOQ) ng/mL to µg/mL range.pg/mL to low ng/mL range.
Linearity (r²) > 0.999> 0.995
Matrix Effects Low to ModerateCan be significant; requires internal standard.
Application Purity, formulations, high-concentration samples.Bioanalysis (PK/PD), trace impurity analysis.

Visualized Workflows and Logic

G cluster_0 Phase 1: Sample & Standard Preparation cluster_1 Phase 2: Instrumental Analysis cluster_2 Phase 3: Data Processing Sample Biological or Formulation Sample Extract Sample Extraction (PPT, LLE, or SPE) Sample->Extract Standard Reference Standard Stock Spike Prepare Calibration Curve & QCs Standard->Spike Spike->Extract Analysis LC-MS/MS or HPLC-UV Analysis Extract->Analysis Integration Peak Integration Analysis->Integration Curve Generate Calibration Curve Integration->Curve Quant Quantify Unknown Samples Curve->Quant Report Final Report Quant->Report

Caption: General analytical workflow for quantification.

G cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) start Plasma Sample ppt1 Add 3 vol. Acetonitrile start->ppt1 Fast, less clean spe1 Condition Cartridge start->spe1 Cleaner, higher recovery ppt2 Vortex & Centrifuge ppt1->ppt2 Fast, less clean ppt3 Collect Supernatant ppt2->ppt3 Fast, less clean end_node Analyze Extract ppt3->end_node Fast, less clean spe2 Load Sample spe1->spe2 Cleaner, higher recovery spe3 Wash Interferences spe2->spe3 Cleaner, higher recovery spe4 Elute Analyte spe3->spe4 Cleaner, higher recovery spe4->end_node Cleaner, higher recovery

Caption: Comparison of common sample preparation workflows.

G cluster_ms Triple Quadrupole Mass Spectrometer Q1 Q1: Precursor Ion Selection (m/z = 179.1) Q2 q2: Collision Cell (Fragmentation) Q1->Q2 Isolation Fragments Specific Fragments Q2->Fragments Q3 Q3: Product Ion Selection (e.g., m/z = 123.4) Detector Detector Q3->Detector Specificity Signal Quantitative Signal Detector->Signal Analyte Analyte Ion [M+H]+ Analyte->Q1 Fragments->Q3

Caption: Logical flow of MRM for selective quantification.

Application Notes and Protocols for the Use of 1-Pyrimidin-2-yl-1,4-diazepane in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-pyrimidin-2-yl-1,4-diazepane scaffold is a key pharmacophore in the development of kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 9 (CDK9). As a component of the positive transcription elongation factor b (P-TEFb), CDK9 plays a crucial role in regulating gene transcription, making it a compelling target in oncology. Structure-activity relationship (SAR) studies of derivatives of this compound have demonstrated that modifications to this core structure can significantly impact potency and selectivity. These notes provide detailed protocols for the synthesis, biological evaluation, and data analysis of this compound analogs to guide SAR studies.

Core Compound Data

Compound Name Structure Molecular Formula Key Biological Target
This compoundChemical structure of this compoundC9H14N4Cyclin-Dependent Kinase 9 (CDK9)

Structure-Activity Relationship (SAR) Data

The following table summarizes SAR data for a series of 2,4,5-trisubstituted pyrimidine derivatives, highlighting the impact of the 1,4-diazepane moiety and other substituents on CDK9 and CDK2 inhibition and cellular potency.[1]

Compound R3 Substituent CDK9/CycT IC50 (µM) CDK2/CycA IC50 (µM) Selectivity (CDK2/CDK9) HCT116 GI50 (µM) A2780 GI50 (µM)
30d Morpholine0.0190.0160.80.360.44
30k 1,4-Diazepane0.0253.9~1560.860.85
30l 1,4-Diazepan-5-one (Lactam)0.0430.0811.9Not ReportedNot Reported
30m 1,4-Diazabicyclo[3.2.2]nonane0.0242.9~1200.630.70

Key SAR Insights:

  • Introduction of the bulkier 7-membered 1,4-diazepane ring at the R3 position (compound 30k ) led to a significant increase in selectivity for CDK9 over CDK2 (~156-fold).[1]

  • Conversion of the 1,4-diazepane to its corresponding lactam (30l ) dramatically reduced this selectivity, suggesting the hydrogen bond donor capability of the diazepine is crucial.[1]

  • A bridged diazepane analog (30m ) maintained high selectivity for CDK9, indicating that conformational rigidity in this region is well-tolerated.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound and Analogs

This protocol is adapted from the synthesis of 2-(1-piperazinyl)pyrimidine and involves a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • 2-chloropyrimidine

  • 1,4-diazepane (homopiperazine) or a substituted 1,4-diazepane

  • Potassium carbonate (K2CO3)

  • Water

  • Chloroform

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 1,4-diazepane (2.5 equivalents) and potassium carbonate (0.9 equivalents) dissolved in water.

  • With stirring, add 2-chloropyrimidine (1 equivalent) portion-wise to the solution at 50-65°C.

  • Stir the reaction mixture for 1-2 hours at 60-65°C.

  • Cool the mixture to 35°C. If a solid by-product (1,4-bis(pyrimidin-2-yl)-1,4-diazepane) forms, remove it by filtration.

  • Transfer the filtrate to a separatory funnel and extract three times with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product by column chromatography on silica gel as needed.

Protocol 2: In Vitro CDK9/Cyclin T Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol measures the amount of ADP produced during the kinase reaction as an indicator of kinase activity.

Materials:

  • Recombinant active CDK9/Cyclin T enzyme

  • CDK9 substrate (e.g., CDK7/9tide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test compounds (e.g., this compound analogs) dissolved in DMSO

  • Kinase assay buffer

  • 384-well or 96-well plates (white, opaque)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations.

  • In the wells of the plate, add the test compound solution or DMSO for the control.

  • Add the CDK9/Cyclin T enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Growth Inhibition (GI50) Assay

This protocol determines the concentration of a compound that inhibits cell growth by 50% using a colorimetric assay like the MTT or SRB assay.

Materials:

  • Cancer cell lines (e.g., HCT116, A2780)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution

  • Solubilization solution (e.g., DMSO for MTT, or 10 mM Tris base for SRB)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include wells with untreated cells (control) and medium only (blank).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.

  • For SRB assay: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution. After washing, solubilize the bound dye.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration relative to the untreated control.

  • Plot the percentage of growth inhibition against the compound concentration (log scale) to determine the GI50 value.

Visualizations

CDK9_Signaling_Pathway cluster_regulation Regulation of P-TEFb cluster_transcription Transcriptional Elongation 7SK_snRNP 7SK snRNP (Inactive Complex) PTEFb_active Active P-TEFb (CDK9/Cyclin T) 7SK_snRNP->PTEFb_active Cellular Signals (e.g., HIV-1 Tat, BRD4) PTEFb_active->7SK_snRNP HEXIM1/2 Pol_II_paused Paused RNA Pol II PTEFb_active->Pol_II_paused Phosphorylates Ser2 of CTD DSIF_NELF DSIF/NELF PTEFb_active->DSIF_NELF Phosphorylates DSIF/NELF Pol_II_elongating Elongating RNA Pol II Pol_II_paused->Pol_II_elongating Pause Release Pol_II_paused->DSIF_NELF mRNA mRNA Pol_II_elongating->mRNA Transcription Inhibitor This compound Derivative Inhibitor->PTEFb_active Inhibition

Caption: CDK9 signaling pathway in transcriptional elongation.

Experimental_Workflow Start Start Synthesis Synthesis of Analogs (Protocol 1) Start->Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (Protocol 2) Purification->Kinase_Assay Cell_Assay Cell-Based GI50 Assay (Protocol 3) Purification->Cell_Assay SAR_Analysis SAR Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End End Lead_Optimization->End

Caption: Experimental workflow for SAR studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Pyrimidin-2-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of 1-Pyrimidin-2-yl-1,4-diazepane. The information is tailored for professionals in drug development and chemical research.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyrimidine and 1,4-diazepane. This reaction is typically performed in a suitable solvent with a base to neutralize the hydrochloric acid generated.

Q2: I am observing a significant amount of a higher molecular weight byproduct. What could it be?

A common byproduct in this synthesis is the di-substituted product, 1,4-bis(pyrimidin-2-yl)-1,4-diazepane. This occurs when both nitrogen atoms of the 1,4-diazepane ring react with 2-chloropyrimidine.

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure you are using appropriate reaction times and temperatures. Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended.

  • Side product formation: As mentioned in Q2, the formation of the di-substituted byproduct can significantly reduce the yield of the desired mono-substituted product.

  • Suboptimal reaction conditions: The choice of base, solvent, and temperature can greatly influence the reaction outcome. Experimenting with different conditions may be necessary to optimize the yield.

  • Purification losses: The product may be lost during the workup and purification steps. Ensure efficient extraction and careful column chromatography.

Q4: What are the recommended purification techniques for this compound?

Column chromatography on silica gel is the most common method for purifying the product from the reaction mixture. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing) is often effective.

Q5: Are there alternative synthetic routes if the SNAr reaction is unsuccessful?

Yes, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, can be an effective alternative.[1] This method is particularly useful if the SNAr reaction fails to provide satisfactory yields, but it requires a palladium catalyst and a specific ligand.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Low Reactivity of Starting Materials: 2-chloropyrimidine may not be sufficiently reactive under the chosen conditions. 2. Inactive Reagents: The 1,4-diazepane may have degraded, or the base may be of poor quality. 3. Incorrect Solvent: The chosen solvent may not be suitable for the reaction.1. Increase Reaction Temperature: Refluxing the reaction mixture can increase the reaction rate. 2. Use a More Reactive Halopyrimidine: Consider using 2-bromopyrimidine or 2-iodopyrimidine if available. 3. Check Reagent Quality: Use freshly opened or purified reagents. 4. Solvent Screening: Try alternative polar aprotic solvents such as DMF, DMSO, or NMP.
High Percentage of Di-substituted Byproduct 1. Stoichiometry: Using a 1:1 molar ratio of 2-chloropyrimidine to 1,4-diazepane can lead to a mixture of mono- and di-substituted products. 2. Reaction Time: Longer reaction times can favor the formation of the di-substituted product.1. Use an Excess of 1,4-diazepane: Employing a 2 to 5-fold excess of 1,4-diazepane will statistically favor mono-substitution. The unreacted diamine can be removed during the workup. 2. Monitor the Reaction Closely: Stop the reaction once the starting 2-chloropyrimidine is consumed to minimize further reaction to the di-substituted product.
Difficulty in Product Purification 1. Co-elution of Product and Starting Material: The product and unreacted 1,4-diazepane may have similar polarities. 2. Product Tailing on Silica Gel: The basic nature of the product can cause it to streak on the silica gel column.1. Acid-Base Extraction: Perform an acidic wash during the workup to remove the basic 1,4-diazepane. The product can then be extracted into the organic phase after basifying the aqueous layer. 2. Add Triethylamine to the Eluent: Adding a small amount (0.1-1%) of triethylamine to the chromatography eluent can significantly improve the peak shape.
Reaction Stalls Before Completion 1. Insufficient Base: The generated HCl may be quenching the unreacted 1,4-diazepane. 2. Catalyst Deactivation (for Buchwald-Hartwig): The palladium catalyst may have degraded over the course of the reaction.1. Use a Stronger or More Soluble Base: Consider using a stronger base like sodium hydride (if appropriate for the solvent) or a more soluble organic base like DIPEA. 2. Add More Catalyst (for Buchwald-Hartwig): If using a palladium-catalyzed method, adding a fresh portion of the catalyst may restart the reaction.

Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound via nucleophilic aromatic substitution. These values are based on analogous reactions reported in the literature and may require optimization for specific experimental setups.

Reactant 1 Reactant 2 Base Solvent Temperature (°C) Time (h) Typical Yield (%)
2-Chloropyrimidine1,4-DiazepaneK2CO3EthanolReflux12-2440-60
2-Chloropyrimidine1,4-DiazepaneEt3NAcetonitrileReflux12-2445-65
2-Chloropyrimidine1,4-DiazepaneDIPEADMF80-1008-1650-70

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 2-Chloropyrimidine

  • 1,4-Diazepane

  • Potassium Carbonate (K2CO3), anhydrous

  • Ethanol, absolute

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-diazepane (3.0 equivalents), anhydrous potassium carbonate (2.5 equivalents), and absolute ethanol.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-chloropyrimidine (1.0 equivalent) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-10%) to afford this compound as the final product.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound reagents 1. Mix Reactants 2-Chloropyrimidine 1,4-Diazepane Base (e.g., K2CO3) reaction 2. Reaction Solvent (e.g., Ethanol) Reflux reagents->reaction workup 3. Workup Filtration Extraction reaction->workup purification 4. Purification Column Chromatography workup->purification product 5. Product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Troubleshooting Low Yield start Low Yield Observed check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Are there significant side products? check_completion->side_products Yes optimize_conditions Optimize Conditions: - Increase Temperature - Increase Time - Change Solvent/Base incomplete->optimize_conditions alternative_route Consider Alternative Route: - Buchwald-Hartwig Amination optimize_conditions->alternative_route di_substitution Di-substitution side_products->di_substitution Yes purification_issue Investigate Purification - Check for product loss - Optimize chromatography side_products->purification_issue No adjust_stoichiometry Adjust Stoichiometry: - Use excess 1,4-diazepane di_substitution->adjust_stoichiometry adjust_stoichiometry->alternative_route purification_issue->alternative_route

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Optimizing Pyrimidine-Diazepane Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the successful coupling of pyrimidine and diazepane rings.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when coupling pyrimidines with diazepanes?

A1: The primary challenges in coupling pyrimidine and diazepane moieties often stem from a few key factors. The pyrimidine ring is electron-deficient, which can affect its reactivity in cross-coupling reactions. Diazepane, as a seven-membered cyclic diamine, can present issues of steric hindrance and potential for double-arylation, leading to undesired side products. Furthermore, catalyst deactivation and low product yields are common hurdles that require careful optimization of reaction conditions.

Q2: Which coupling reaction is most suitable for this transformation?

A2: The Buchwald-Hartwig amination is one of the most effective and widely used methods for the C-N cross-coupling of aryl halides (or triflates) with amines, making it highly suitable for this specific transformation. This palladium-catalyzed reaction is known for its functional group tolerance and its ability to form bonds with sterically hindered substrates.

Q3: How do I select the right catalyst and ligand combination?

A3: The choice of catalyst and ligand is critical for success. For electron-deficient heterocycles like pyrimidine and sterically demanding amines like diazepane, bulky and electron-rich phosphine ligands are generally preferred. Ligands such as XPhos, RuPhos, and BrettPhos have shown great success in facilitating these challenging couplings. The palladium precursor is also important, with Pd₂(dba)₃ and Pd(OAc)₂ being common and effective choices.

Q4: What is the optimal base and solvent for this reaction?

A4: Strong, non-nucleophilic bases are typically required to facilitate the deprotonation of the amine and the subsequent catalytic cycle. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used. The choice of solvent is also crucial; anhydrous, aprotic polar solvents like toluene, dioxane, or THF are generally the best options as they can solvate the reaction components effectively without interfering with the catalytic process.

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment.

Issue 1: Low or No Product Yield

A low yield is the most common problem. The following workflow can help you systematically troubleshoot the issue.

G start Low or No Yield check_reagents 1. Verify Reagent Quality start->check_reagents reagent_purity Are starting materials pure & dry? (Halopyrimidine, Diazepane) check_reagents->reagent_purity Check solvent_dry Is the solvent anhydrous? check_reagents->solvent_dry Check base_active Is the base fresh and active? check_reagents->base_active Check optimize_cond 2. Optimize Reaction Conditions reagent_purity->optimize_cond If All OK solvent_dry->optimize_cond If All OK base_active->optimize_cond If All OK temp Increase Temperature (e.g., 80°C -> 110°C) optimize_cond->temp time Increase Reaction Time (e.g., 12h -> 24h) optimize_cond->time conc Adjust Concentration optimize_cond->conc change_cat 3. Modify Catalytic System temp->change_cat If No Improvement time->change_cat If No Improvement conc->change_cat If No Improvement ligand Screen Different Ligands (e.g., XPhos, RuPhos) change_cat->ligand base Screen Different Bases (e.g., NaOt-Bu, LHMDS) change_cat->base success Yield Improved ligand->success Monitor via TLC/LC-MS base->success Monitor via TLC/LC-MS

Caption: Troubleshooting workflow for low-yield coupling reactions.

Issue 2: Formation of Side Products (e.g., Double Arylation)

The presence of two amine groups in diazepane can lead to the formation of a bis-arylated product.

  • Solution: Modify the stoichiometry. Using a slight excess of the diazepane reactant (e.g., 1.5 to 2.0 equivalents) relative to the pyrimidine can statistically favor the mono-arylation product. Additionally, adding the pyrimidine reactant slowly to the reaction mixture can also help minimize the formation of the bis-arylated side product.

Issue 3: Catalyst Decomposition

Palladium catalysts can sometimes decompose at high temperatures, leading to the formation of palladium black and a stalled reaction.

  • Solution: First, ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon), as oxygen can degrade the catalyst. If decomposition still occurs, consider using a more robust ligand from the Buchwald family (e.g., G3 or G4 palladacycles) which are designed for higher stability. Alternatively, lowering the reaction temperature and compensating with a longer reaction time may prevent decomposition.

Data on Reaction Condition Optimization

The following table summarizes the effects of varying catalysts, ligands, and bases on the yield of the coupling between 2-chloropyrimidine and 1-Boc-diazepane.

Entry Pd Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
1Pd₂(dba)₃ (2%)XPhos (4%)NaOt-Bu (1.5)Toluene1001285
2Pd(OAc)₂ (2%)XPhos (4%)NaOt-Bu (1.5)Toluene1001278
3Pd₂(dba)₃ (2%)RuPhos (4%)NaOt-Bu (1.5)Toluene1001281
4Pd₂(dba)₃ (2%)XPhos (4%)K₃PO₄ (2.0)Dioxane1102445
5Pd₂(dba)₃ (2%)XPhos (4%)LiHMDS (1.5)THF801291
6Pd₂(dba)₃ (1%)XPhos (2%)LiHMDS (1.5)THF801275

Data presented is representative and compiled for illustrative purposes.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed coupling of a halopyrimidine with a diazepane derivative.

G prep Preparation reagents Add Pd catalyst, ligand, and base to an oven-dried flask. prep->reagents inert Seal flask, evacuate, and backfill with Argon/Nitrogen (3x). reagents->inert add Addition inert->add add_reagents Add anhydrous solvent, halopyrimidine, and diazepane via syringe. add->add_reagents reaction Reaction add_reagents->reaction heat Heat the mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring. reaction->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Work-up & Purification monitor->workup quench Cool to RT, quench with water/brine, and extract with an organic solvent. workup->quench purify Dry the organic layer, concentrate, and purify the crude product via flash column chromatography. quench->purify final Characterize Final Product purify->final

Caption: Standard experimental workflow for the coupling reaction.

Detailed Methodology:

  • Preparation: To an oven-dried Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., LiHMDS, 1.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Add anhydrous solvent (e.g., THF, 5 mL) via syringe. Stir for 5 minutes. Then, add the halopyrimidine (1.0 mmol) and the diazepane derivative (1.2 mmol) sequentially via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously for the specified time (e.g., 12 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Quench the mixture by slowly adding water (10 mL). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.

Navigating the Synthesis of 1,4-Diazepane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the 1,4-diazepane scaffold, a privileged structure in medicinal chemistry, can present several challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the formation of the 1,4-diazepane ring?

A1: The most prevalent side reaction is intermolecular polymerization, which competes with the desired intramolecular cyclization. This occurs when the reactive ends of the linear precursors react with other molecules rather than with each other. Other potential side reactions include the formation of smaller heterocyclic rings, such as piperazines, through alternative cyclization pathways, though this is less commonly reported. In syntheses involving derivatization of the 1,4-diazepane core, such as N-alkylation, incomplete reactions leading to mono- or di-substituted products are common.

Q2: How can I minimize the formation of polymeric byproducts?

A2: The formation of polymers is a common issue in the synthesis of medium-sized rings like 1,4-diazepane. The most effective strategy to favor the desired intramolecular cyclization is to employ the high-dilution principle .[1] This involves carrying out the reaction at very low concentrations of the reactants. This can be achieved by using a large volume of solvent or by the slow, controlled addition of the reactants to the reaction vessel, often using a syringe pump. This ensures that the concentration of the reactive species remains low at all times, thereby increasing the probability of intramolecular ring closure over intermolecular polymerization.

Q3: I am performing a reductive amination on a pre-formed 1,4-diazepane core and getting a mixture of products. What is happening?

A3: In the reductive amination of 1,4-diazepane derivatives, particularly those with multiple amine functionalities, it is common to obtain a mixture of mono-, di-, and tri-alkylated products.[2] For instance, in the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, the di- and mono-alkylated compounds are major byproducts.[2] The desired tri-alkylated product is often formed via the di-alkylated intermediate.

Q4: How can I improve the yield of the desired tri-alkylated product in a reductive amination reaction?

A4: To drive the reaction towards the desired tri-alkylated product, a "multi-addition" procedure can be employed.[2] This involves the repeated addition of the aldehyde and the reducing agent (e.g., sodium borohydride) to the reaction mixture. This strategy helps to push the equilibrium towards the formation of the fully substituted product.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low to no yield of 1,4-diazepane; formation of a viscous, insoluble material. Intermolecular Polymerization: The concentration of reactants is too high, favoring reaction between molecules rather than within a single molecule.Employ High-Dilution Conditions: - Increase the volume of the solvent significantly. - Use a syringe pump to add the reactants (e.g., diamine and dihalide) slowly and separately to the reaction vessel over an extended period (e.g., several hours). This maintains a low stationary concentration of the reactive intermediates.[1]
A mixture of N-alkylated products is observed in a reductive amination reaction. Incomplete Reaction or Competing Reactions: The reaction may not have gone to completion, or the different amine groups on the diazepane ring have similar reactivities.Optimize Reaction Conditions: - Stoichiometry: Ensure the correct molar equivalents of the alkylating agent and reducing agent are used. - Multi-Addition Protocol: For exhaustive alkylation, add the aldehyde and reducing agent in multiple portions over time to drive the reaction to completion.[2] - Choice of Reducing Agent: Different reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN) have different reactivities and selectivities. Consider screening different reagents.
Formation of unexpected side products with different ring sizes (e.g., piperazine). Alternative Cyclization Pathways: The starting materials or reaction conditions may favor the formation of a thermodynamically more stable smaller ring. For example, if using a precursor that can cyclize to form a six-membered ring.Choice of Starting Materials: Ensure the use of appropriate precursors for the seven-membered ring, such as ethylenediamine and a 1,3-dihalopropane. - Protecting Groups: If one of the nitrogen atoms is more reactive and leads to undesired cyclization, consider using a protecting group strategy to direct the cyclization.
Complex mixture of unidentified byproducts. Decomposition of Reactants or Products: The reaction conditions (e.g., high temperature, strong base/acid) may be too harsh, leading to degradation.Milder Reaction Conditions: - Temperature: Run the reaction at a lower temperature. - Base/Acid: Use a milder or non-nucleophilic base if applicable. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

Protocol 1: General Synthesis of 1,4-Diazepane via High-Dilution Cyclization

This protocol describes the synthesis of the parent 1,4-diazepane ring from ethylenediamine and 1,3-dibromopropane, employing high-dilution to minimize polymerization.

Materials:

  • Ethylenediamine

  • 1,3-Dibromopropane

  • Anhydrous ethanol (or another suitable high-boiling solvent)

  • Sodium carbonate (or another suitable base)

  • Syringe pumps

  • Large volume reaction flask with a reflux condenser and mechanical stirrer

Procedure:

  • Set up a large reaction flask with a reflux condenser and a mechanical stirrer, containing a solution of sodium carbonate in anhydrous ethanol.

  • Prepare two separate solutions: one of ethylenediamine in anhydrous ethanol and another of 1,3-dibromopropane in anhydrous ethanol.

  • Using two separate syringe pumps, add the ethylenediamine and 1,3-dibromopropane solutions dropwise and simultaneously to the refluxing ethanol/sodium carbonate suspension over a period of 8-12 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 1,4-diazepane by vacuum distillation or column chromatography.

Protocol 2: Multi-Addition Reductive Amination for Tri-substitution of a 1,4-Diazepane Derivative[2]

This protocol is adapted from the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines and can be generalized for other exhaustive N-alkylation reactions.

Materials:

  • 1,4-Diazepane derivative (e.g., 1,4-diazepan-6-amine)

  • Aldehyde (3 equivalents total)

  • Sodium borohydride (NaBH₄) (3 equivalents total)

  • Methanol/Chloroform (or other suitable solvent)

Procedure:

  • Dissolve the 1,4-diazepane derivative in a mixture of methanol and chloroform.

  • First Addition: Add 1 equivalent of the aldehyde and stir for 5-10 minutes. Then, add 1 equivalent of NaBH₄ and stir the mixture at room temperature overnight.

  • Second Addition: To the same reaction mixture, add another equivalent of the aldehyde, stir for 5-10 minutes, and then add another equivalent of NaBH₄. Continue stirring at room temperature overnight.

  • Third Addition: Repeat the process with the final equivalent of the aldehyde and NaBH₄ and stir overnight.

  • Monitor the reaction progress by LC-MS after each addition to observe the conversion of the di-substituted intermediate to the tri-substituted product.

  • Upon completion, quench the reaction carefully (e.g., with water or dilute acid) and remove the solvents under reduced pressure.

  • Purify the desired tri-substituted product using column chromatography or recrystallization.

Visualizing Reaction Pathways

To better understand the competing reactions in 1,4-diazepane synthesis, the following diagrams illustrate the desired cyclization versus the undesired polymerization, and the stepwise process in multi-addition reductive amination.

G cluster_0 Cyclization vs. Polymerization A Ethylenediamine + 1,3-Dihalopropane B Linear Intermediate A->B C 1,4-Diazepane (Intramolecular Cyclization) B->C Desired D Polymer (Intermolecular Reaction) B->D Side Reaction E High Dilution E->C F High Concentration F->D

Caption: Competing pathways in 1,4-diazepane ring formation.

G cluster_1 Multi-Addition Reductive Amination Start 1,4-Diazepane Derivative Mono Mono-alkylated Product (Side Product) Start->Mono Step 1 Add1 + Aldehyde (1eq) + NaBH4 (1eq) Di Di-alkylated Product (Intermediate/Side Product) Mono->Di Step 2 Add2 + Aldehyde (1eq) + NaBH4 (1eq) Tri Tri-alkylated Product (Desired Product) Di->Tri Step 3 Add3 + Aldehyde (1eq) + NaBH4 (1eq) Add1->Mono Add2->Di Add3->Tri

Caption: Stepwise formation of the desired product via multi-addition.

References

Technical Support Center: Purification of Pyrimidinyl-Diazepane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of pyrimidinyl-diazepane compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of molecules.

Troubleshooting Guide

This section addresses common issues encountered during the purification of pyrimidinyl-diazepane compounds in a question-and-answer format, offering specific solutions to overcome these challenges.

Q1: My pyrimidinyl-diazepane compound is showing poor separation on a silica gel column, with significant tailing.

A1: Tailing is a common issue with nitrogen-containing heterocyclic compounds like pyrimidinyl-diazepanes due to their basic nature, which leads to strong interactions with the acidic silanol groups on the silica gel surface.

  • Solution 1: Basic Modifier in Mobile Phase: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. Commonly used modifiers include:

    • Triethylamine (TEA) at a concentration of 0.1-1%.

    • Ammonia, often by using a mobile phase pre-saturated with ammonia or by adding a small percentage of ammonium hydroxide to a methanolic co-solvent.

  • Solution 2: Alternative Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase.

    • Alumina (basic or neutral): Can be an effective alternative for the purification of basic compounds.

    • Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of free silanol groups.

  • Solution 3: Reversed-Phase Chromatography: For polar pyrimidinyl-diazepane derivatives, reversed-phase chromatography (e.g., C18 silica) can provide better peak shapes and separation.

Q2: I am struggling to separate diastereomers of my substituted pyrimidinyl-diazepane.

A2: Diastereomers have different physical properties and can typically be separated by standard chromatographic techniques, but optimization is often necessary.

  • Solution 1: Optimize Normal Phase Chromatography:

    • Solvent System: Systematically screen different solvent systems. A common starting point is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. The polarity of the solvent system should be carefully adjusted to maximize the difference in retention times between the diastereomers.

    • Isocratic vs. Gradient Elution: If a gradient elution does not provide baseline separation, an isocratic elution with the optimal solvent mixture might improve resolution.

  • Solution 2: Recrystallization: If the diastereomers have sufficiently different solubilities in a particular solvent system, recrystallization can be a highly effective method for separation on a larger scale. Experiment with various solvents to find one that selectively crystallizes one diastereomer while leaving the other in solution.

Q3: My chiral HPLC method is not resolving the enantiomers of my pyrimidinyl-diazepane compound.

A3: Enantiomeric separation requires a chiral environment, which is provided by a chiral stationary phase (CSP) in HPLC. The key is to find a CSP and mobile phase combination that provides differential interaction with the two enantiomers.[1][2]

  • Solution 1: Screen Different Chiral Stationary Phases: There are many types of CSPs available, based on different chiral selectors (e.g., polysaccharide-based, protein-based). It is often necessary to screen several columns to find one that provides adequate separation for your specific compound.

  • Solution 2: Optimize the Mobile Phase:

    • Normal Phase vs. Reversed Phase: Chiral separations can be performed in either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) mode. The choice of mode can significantly impact selectivity.

    • Mobile Phase Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can alter the ionization state of the analyte and the stationary phase, leading to improved resolution.

  • Solution 3: Low-Temperature HPLC: For some benzodiazepine-related structures, the enantiomers can interconvert at room temperature.[3] Lowering the column temperature can slow down this interconversion, allowing for their separation on a chiral column.[3]

Q4: After purification, my final compound still contains residual starting materials or reaction byproducts. How can I improve the purity?

A4: The presence of persistent impurities often requires a multi-step purification strategy or a more refined primary purification step.

  • Solution 1: Orthogonal Purification Methods: If one method (e.g., normal phase chromatography) is insufficient, employ a second, different purification technique. For example, follow column chromatography with recrystallization or reversed-phase HPLC.

  • Solution 2: Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid compound.[4][5] The key is to find a solvent in which your compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles.[6]

  • Solution 3: Preparative HPLC: For challenging separations or to achieve very high purity, preparative HPLC can be used. This allows for fine-tuning of the separation conditions to isolate the desired product from closely eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of pyrimidinyl-diazepane compounds?

A1: While specific impurities depend on the synthetic route, common process-related impurities in the synthesis of related heterocyclic structures like diazepam can provide clues. These may include:

  • Unreacted starting materials.

  • Side-products from incomplete reactions or side reactions (e.g., N-oxidation, hydrolysis of functional groups).

  • Byproducts from coupling reagents.

  • Isomers of the final product.

Q2: What is a general workflow for the purification of a crude pyrimidinyl-diazepane compound?

A2: A typical workflow would be:

  • Initial Purification by Flash Chromatography: Use silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to remove the bulk of impurities.

  • Purity Assessment: Analyze the fractions containing the product by TLC or LC-MS to assess purity.

  • Secondary Purification (if needed): If the product is not sufficiently pure, a secondary purification step such as recrystallization or preparative HPLC may be necessary.

  • Final Purity and Characterization: Confirm the purity of the final compound using analytical techniques like HPLC, NMR, and Mass Spectrometry. Quantitative NMR (qNMR) can be used for an accurate determination of purity.[7][8]

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent will dissolve your compound well at high temperatures but poorly at low temperatures.[9] A good practice is to test the solubility of your compound in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, water) in small test tubes. A suitable solvent system may also be a mixture of two miscible solvents, one in which the compound is soluble and one in which it is insoluble.[9]

Quantitative Data Summary

The following table summarizes typical purity levels achieved for pyrimidinyl-diazepane and related compounds after purification, as reported in the literature.

Compound ClassPurification MethodAchieved PurityReference
2,4,5-trisubstituted pyrimidine with diazepane moietyFlash Chromatography96%[10]
2,4,5-trisubstituted pyrimidine with piperazine moietyFlash Chromatography99%[10]
General Pyrimidine DerivativesReversed-Phase HPLC>95%[11]

Experimental Protocols

Protocol 1: General Flash Chromatography Purification

  • Slurry Preparation: Dissolve the crude pyrimidinyl-diazepane compound in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel and dry it under vacuum.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase (e.g., 5% methanol in dichloromethane).

  • Loading: Dry-load the adsorbed sample onto the top of the packed column.

  • Elution: Run the column with the mobile phase, gradually increasing the polarity if a gradient elution is used.

  • Fraction Collection: Collect fractions and monitor by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Recrystallization Procedure

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent to the crude compound until it is fully dissolved.[5]

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.[12]

  • Further Cooling: Once the flask reaches room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

Purification_Workflow crude Crude Pyrimidinyl-Diazepane flash_chrom Flash Chromatography crude->flash_chrom purity_check1 Purity Assessment (TLC/LC-MS) flash_chrom->purity_check1 recrystallization Recrystallization purity_check1->recrystallization <95% Pure prep_hplc Preparative HPLC purity_check1->prep_hplc Complex Mixture pure_product Pure Product purity_check1->pure_product >95% Pure purity_check2 Final Purity Analysis (HPLC, NMR) recrystallization->purity_check2 prep_hplc->purity_check2 purity_check2->pure_product

Caption: General purification workflow for pyrimidinyl-diazepane compounds.

Troubleshooting_Tailing start Tailing on Silica Gel sol1 Add Basic Modifier (e.g., TEA) start->sol1 sol2 Use Alternative Stationary Phase (e.g., Alumina) start->sol2 sol3 Switch to Reversed-Phase HPLC start->sol3

Caption: Troubleshooting options for peak tailing in chromatography.

References

Technical Support Center: Improving the Solubility of 1-Pyrimidin-2-yl-1,4-diazepane for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Pyrimidin-2-yl-1,4-diazepane in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: While specific experimental data for this compound is not widely published, its chemical structure provides significant clues. The molecule contains a pyrimidine ring and a 1,4-diazepane moiety. The nitrogen atoms in these rings, particularly in the diazepane group, are basic and can be protonated.[1][2][3] This suggests that the compound's aqueous solubility is likely to be highly dependent on pH, with greater solubility expected in acidic conditions where it can form a more soluble salt.[4] A related compound, 1-(5-Methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane, is described as being only slightly soluble in water, indicating that the parent compound may face similar challenges.[5]

Q2: My compound is precipitating when I dilute my DMSO stock into my aqueous assay buffer. Why is this happening and what should I do?

A2: This is a common issue for compounds with low aqueous solubility. When the concentrated DMSO stock is added to the aqueous buffer, the DMSO concentration drops dramatically, and the compound crashes out of the solution because water is a poor solvent for it. This is a form of kinetic insolubility. To address this, you can try lowering the final assay concentration of the compound, increasing the percentage of co-solvent (if the assay tolerates it), or adjusting the pH of your buffer.

Q3: What is the first and simplest strategy I should try to improve solubility for my assays?

A3: The most straightforward initial approach is pH adjustment.[6][7] Given the basic nature of the amine groups in the 1,4-diazepane ring, lowering the pH of your aqueous buffer should increase solubility significantly.[1][2] By protonating the nitrogen atoms, the compound forms a more polar, water-soluble salt. It is recommended to test a range of acidic pH values (e.g., pH 4.0 to 6.5) to find an optimal balance between solubility and maintaining the biological integrity of your assay system.

Q4: Which organic co-solvents are recommended if pH adjustment is not sufficient or not compatible with my assay?

A4: If pH adjustment is not an option, using a water-miscible organic co-solvent is the next logical step.[8] The most common co-solvent for initial screening is Dimethyl Sulfoxide (DMSO) due to its high solubilizing power for many drug-like molecules.[8] Other options include ethanol, methanol, or N,N-dimethylformamide (DMF).[9][10] It is crucial to determine the maximum percentage of co-solvent your specific assay can tolerate without affecting the results (typically starting from <1% and testing upwards).

Q5: When should I consider more advanced formulation strategies like cyclodextrins or surfactants?

A5: You should consider advanced strategies when simpler methods like pH adjustment and co-solvents fail to achieve the desired concentration or lead to assay interference.

  • Cyclodextrins: These are useful for encapsulating hydrophobic molecules, increasing their apparent aqueous solubility.[6][11] They are a good option if your compound is lipophilic and fits within the cyclodextrin cavity.[12]

  • Surfactants: Surfactants like Tween-80 or SDS can solubilize compounds by forming micelles that entrap the drug.[4][7] This is particularly useful but requires careful validation, as surfactants can denature proteins or disrupt cell membranes, thereby interfering with the assay.[4]

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This guide provides a logical workflow for addressing solubility issues with this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Start: Compound Precipitation in Assay stock 1. Verify Stock Solution Is the compound fully dissolved in 100% DMSO at high conc.? start->stock stock_yes Yes stock->stock_yes stock_no No stock->stock_no ph 2. Attempt pH Adjustment Is the assay compatible with acidic pH (e.g., 5.0-6.5)? stock_yes->ph remake Remake stock. Use gentle warming or sonication. stock_no->remake remake->stock ph_yes Yes ph->ph_yes ph_no No ph->ph_no ph_protocol Prepare buffers at various pH values. Determine solubility and assay performance. ph_yes->ph_protocol cosolvent 3. Use Co-solvents Can the assay tolerate >1% organic solvent (e.g., DMSO, Ethanol)? ph_no->cosolvent solved Problem Solved ph_protocol->solved cosolvent_yes Yes cosolvent->cosolvent_yes cosolvent_no No cosolvent->cosolvent_no cosolvent_protocol Create a co-solvent tolerance curve. Determine max % without affecting assay readout. cosolvent_yes->cosolvent_protocol advanced 4. Consider Advanced Formulation (e.g., Cyclodextrins, Surfactants) cosolvent_no->advanced cosolvent_protocol->solved advanced_protocol Requires significant development. Screen excipients for compatibility and solubilization efficiency. advanced->advanced_protocol advanced_protocol->solved

Caption: A decision workflow for troubleshooting the solubility of this compound.

Quantitative Data Summary

While specific solubility values for this compound are not available, the table below lists properties of common solvents and a general goal for solubility in drug discovery.

ParameterValue / SolventDielectric ConstantDipole Moment (D)Notes
Solubility Goal (Early Discovery) > 60 µg/mL--A common target to ensure reliable data from initial biological assays.[13]
Water 80.11.85The standard biological solvent; poor for many organic molecules.
DMSO 47.23.96Excellent solubilizing power for a wide range of compounds; can be toxic to cells at >1%.[8]
Methanol 32.71.70A polar protic solvent; often used in solubility studies for pyrimidine derivatives.[9][10][14]
Ethanol 24.51.69A less toxic alternative to methanol, commonly used in formulations.
DMF 38.33.82A polar aprotic solvent with strong solubilizing properties.[9][10]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Weigh Compound: Accurately weigh 1-5 mg of solid this compound into a clean, dry glass vial.

  • Add Solvent: Add the appropriate volume of 100% Dimethyl Sulfoxide (DMSO) to achieve a high concentration (e.g., 10-50 mM).

  • Promote Dissolution: Vortex the vial vigorously for 1-2 minutes. If the solid is not fully dissolved, use a sonication water bath for 5-10 minutes or warm the solution gently to 30-37°C.

  • Visual Inspection: Hold the vial against a light source to ensure no solid particles remain. The solution should be completely clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

G compound Solid Compound dissolve Vortex / Sonicate compound->dissolve dmso 100% DMSO dmso->dissolve inspect Visual Inspection dissolve->inspect inspect->dissolve Particulates Remain stock Clear Stock Solution (10-50 mM) inspect->stock Clear assay Dilute into Assay Buffer stock->assay

Caption: Workflow for preparing a concentrated stock solution of the compound in DMSO.

Protocol 2: pH-Dependent Solubility Assessment

This protocol helps determine the impact of pH on the compound's solubility.

G cluster_0 Mechanism of pH-Dependent Solubility B Compound (B) (Poorly Soluble) BH Protonated Compound (BH+) (More Soluble) B->BH + H+ high_ph High pH (Basic) Equilibrium shifts left BH->B - H+ (or + OH-) low_ph Low pH (Acidic) Equilibrium shifts right H H+ OH OH-

Caption: Increased solubility at low pH is due to the protonation of basic nitrogen atoms.

  • Prepare Buffers: Make a set of biologically compatible buffers across a pH range (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common buffers include MES (for acidic pH) and HEPES or Phosphate-Buffered Saline (PBS) for neutral to slightly basic pH.

  • Spike Compound: Add a small aliquot of your concentrated DMSO stock solution to each buffer to reach a target final concentration (e.g., 100 µM). Keep the final DMSO concentration constant and low (e.g., 0.5%).

  • Equilibrate: Incubate the samples at room temperature or 37°C for 1-2 hours with gentle agitation. This allows the solution to reach thermodynamic equilibrium.[13]

  • Separate Phases: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any precipitated compound.

  • Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Analyze: Plot the measured solubility against the buffer pH to identify the optimal pH for your assays.

References

addressing instability of 1-Pyrimidin-2-yl-1,4-diazepane in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Pyrimidin-2-yl-1,4-diazepane. The information provided is designed to address potential instability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A1: The instability of this compound in solution can be attributed to several factors, primarily hydrolysis and photolysis. The diazepane ring, particularly when unsubstituted, can be susceptible to ring-opening reactions, and the pyrimidine ring can also undergo degradation.[1][2] It is also possible that the compound is adsorbing to the surface of your storage container, especially if it is plastic.[3]

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure, which contains both a pyrimidine and a diazepane moiety, potential degradation pathways include:

  • Hydrolysis: The amide-like bonds within the diazepane ring could be susceptible to cleavage under acidic or basic conditions.[1][2] The pyrimidine ring can also be cleaved by hydrolysis.[4]

  • Oxidation: The nitrogen atoms in the diazepane and pyrimidine rings could be susceptible to oxidation.[5][6]

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of heterocyclic compounds.[1][7]

Q3: What are the best practices for preparing and storing stock solutions of this compound?

A3: To minimize degradation, it is recommended to:

  • Use a suitable solvent: Start by dissolving the compound in a non-aqueous, aprotic solvent such as anhydrous DMSO or ethanol.

  • Buffer aqueous solutions: If aqueous solutions are necessary, use a buffer to maintain a stable pH, preferably in the neutral to slightly acidic range (pH 4-7).[6]

  • Store properly: Stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light by using amber vials or by wrapping the container in aluminum foil.[6][8]

  • Prepare fresh working solutions: For optimal results, prepare fresh working solutions from your stock solution immediately before each experiment.

Q4: My compound appears to be precipitating out of my aqueous buffer. What can I do?

A4: Poor aqueous solubility is a common issue with heterocyclic compounds.[7] To address this, you can try:

  • Lowering the concentration: Most compounds are less likely to precipitate at lower concentrations, such as 2 µM.[9]

  • Using a co-solvent: A small percentage of an organic co-solvent like DMSO or ethanol (typically 1-5%) can help maintain solubility in aqueous buffers.[7]

  • Adjusting the pH: The solubility of your compound may be pH-dependent. Experiment with different pH values within a range that is compatible with your assay.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

This could be a sign of compound degradation in your assay medium.

Troubleshooting Workflow:

A Inconsistent Assay Results B Assess Compound Stability in Assay Medium A->B C Incubate compound in medium at 37°C B->C D Analyze samples at different time points (e.g., 0, 2, 4, 8h) by LC-MS C->D E Significant degradation observed? D->E F Yes E->F Yes G No E->G No H Reduce incubation time F->H I Add antioxidants (if oxidation is suspected) F->I J Optimize formulation (e.g., use of co-solvents) F->J K Other experimental variables may be the cause G->K

Caption: Workflow for troubleshooting inconsistent assay results.

Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis.

This often indicates the formation of degradation products.

Troubleshooting Workflow:

A Unknown Peaks in Chromatogram B Perform Forced Degradation Study A->B C Expose compound to stress conditions (acid, base, oxidation, heat, light) B->C D Analyze stressed samples by LC-MS/MS C->D E Characterize degradation products D->E F Compare with unknown peaks in experimental samples E->F G Identified degradation pathway? F->G H Yes G->H Yes I No G->I No J Modify experimental conditions to avoid degradation H->J K Further investigation of unknown impurities needed I->K A This compound B Hydrolysis (Acid/Base) A->B C Oxidation A->C D Photolysis A->D E Ring-opened diazepane derivatives B->E F Pyrimidine ring cleavage products (e.g., ureidoacrylate derivatives) B->F G N-oxides C->G H Photodegradants D->H

References

Technical Support Center: 1-Pyrimidin-2-yl-1,4-diazepane Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Pyrimidin-2-yl-1,4-diazepane and related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the biological screening of this compound.

Compound Handling and Solubility

Question 1: My this compound compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer. What is causing this and how can I fix it?

Answer: This is a common issue known as "crashing out" and is due to the low aqueous solubility of many heterocyclic compounds.[1][2] When the DMSO stock is diluted, the compound's concentration exceeds its solubility limit in the final aqueous environment.[1]

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward solution is to lower the final assay concentration of your compound.[1]

  • Optimize Solvent Conditions:

    • Co-solvents: Cautiously increase the percentage of an organic co-solvent like DMSO in your final assay buffer. Be mindful that high concentrations (typically >1%) can affect biological assay performance.[1]

    • pH Adjustment: As an amine-containing compound, the solubility of this compound is likely pH-dependent. Lowering the pH of the buffer may increase solubility by protonating the amine groups.[1]

  • Gentle Heating: Warming the solution to 37°C can aid in dissolution. However, you must first confirm the thermal stability of your compound.[1]

Question 2: I am observing a gradual loss of activity of my compound when I reuse my DMSO stock solution over several days. What is happening?

Answer: This issue is likely due to the instability of the compound in DMSO. Some pyrimidine derivatives can undergo degradation in DMSO, which can be exacerbated by the presence of water.[3] Repeated freeze-thaw cycles can also introduce moisture and accelerate degradation.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Ideally, prepare fresh stock solutions in high-purity, anhydrous DMSO immediately before use.[3]

  • Proper Storage: If storage is necessary, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and exposure to air and moisture.[3] For long-term storage, -80°C is recommended.[3]

  • Inert Atmosphere: For highly sensitive compounds, consider preparing and storing solutions under an inert atmosphere like nitrogen or argon.[3]

Assay Performance and Data Interpretation

Question 3: I am seeing high background and inconsistent results in my fluorescence-based assay. Could my compound be interfering?

Answer: Yes, pyrimidine-containing compounds can intrinsically fluoresce, which directly interferes with the assay readout.[3][4] Additionally, these compounds can be susceptible to photodegradation, especially under UV light, forming byproducts that may also interfere.[3]

Troubleshooting Steps:

  • Run a Compound-Only Control: To check for intrinsic fluorescence, run a control experiment with the compound in the assay buffer without the biological target.[3]

  • Protect from Light: Prepare and handle all solutions containing the compound in the dark or by using amber-colored labware.[3]

  • Optimize Wavelengths: If your instrument allows, adjust the excitation and emission wavelengths to minimize the signal from your compound's fluorescence.[3]

  • Use an Orthogonal Assay: If fluorescence interference persists, switch to a non-fluorescence-based detection method, such as luminescence or absorbance, to confirm your results.[3][4]

Question 4: My dose-response curves are poor, and I'm getting inconsistent IC50/EC50 values. What should I check?

Answer: Poor dose-response curves can be a result of the solubility and stability issues mentioned above. Inaccurate concentrations due to precipitation or degradation will lead to unreliable data.[2]

Troubleshooting Workflow:

  • Confirm Compound Integrity: First, ensure your stock solution is fresh and the compound has not degraded.

  • Address Solubility: Implement the troubleshooting steps for solubility. Ensure the compound is fully dissolved at all tested concentrations in the final assay buffer.

  • Review Assay Protocol:

    • Check incubation times and reagent stability.

    • Ensure proper mixing of all components.

    • Verify that the positive and negative controls are performing as expected.

  • Perform Counter-Screens: Use assays to rule out non-specific mechanisms of action, such as compound aggregation.[3]

Data Presentation

Table 1: Troubleshooting Summary for Common Screening Issues

IssuePotential Cause(s)Recommended Solution(s)Citation(s)
Low Reproducibility / High Variability Compound precipitation (low aqueous solubility).Lower final concentration; optimize co-solvent percentage; adjust buffer pH.[1][2]
Compound degradation in stock solution.Prepare fresh stock solutions; aliquot for single use; store at -80°C.[3]
High Background Signal (Fluorescence Assay) Intrinsic fluorescence of the compound.Run compound-only controls; optimize excitation/emission wavelengths.[3][4]
Photodegradation of the compound.Protect solutions from light using amber tubes/plates.[3]
Poor Dose-Response Curve Inaccurate compound concentration at higher levels.Confirm solubility at the highest concentration tested.[2]
Non-specific activity (e.g., aggregation).Perform counter-screens; test structurally related analogs.[3]
Inconsistent IC50/EC50 Values Combination of solubility and stability issues.Systematically address compound handling, storage, and solubility first.[1][2][3]

Experimental Protocols

The following are generalized protocols for assays relevant to the potential targets of 1,4-diazepane derivatives. Researchers should optimize these protocols for their specific experimental setup.

Protocol 1: Sigma-1 Receptor (S1R) Radioligand Binding Assay

This protocol is adapted from methods used for determining the binding affinity of novel compounds to the S1R.[5]

  • Objective: To determine the inhibition constant (Ki) of this compound for the S1R.

  • Materials:

    • Membrane preparation from guinea pig brain (high source of S1R).

    • Radioligand: [³H]-(+)-pentazocine.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Haloperidol (10 µM).

    • Test Compound: this compound, serially diluted.

    • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add assay buffer, the appropriate concentration of [³H]-(+)-pentazocine (typically near its Kd), and the diluted test compound.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add 10 µM haloperidol.

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate for 120 minutes at room temperature.

    • Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: General Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for screening kinase inhibitors by measuring the amount of ATP remaining after a kinase reaction.[2]

  • Objective: To determine the IC50 of this compound against a target kinase.

  • Materials:

    • Purified target kinase.

    • Specific peptide substrate for the kinase.

    • Kinase Assay Buffer.

    • ATP solution.

    • Test Compound: this compound, serially diluted.

    • Luminescence-based ATP detection kit (e.g., ADP-Glo™).

    • White, opaque 96- or 384-well plates.

    • Luminometer.

  • Procedure:

    • Dispense serially diluted test compound into the wells of the assay plate.

    • Add the target kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature (e.g., 37°C) for a set period (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions. This typically involves a reagent that stops the kinase reaction and depletes the remaining ATP, followed by a second reagent that converts the ADP produced into a luminescent signal.

    • Measure the luminescence using a plate reader.

    • A decrease in signal corresponds to higher kinase activity (more ATP consumed). Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Visualizations

G cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Compound_Prep Compound Stock (DMSO) Dilution Serial Dilution & Plate Transfer Compound_Prep->Dilution Assay_Prep Assay Plate (Buffer, Reagents) Assay_Prep->Dilution Target_Prep Biological Target (Enzyme/Receptor) Target_Prep->Dilution Incubation Incubation Dilution->Incubation Detection Signal Detection (Fluorescence, etc.) Incubation->Detection Data_Acq Data Acquisition Detection->Data_Acq QC Quality Control (Z', S/B) Data_Acq->QC Hit_ID Hit Identification QC->Hit_ID G Start Inconsistent Results Observed Check_Solubility Is compound soluble in final assay buffer? Start->Check_Solubility Check_Stability Is DMSO stock fresh? (< 24h, minimal freeze-thaw) Check_Solubility->Check_Stability Yes Solubility_Fix Optimize solubility: - Lower concentration - Adjust pH/co-solvent Check_Solubility->Solubility_Fix No Check_Fluorescence Is this a fluorescence assay? Check_Stability->Check_Fluorescence Yes Stability_Fix Prepare fresh stock in anhydrous DMSO Check_Stability->Stability_Fix No Check_Controls Are assay controls (pos/neg) valid? Check_Fluorescence->Check_Controls No Fluorescence_Fix Run compound-only control. Consider orthogonal assay. Check_Fluorescence->Fluorescence_Fix Yes Controls_Fix Troubleshoot basic assay parameters Check_Controls->Controls_Fix No End_Good Re-run Experiment Check_Controls->End_Good Yes Solubility_Fix->End_Good Stability_Fix->End_Good Fluorescence_Fix->End_Good Controls_Fix->End_Good G Compound 1-Pyrimidin-2-yl- 1,4-diazepane Kinase Target Kinase (e.g., c-Src) Compound->Kinase Inhibition pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation Substrate Substrate Substrate->pSubstrate Downstream_Signal Downstream Signaling Cascade pSubstrate->Downstream_Signal Response Cellular Response (e.g., Proliferation) Downstream_Signal->Response ATP ATP ADP ADP

References

Technical Support Center: Minimizing Off-Target Effects of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the off-target effects of pyrimidine-based compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern with pyrimidine-based compounds?

A1: Off-target effects occur when a drug or compound interacts with unintended biological targets, leading to unforeseen biological responses, toxicity, or a misinterpretation of its primary mechanism of action.[1][2][3] Pyrimidine-based compounds, particularly those designed as kinase inhibitors, often target the highly conserved ATP-binding pocket, which increases the likelihood of binding to multiple kinases and causing off-target effects.[4][5] These unintended interactions are a major reason for clinical trial failures and can complicate the validation of new therapeutic targets.[2][6]

Q2: How can I proactively design pyrimidine-based compounds with higher selectivity?

A2: Rational drug design is a primary strategy for minimizing off-target effects.[1] This involves leveraging computational and structural biology to design molecules with high specificity for the intended target.[1] Key medicinal chemistry strategies include:

  • Targeting Inactive Kinase Conformations: Designing compounds that bind to less conserved, inactive (e.g., "DFG-out") conformations of a kinase can significantly improve selectivity.[7]

  • Covalent Inhibition: Incorporating a reactive group (a weak electrophile) that forms a covalent bond with a non-conserved cysteine residue near the active site can drastically increase potency and selectivity.[4][8]

  • Exploiting Subtle Active Site Differences: Detailed bioinformatic analysis of kinase active sites can reveal subtle differences, such as the size of the "gatekeeper" residue, which can be exploited to design more selective inhibitors.[8]

  • Bivalent Inhibitors: Linking a pyrimidine-based inhibitor to a second molecule (a small molecule or peptide) that targets another site on the kinase can create highly selective bivalent inhibitors.[4][8]

Q3: What computational tools are available to predict potential off-target effects of my compound?

A3: Several computational methods can predict off-target interactions before beginning wet-lab experiments. These approaches include:

  • Sequence-Based Methods: Tools like Cas-OFFinder use sequence alignment to find potential off-target sites based on homology to the on-target sequence.[9][10]

  • Machine Learning and Deep Learning Models: More advanced models (e.g., XGBCRISPR, CCLMoff) analyze sequence features, guide RNA characteristics, and genome context to predict off-target probabilities with greater accuracy.[9][[“]][12]

  • Integrated Computational Frameworks: Some platforms, like OTSA, use a hierarchical approach combining 2D chemical similarity, 3D pocket similarity, and machine learning algorithms to predict a broader range of off-target interactions.[13]

It is often recommended to use at least one in silico tool in conjunction with an experimental method for more comprehensive off-target analysis.[10]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during experiments with pyrimidine-based compounds.

Issue 1: Unexpected or High Cellular Toxicity

Question: My pyrimidine-based inhibitor is causing significant cell death at concentrations where the intended target's inhibition should not be lethal. What are the potential causes and how can I troubleshoot this?

Answer: Unexpected cytotoxicity is a strong indicator of off-target effects.[14] Here is a step-by-step approach to investigate and mitigate this issue:

Troubleshooting Steps & Proposed Solutions

StepActionRationale
1 Confirm On-Target Potency First, verify the inhibitor's activity against its intended target using a purified in vitro assay to determine its IC50 value.[14]
2 Assess Off-Target Profile Profile the inhibitor against a broad panel of kinases (kinome screening) to identify other kinases it may be potently inhibiting.[14] Several commercial services are available for this.
3 Investigate Common Toxic Off-Targets If kinome profiling reveals potent inhibition of kinases known to be essential for cell survival, these may be the source of the toxicity.[14]
4 Perform a Cellular Thermal Shift Assay (CETSA) CETSA can confirm target engagement within intact cells. A lack of a thermal shift for your intended target at toxic concentrations, coupled with a shift for a suspected off-target, strongly suggests an off-target effect is responsible.[5][14]
5 Conduct a "Rescue" Experiment If a specific off-target is suspected, try to "rescue" the cells from the inhibitor's toxicity by activating the downstream pathway of the off-target kinase through alternative means.[5][14]
6 Use a Structurally Unrelated Inhibitor Treat cells with a structurally different inhibitor that targets the same primary protein. If the same phenotype is observed, it is more likely a true on-target effect.[5]
Issue 2: Discrepancy Between Biochemical and Cellular Potency

Question: My pyrimidine-based compound is highly potent in a biochemical assay (e.g., against a purified enzyme), but shows significantly weaker activity in cell-based assays. What could be the reason for this?

Answer: This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:

Troubleshooting Steps & Proposed Solutions

FactorPotential CauseProposed Action
Cell Permeability The compound may have poor membrane permeability and is not reaching its intracellular target in sufficient concentrations.Assess compound permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, medicinal chemistry efforts may be needed to improve its physicochemical properties.
High ATP Concentration in Cells In vitro kinase assays are often run at low ATP concentrations, which can overestimate a compound's potency. Cellular ATP concentrations are much higher.If possible, perform the biochemical assay at a higher, more physiologically relevant ATP concentration to get a better estimate of its cellular potency.[14]
Plasma Protein Binding If using serum-containing media, the inhibitor may bind to plasma proteins, reducing the free concentration available to interact with the target.[14]Measure the plasma protein binding of your compound. Consider performing cell-based assays in serum-free or low-serum conditions, being mindful of potential effects on cell health.[14]
Cellular Metabolism The inhibitor may be rapidly metabolized by the cells into an inactive form.[14]Investigate the metabolic stability of your compound using liver microsomes or hepatocytes.
Efflux Pumps The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.Test whether co-incubation with known efflux pump inhibitors increases the cellular potency of your compound.
Issue 3: Inconsistent Dose-Response Curves or IC50/EC50 Values

Question: My pyrimidine-based compounds are producing shallow or inconsistent dose-response curves, making it difficult to determine accurate potency values. What are the likely causes?

Answer: Poorly defined dose-response curves can stem from several experimental issues:

Troubleshooting Steps & Proposed Solutions

FactorPotential CauseProposed Action
Compound Solubility The compound may be precipitating out of solution at higher concentrations in the assay buffer.[15]Visually inspect assay wells for precipitation. Perform a formal solubility test by preparing a dilution series of your compound in the assay buffer and measuring turbidity.[15] If solubility is an issue, consider using a different formulation or a lower top concentration.
Compound Instability The pyrimidine compound may be unstable in the assay buffer or DMSO stock over time.[15]Assess the stability of your compound in the assay buffer over the time course of the experiment using methods like HPLC.[15] Prepare fresh stock solutions and minimize freeze-thaw cycles.
Assay Interference The compound may be interfering with the assay technology itself (e.g., intrinsic fluorescence).Run a compound-only control to check for intrinsic fluorescence.[15] If interference is detected, consider optimizing filter wavelengths or switching to a non-fluorescence-based detection method (e.g., luminescence).[15]
Protocol Variability Inconsistent cell density, passage number, or treatment duration can lead to variable results.[5]Standardize all experimental protocols and ensure consistency across all experiments.[5]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that an inhibitor binds to its intended target within a cellular environment.[5]

  • Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of the pyrimidine-based inhibitor or a vehicle control for 1-2 hours at 37°C.

  • Heating Step: Harvest and wash the cells, then resuspend them in a buffer containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.

  • Cell Lysis: Lyse the cells through freeze-thaw cycles.

  • Separation: Centrifuge the samples at high speed to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

  • Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or another suitable protein detection method. A successful inhibitor will stabilize the target protein, resulting in more soluble protein at higher temperatures compared to the control.

Protocol 2: Kinome-Wide Selectivity Profiling

This is typically performed as a service by specialized companies. The general workflow is as follows:

  • Compound Submission: The researcher provides the pyrimidine-based compound at a specified concentration.

  • Binding/Activity Assay: The compound is screened against a large panel of purified kinases (often >400) at a fixed ATP concentration. The assay measures the ability of the compound to inhibit the activity or binding of each kinase.

  • Data Analysis: The percentage of inhibition for each kinase is calculated. The results are often presented as a "kinoscan" or a tree-map, visually representing the kinases that are most potently inhibited.

  • Interpretation: The data reveals the selectivity profile of the compound, highlighting both the intended target and any potential off-targets.

Visualizations

Experimental_Workflow_for_Off_Target_Identification cluster_in_silico In Silico / Computational Analysis cluster_in_vitro In Vitro / Biochemical Assays cluster_in_cellulo In Cellulo / Cellular Assays A Design Pyrimidine Compound B Predict Off-Targets (e.g., Sequence Homology, ML) A->B C Synthesize Compound B->C D Confirm On-Target Potency (IC50) C->D E Kinome Selectivity Profiling D->E F Cell-Based Potency Assay (EC50) D->F J High Selectivity Low Toxicity E->J High Selectivity K Off-Target Effects Identified E->K High Off-Target Hits G Assess Cytotoxicity F->G H Confirm Target Engagement (e.g., CETSA) G->H G->J Low Toxicity G->K High Toxicity I Phenotypic Screening H->I I->K Unexpected Phenotype L Structure-Activity Relationship (SAR) Analysis K->L M Compound Optimization L->M M->A Iterative Redesign Troubleshooting_High_Toxicity Start High Toxicity Observed Kinome Kinome Profiling Start->Kinome CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Result1 Off-Target(s) Identified Kinome->Result1 CETSA->Result1 Target Not Engaged Result2 On-Target Toxicity Confirmed CETSA->Result2 Target Engaged Rescue Rescue Experiment Redesign Redesign Compound to Avoid Off-Target Rescue->Redesign Analog Test Analogs (SAR) Analog->Redesign Result1->Rescue Result1->Analog Reassess Re-evaluate Target Validity Result2->Reassess

References

Technical Support Center: Overcoming Cellular Resistance to 1-Pyrimidin-2-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cellular resistance when working with the novel investigational compound, 1-Pyrimidin-2-yl-1,4-diazepane.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments, helping you to identify the cause of resistance and find potential solutions.

Issue 1: Decreased Sensitivity (Increased IC50) to this compound in Long-Term Cultures

Possible Causes:

  • Acquired Resistance: Prolonged exposure to a cytotoxic agent can lead to the selection and expansion of a subpopulation of cells that have developed resistance mechanisms.

  • Cell Line Instability: Cancer cell lines can be genetically unstable, and prolonged culture can lead to phenotypic drift, including changes in drug sensitivity.

  • Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and response to therapeutic agents.

Troubleshooting Steps:

  • Confirm IC50 Shift: Perform a dose-response experiment comparing the IC50 of the current cell line to an early-passage, cryopreserved stock. A significant increase (typically >3-fold) in the IC50 value suggests the development of resistance.

  • Test for Mycoplasma: Use a reliable PCR-based or luminescence-based mycoplasma detection kit to rule out contamination.

  • Characterize the Resistant Phenotype: If resistance is confirmed, proceed with the experimental protocols outlined below to investigate the underlying mechanisms.

Issue 2: Inconsistent or Non-Reproducible IC50 Values

Possible Causes:

  • Experimental Variability: Inconsistent cell seeding density, variations in drug preparation, or differences in incubation times can lead to variable results.

  • Compound Instability: The compound may be unstable in the culture medium or sensitive to light.

  • Cellular Heterogeneity: The cell population may be heterogeneous, with varying sensitivities to the compound.

Troubleshooting Steps:

  • Standardize Protocols: Ensure consistent cell seeding densities, drug dilution methods, and incubation times across all experiments.

  • Assess Compound Stability: Prepare fresh drug solutions for each experiment. Protect from light if the compound is light-sensitive. The stability of the compound in culture medium over the course of the experiment can be assessed by analytical methods such as HPLC.

  • Single-Cell Cloning: To address cellular heterogeneity, consider isolating single-cell clones from the parental cell line to establish a more homogeneous population for subsequent experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of acquired resistance to anti-cancer drugs?

A1: Acquired resistance is a major challenge in cancer therapy. Common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration.[1]

  • Alterations in Drug Target: Mutations in the target protein can prevent the drug from binding effectively, rendering it inactive.[1][2]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of the drug.[1]

  • Increased DNA Damage Repair: For drugs that induce DNA damage, cancer cells can upregulate DNA repair mechanisms to survive the treatment.[1]

  • Changes in Drug Metabolism: Cells can alter the metabolic pathways that activate or inactivate the drug.[3]

  • Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[1][2]

Q2: How can I determine if my resistant cells are overexpressing drug efflux pumps?

A2: You can use a functional assay with a fluorescent substrate of the efflux pump, such as Rhodamine 123 for P-gp. A lower accumulation of the fluorescent substrate in the resistant cells compared to the parental cells indicates increased efflux pump activity. This can be confirmed by using a known inhibitor of the efflux pump, which should restore the fluorescence in the resistant cells. Western blotting or qPCR can be used to measure the expression level of the transporter protein or its corresponding mRNA.

Q3: What is the role of the tumor microenvironment in drug resistance?

A3: The tumor microenvironment, which includes stromal cells, immune cells, and the extracellular matrix, can contribute to drug resistance by providing survival signals to the cancer cells, creating physical barriers to drug penetration, and inducing a hypoxic environment that can reduce the efficacy of certain drugs.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for Efflux Pump (P-gp) Expression
  • Protein Extraction: Lyse parental and resistant cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against P-gp. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation

Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines
Cell LineIC50 (µM) ± SDFold Resistance
Parental1.2 ± 0.31.0
Resistant15.8 ± 2.113.2
Table 2: Relative P-gp (MDR1) mRNA Expression in Parental and Resistant Cell Lines
Cell LineRelative MDR1 mRNA Expression (Fold Change) ± SD
Parental1.0 ± 0.2
Resistant8.5 ± 1.1

Visualizations

Diagram 1: Common Mechanisms of Drug Resistance

Drug_Resistance_Mechanisms cluster_cell Cancer Cell Drug 1-Pyrimidin-2-yl- 1,4-diazepane Target Drug Target Drug->Target Inhibition EffluxPump Efflux Pump (e.g., P-gp) Drug->EffluxPump DNARepair DNA Repair Mechanisms Drug->DNARepair Damage SurvivalPathway Bypass Survival Pathway Target->SurvivalPathway Blocked Signal Drug_out Extracellular Drug EffluxPump->Drug_out Efflux Proliferation Cell Proliferation & Survival SurvivalPathway->Proliferation DNARepair->Proliferation Troubleshooting_Workflow Start Observe Decreased Drug Sensitivity Confirm_IC50 Confirm IC50 Shift (vs. Early Passage) Start->Confirm_IC50 Mycoplasma_Test Test for Mycoplasma Contamination Confirm_IC50->Mycoplasma_Test Investigate_Mechanism Investigate Resistance Mechanism Mycoplasma_Test->Investigate_Mechanism Efflux_Assay Efflux Pump Assay (e.g., Rhodamine 123) Investigate_Mechanism->Efflux_Assay Increased Efflux? Target_Sequencing Target Gene Sequencing Investigate_Mechanism->Target_Sequencing Target Alteration? Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Investigate_Mechanism->Pathway_Analysis Bypass Pathway? Solution Develop Strategy to Overcome Resistance Efflux_Assay->Solution Target_Sequencing->Solution Pathway_Analysis->Solution

References

optimizing storage conditions for 1-Pyrimidin-2-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of 1-Pyrimidin-2-yl-1,4-diazepane.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

Based on supplier information, the recommended storage temperature for this compound is -20°C. This compound is supplied as a liquid.

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the literature, related compounds containing amine and pyrimidine functionalities suggest potential sensitivities.

  • Hydrolysis: Amines are hygroscopic and can absorb moisture from the air, which may lead to hydrolysis.[2]

  • Photodecomposition: The pyrimidine ring system can be susceptible to photolytic decomposition when exposed to ultraviolet light.[3]

Q3: How should I handle this compound upon receipt?

Upon receipt, the compound should be stored at the recommended temperature of -20°C. It is advisable to minimize exposure to ambient temperature, light, and moisture.

Q4: What are the general safety precautions for handling this compound?

As with any organic compound, standard laboratory safety protocols should be followed.[4][5] This includes:

  • Wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

  • Handling the compound in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.[6]

  • Reviewing the Safety Data Sheet (SDS) before use for comprehensive safety information.[5]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Change in color of the liquid OxidationPurge the headspace of the container with an inert gas like argon or nitrogen before sealing and storing. Minimize exposure to air during handling.
Unexpected experimental results Compound degradationVerify that the compound has been stored under the recommended conditions (-20°C, protected from light and moisture). Consider performing a purity analysis (e.g., HPLC, NMR) on an aliquot of the stored material.
Difficulty in handling due to viscosity at low temperatures Physical property of the liquidAllow the vial to warm to room temperature in a desiccator before use to ensure homogeneity and accurate measurement. Minimize the time the compound spends at room temperature.

Storage Conditions Summary

ParameterRecommendationRationale
Temperature -20°CTo minimize thermal degradation and maintain long-term stability.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)To prevent potential atmospheric oxidation of the amine functional groups.[1]
Light Protect from lightTo prevent photolytic decomposition of the pyrimidine ring.[3]
Moisture Store in a dry environmentTo prevent hydrolysis, as amines can be hygroscopic.[2]
Container Tightly sealed, appropriate laboratory-grade vialTo prevent contamination and exposure to air and moisture.[2]

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution

This protocol provides a general framework for assessing the stability of this compound in a specific solvent under various storage conditions.

1. Materials:

  • This compound
  • High-purity solvent of interest (e.g., DMSO, ethanol)
  • HPLC-grade solvents for analysis
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • Amber glass vials with screw caps
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
  • Environmental chambers or incubators set to desired storage temperatures

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
  • Sample Aliquoting: Aliquot the stock solution into multiple amber glass vials.
  • Initial Analysis (T=0): Immediately analyze a fresh aliquot of the stock solution by HPLC to determine the initial purity and peak area. This will serve as the baseline.
  • Storage: Store the aliquoted vials under the desired test conditions (e.g., -20°C, 4°C, room temperature, elevated temperature). Protect all samples from light.
  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, 30 days), remove a vial from each storage condition.
  • Sample Analysis: Allow the vial to equilibrate to room temperature and analyze the sample by HPLC under the same conditions as the T=0 sample.
  • Data Analysis: Compare the peak area of the parent compound and observe the appearance of any new peaks (indicating degradation products) relative to the T=0 sample. Calculate the percentage of the remaining parent compound at each time point.

Visual Workflow

Below is a logical workflow for troubleshooting storage and handling issues with this compound.

G start Start: Handling this compound check_storage Issue Encountered (e.g., inconsistent results, visual change) start->check_storage verify_temp Verify Storage Temperature (-20°C) check_storage->verify_temp Step 1 temp_ok Temperature Correct? verify_temp->temp_ok check_light Check for Light Exposure light_ok Protected from Light? check_light->light_ok check_atmosphere Check for Air/Moisture Exposure atmosphere_ok Stored under Inert Gas & in Sealed Vial? check_atmosphere->atmosphere_ok temp_ok->check_light Yes correct_temp Action: Adjust to -20°C temp_ok->correct_temp No light_ok->check_atmosphere Yes correct_light Action: Store in Amber Vial or in the Dark light_ok->correct_light No correct_atmosphere Action: Purge with Inert Gas & Ensure Tight Seal atmosphere_ok->correct_atmosphere No purity_analysis Consider Purity Analysis (e.g., HPLC, NMR) atmosphere_ok->purity_analysis Yes correct_temp->check_light correct_light->check_atmosphere correct_atmosphere->purity_analysis end End: Issue Resolved or Compound Characterized purity_analysis->end

Caption: Troubleshooting workflow for this compound storage issues.

References

Validation & Comparative

Comparative Analysis of 1-Pyrimidin-2-yl-1,4-diazepane Analogs and Other Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a pyrimidine-based inhibitor featuring a 1,4-diazepane moiety against other prominent classes of pyrimidine-based inhibitors targeting key enzymes in cellular signaling. The analysis is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key assays.

Introduction to Pyrimidine-Based Inhibitors

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of enzymes, particularly protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a significant focus of drug discovery efforts. This guide will explore a specific analog of 1-Pyrimidin-2-yl-1,4-diazepane and compare its performance with other pyrimidine-based inhibitors targeting Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-Kinase (PI3K).

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro potency of selected pyrimidine-based inhibitors against their respective targets. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency, with lower values indicating greater potency.

Table 1: Comparison of Pyrimidine-Based CDK Inhibitors

Compound Name/ClassSpecific InhibitorTarget KinaseIC50 (nM)SelectivityReference
Pyrimidine-Diazepane Analog 5-(2-((3-(1,4-Diazepan-1-yl)phenyl)amino)pyrimidin-4-yl)-N-methyl-4-(trifluoromethyl)thiazol-2-amineCDK93.6~156-fold over CDK2[1]
Pyrido[2,3-d]pyrimidin-7-one PD-0332991 (Palbociclib)CDK4/CDK611/15High for CDK4/6[2]
4-(Pyrazol-4-yl)-pyrimidine Not SpecifiedCDK4/CDK6VariesSelective for CDK4/6
Pyrazolo[1,5-a]pyrimidine BS-194CDK2/CDK1/CDK93/30/90Potent multi-CDK inhibitor[3]

Table 2: Comparison of Pyrimidine-Based EGFR and PI3K Inhibitors

Compound ClassSpecific InhibitorTarget KinaseIC50 (nM)Target PathwayReference
Aminopyrimidine OsimertinibEGFR (T790M mutant)~1EGFR Signaling
Quinazoline (Non-pyrimidine comparator) ErlotinibEGFR (Wild-Type)~2EGFR Signaling
Thienopyrimidine GDC-0941PI3Kα3PI3K/AKT Signaling[4][5]
Pyridopyrimidinone Alpelisib (BYL719)PI3Kα5PI3K/AKT Signaling[6]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the evaluation of these inhibitors.

experimental_workflow cluster_prep Compound & Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection & Analysis compound_prep Compound Serial Dilution reaction_setup Combine Compound, Kinase, and Substrate/ATP compound_prep->reaction_setup reagent_prep Kinase/Substrate/ATP Reagent Preparation reagent_prep->reaction_setup incubation Incubate at Controlled Temperature reaction_setup->incubation detection_reagent Add Detection Reagent (e.g., ADP-Glo™) incubation->detection_reagent read_plate Measure Signal (Luminescence) detection_reagent->read_plate data_analysis Calculate % Inhibition and IC50 Value read_plate->data_analysis

Experimental workflow for an in vitro kinase inhibition assay.

cdk_cell_cycle cluster_g1 G1 Phase cluster_s S Phase cluster_g2 G2 Phase cluster_m M Phase CyclinD_CDK46 Cyclin D CDK4/6 p1 phosphorylates pRb CyclinD_CDK46->p1 pRb pRb E2F E2F CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 activates transcription DNA_rep DNA Replication CyclinE_CDK2->DNA_rep initiates CyclinA_CDK2 Cyclin A CDK2 CyclinE_CDK2->CyclinA_CDK2 leads to p2 G2/M Transition CyclinA_CDK2->p2 CyclinB_CDK1 Cyclin B CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis initiates GrowthFactors Growth Factors GrowthFactors->CyclinD_CDK46 activates p1->E2F p2->CyclinB_CDK1 activates

Simplified CDK regulation of the cell cycle.

egfr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos recruits PI3K PI3K EGFR->PI3K activates Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription ERK->Transcription activates AKT AKT PI3K->AKT activates Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation promotes Transcription->Proliferation PyrimidineInhibitor Pyrimidine-based EGFR Inhibitor PyrimidineInhibitor->EGFR inhibits

EGFR signaling pathway and inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of comparative studies.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ATP consumed.

Materials:

  • Kinase of interest (e.g., CDK9, EGFR, PI3Kα)

  • Specific kinase substrate peptide

  • ATP

  • Test compound (e.g., this compound analog)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is common.

    • Prepare a "no inhibitor" control using only DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. Optimal concentrations should be determined empirically.

    • In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.[7]

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

References

A Comparative Efficacy Analysis of 1-Pyrimidin-2-yl-1,4-diazepane Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the exploration of diverse heterocyclic scaffolds. Among these, the 1-pyrimidin-2-yl-1,4-diazepane framework has emerged as a promising area of investigation. This guide provides a comparative overview of the efficacy of various derivatives based on this core structure, drawing upon available preclinical data. The information is presented to facilitate objective analysis and inform future drug discovery and development efforts.

Data Presentation: A Comparative Look at Anticancer Activity

The following tables summarize the in vitro cytotoxic and growth inhibitory activities of selected this compound and related derivatives against various cancer cell lines. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Anticancer Activity of 7-(1,4-diazepan)-substituted[1][2]oxazolo[4,5-d]pyrimidines

CompoundGI50 (µM) RangeTGI (µM) RangeLC50 (µM) RangeCancer Subpanels
7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[1][2]oxazolo-[4,5-d]-pyrimidine0.9-1.92.1-3.65.9-7.4Not specified in abstract
7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl[1][2]oxazolo[4,5-d]pyrimidine0.9-1.92.1-3.65.9-7.4Not specified in abstract

Data sourced from a study on newly synthesized 7-(1,4-diazepan)-substituted[1][2]oxazolo[4,5-d]pyrimidines evaluated against the NCI 60 cell line panel.[1]

Table 2: Cytotoxicity of Novel Pyrimidine Derivatives Against Pancreatic Cancer Cell Lines

CompoundIC50 (µg/mL) against MIA PaCa-2IC50 (µg/mL) against PanC-1
R1: 4-(4-methoxyphenyl)-6-(4-(trifluoromethyl) phenyl) pyrimidin-2-amine139.7122.54
R2: 4-(naphthalen-2-yl)-6-(4-nitrophenyl) pyrimidin-2-amine141.38752.68
R3: 4-cyclohexyl-4''-methoxy-[1,1':3',1''-terphenyl]-5'-amine247.11360.44
5-Fluorouracil (5-FU)123.332,166.4

Data from a 2024 study on the synthesis and evaluation of novel pyrimidine derivatives targeting pancreatic adenocarcinoma.[3]

Table 3: Sigma Receptor (σR) Affinity and Cytotoxicity of 1,4-Diazepane-Based Ligands

Compoundσ1R Affinity (Ki, nM)Cytotoxicity
2c (benzofurane derivative)8Low cytotoxicity
2d (quinoline derivative)19Low cytotoxicity
3d (quinoline derivative)Not specifiedModerate toxicity toward PANC1 cells at 100 µM (51% viability)

Data from a study on diazepane-containing derivatives as σR ligands.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols cited in the referenced studies.

NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's 60 human tumor cell line screen is a cornerstone in anticancer drug discovery.

Workflow:

  • Initial Single-Dose Screening: Compounds are first tested at a single high concentration (10⁻⁵ M) against the full panel of 60 cell lines.[6][7]

  • Five-Dose Screening: Compounds showing significant growth inhibition in the initial screen are then evaluated at five different concentrations to determine key parameters.[6][8]

  • Cell Culture: Cell lines are grown in RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine.[6]

  • Drug Application: Experimental drugs, solubilized in DMSO, are added to the cell cultures 24 hours after inoculation.[6]

  • Endpoint Measurement: After a 48-hour incubation with the drug, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: Sulforhodamine B (SRB) is used to stain the total cellular protein.[6]

  • Data Analysis: The absorbance is measured to calculate the percentage of cell growth. This data is used to determine the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).[8]

NCI60_Workflow cluster_screening NCI-60 Screening Protocol cluster_procedure Experimental Steps cluster_analysis Data Analysis A Single-Dose Screen (10⁻⁵ M) B Five-Dose Screen A->B If significant growth inhibition C Cell Inoculation (96-well plates) A->C D Drug Addition (after 24h) C->D E Incubation (48h) D->E F Cell Fixation (TCA) E->F G Staining (SRB) F->G H Absorbance Reading G->H I Calculate % Growth H->I J Determine GI50, TGI, LC50 I->J

Caption: Workflow of the NCI-60 anticancer drug screening protocol.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Anticancer Activity in Ehrlich Ascites Carcinoma (EAC) Model

This model is used to evaluate the anticancer potential of compounds in a living organism.

Methodology:

  • Animal Model: Swiss albino mice are used for this model.[9]

  • Tumor Induction: Ehrlich Ascites Carcinoma (EAC) cells are injected intraperitoneally into the mice to induce tumor growth.

  • Treatment: After a set period for tumor development, the mice are treated with the test compounds at different doses for a specified duration. A standard anticancer drug (e.g., 5-Fluorouracil) is used as a positive control.

  • Monitoring: Key parameters are monitored throughout the study, including body weight, tumor volume, and survival time.

  • Hematological Analysis: At the end of the study, blood samples are collected to analyze hematological parameters such as red blood cell (RBC) count, white blood cell (WBC) count, and hemoglobin levels.

  • Efficacy Evaluation: The effectiveness of the compound is assessed by its ability to reduce tumor growth, prolong survival time, and normalize hematological parameters compared to the untreated control group.

Signaling Pathways

The anticancer activity of this compound derivatives may be mediated through various signaling pathways, leading to apoptosis or cell cycle arrest.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, which execute the final stages of cell death.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TRAIL) DeathReceptor Death Receptor (e.g., Fas, DR4/5) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Pro-Caspase-8 → Caspase-8 DISC->Caspase8 Caspase3 Pro-Caspase-3 → Caspase-3 Caspase8->Caspase3 Bid Bid → tBid Caspase8->Bid DNA_Damage DNA Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Pro-Caspase-9 → Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bid->Mitochondrion

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Cell Cycle Arrest Signaling Pathway

Inducing cell cycle arrest is another key strategy in cancer therapy, preventing the uncontrolled proliferation of cancer cells. The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. Checkpoint pathways, often involving proteins like p53 and p21, can halt the cell cycle in response to cellular stress, such as DNA damage.

Cell_Cycle_Arrest cluster_stress Cellular Stress cluster_checkpoint Checkpoint Activation cluster_cycle_control Cell Cycle Control DNA_Damage DNA Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 Expression p53->p21 CDK_Cyclin CDK-Cyclin Complex p21->CDK_Cyclin Inhibition Progression Cell Cycle Progression CDK_Cyclin->Progression Arrest Cell Cycle Arrest

Caption: A simplified diagram of a p53-mediated cell cycle arrest pathway.

This guide provides a snapshot of the current understanding of the efficacy of this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of oncology drug discovery, highlighting the therapeutic potential of this chemical class and providing a foundation for further investigation.

References

The Evolving Landscape of 1-Aryl-1,4-Diazepanes: A Structure-Activity Relationship Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1,4-diazepane scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-aryl-1,4-diazepane analogs, with an initial focus on the 1-pyrimidin-2-yl-1,4-diazepane core. By examining how structural modifications to the aryl and diazepine rings influence biological activity across various targets, this document aims to inform the rational design of next-generation therapeutic agents.

The 1,4-diazepine nucleus is a key component in a wide range of biologically active compounds, including agents targeting the central nervous system (CNS). The fusion of a pyrimidine ring to this core, creating this compound, introduces a unique electronic and structural motif with potential for novel pharmacological profiles. While comprehensive SAR studies on a single, homologous series of this compound analogs are not extensively documented in publicly available literature, a broader analysis of 1-aryl-1,4-diazepanes provides valuable insights into the key structural determinants of activity.

Comparative Analysis of 1-Aryl-1,4-Diazepane Analogs

The biological activity of 1-aryl-1,4-diazepane derivatives is significantly influenced by the nature of the aryl substituent at the 1-position and modifications to the 1,4-diazepane ring itself. The following tables summarize quantitative data from various studies, highlighting the impact of these modifications on different biological targets.

Table 1: Structure-Activity Relationship of 1-Aryl-1,4-Diazepane Analogs Targeting Sigma Receptors
Compound IDAryl Substituent (R1)Diazepane Modifications (R2)σ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)
1a Benzofuran-2-yl-HighModerate
1b Quinoline-2-yl-HighModerate
1c Naphthalene-2-yl-ModerateLow
1d Phenyl-LowLow
2a Benzofuran-2-yl2,4-dimethylbenzyl on N4HighHigh
2b Quinoline-2-yl2,4-dimethylbenzyl on N4HighHigh

Data synthesized from studies on 1,4-diazepane-based sigma receptor ligands.[1][2][3]

Key SAR Insights for Sigma Receptor Ligands:

  • Aryl Moiety (R1): Bulky, bicyclic aryl groups such as benzofuran and quinoline at the 1-position of the diazepane ring generally confer higher affinity for both σ1 and σ2 receptors compared to simpler monocyclic aryl groups like phenyl.[1][2][3]

  • Diazepane Substitution (R2): The introduction of a 2,4-dimethylbenzyl group at the N4 position of the diazepine ring can enhance affinity for the σ2 receptor.[2][3]

Table 2: Structure-Activity Relationship of 1,3,6-trisubstituted 1,4-diazepan-7-ones as Kallikrein 7 (KLK7) Inhibitors
Compound IDR1 (at position 1)R3 (at position 3)R6 (at position 6)KLK7 Inhibition (IC50, µM)
Hit Compound 4-(Amidoxime)phenylHBenzyl>10
Analog 25 4-(N-hydroxyguanidine)phenylHBenzyl0.87
Analog 34 4-(Amidoxime)phenyl3-ChlorobenzylBenzyl0.23

Data derived from a study on novel human kallikrein 7 inhibitors.[4]

Key SAR Insights for KLK7 Inhibitors:

  • Position 1 Substituent: Modification of the amidoxime unit to a N-hydroxyguanidine group can improve inhibitory potency.

  • Position 3 Substituent: Introduction of a substituted benzyl group at the 3-position of the diazepanone ring can significantly enhance inhibitory activity.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the characterization of 1-aryl-1,4-diazepane analogs.

Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs)

This protocol describes a general method for determining the binding affinity of test compounds to a specific GPCR, such as dopamine or serotonin receptors.

1. Membrane Preparation:

  • Cells stably expressing the target GPCR are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
  • The homogenate is centrifuged at low speed to remove cellular debris.
  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay like the BCA assay.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.
  • To each well, the following are added:
  • Cell membrane preparation (containing the target receptor).
  • A specific radioligand (e.g., [3H]-spiperone for D2 receptors) at a concentration near its Kd value.
  • Varying concentrations of the unlabeled test compound.
  • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.
  • The plate is incubated to allow the binding to reach equilibrium.

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the receptor-bound radioligand.
  • The filters are washed with ice-cold buffer to remove unbound radioligand.
  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
  • The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.[5][6][7][8]

In Vitro Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific protein kinase.

1. Reagents and Materials:

  • Purified recombinant kinase.
  • Specific substrate for the kinase (e.g., a peptide or protein).
  • ATP (adenosine triphosphate).
  • Kinase assay buffer (typically containing Tris-HCl, MgCl2, DTT, and other components to optimize enzyme activity).
  • Detection reagents (e.g., anti-phospho-specific antibody for TR-FRET or radioactive [γ-32P]ATP).

2. Assay Procedure:

  • The assay is performed in a suitable microplate format.
  • The kinase and its substrate are pre-incubated with varying concentrations of the test compound in the kinase assay buffer.
  • The kinase reaction is initiated by the addition of ATP.
  • The reaction is allowed to proceed for a defined period at a specific temperature.
  • The reaction is stopped by the addition of a stop solution (e.g., EDTA).

3. Detection of Kinase Activity:

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Method: A terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore (for biotinylated substrates) are added. The FRET signal, which is proportional to the amount of phosphorylated substrate, is measured using a plate reader.[9]
  • Radiometric Method: If [γ-32P]ATP is used, the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto a phosphocellulose membrane followed by washing). The amount of incorporated radioactivity is quantified using a scintillation counter.[1][10][11]

4. Data Analysis:

  • The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction with no inhibitor.
  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9][11]

Visualizing Molecular Interactions and Experimental Processes

To better understand the relationships between chemical structures and their biological effects, as well as the workflows involved in their evaluation, the following diagrams are provided.

G cluster_0 Generic GPCR Signaling Pathway Ligand Ligand GPCR GPCR Ligand->GPCR Binding G-Protein G-Protein GPCR->G-Protein Activation Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G-Protein->Effector_Enzyme Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A simplified signaling cascade initiated by ligand binding to a G-protein coupled receptor (GPCR).

G cluster_1 Experimental Workflow for SAR Study Synthesis Synthesis Purification_Characterization Purification & Characterization Synthesis->Purification_Characterization Biological_Screening Biological Screening (e.g., Binding Assay) Purification_Characterization->Biological_Screening Data_Analysis Data Analysis (IC50/Ki Determination) Biological_Screening->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis

Caption: A typical workflow for a structure-activity relationship (SAR) study in drug discovery.

Conclusion

The 1-aryl-1,4-diazepane scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. While the specific SAR for this compound analogs remains an area ripe for further exploration, the broader analysis of 1-aryl-1,4-diazepanes reveals consistent themes. The nature and substitution pattern of the aryl ring at the 1-position, as well as modifications to the diazepine ring, are critical determinants of biological activity. Future research focused on systematically varying the pyrimidine ring and the diazepine core of the title compound class will be instrumental in elucidating a more detailed SAR and unlocking the full therapeutic potential of these promising molecules.

References

Validating Target Engagement of 1-Pyrimidin-2-yl-1,4-diazepane: A Comparative Guide to CETSA and Kinobeads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, confirming that a therapeutic candidate directly interacts with its intended molecular target within a cellular environment is a critical validation step. This guide provides a comparative overview of two powerful methodologies, the Cellular Thermal Shift Assay (CETSA) and Kinobeads affinity enrichment coupled with mass spectrometry, for validating the target engagement of novel compounds such as 1-Pyrimidin-2-yl-1,4-diazepane. While specific target engagement data for this compound is not extensively available in the public domain, this guide will use a hypothetical pyrimidine-based kinase inhibitor, hereafter referred to as "Compound P," to illustrate the application and comparison of these orthogonal validation techniques.

The 1,4-diazepane and pyrimidine scaffolds are prevalent in medicinal chemistry, with derivatives known to target a variety of protein classes, including kinases, G-protein coupled receptors, and other enzymes[1][2][3][4][5]. Given the frequent role of pyrimidine-containing molecules as kinase inhibitors, this guide will focus on a hypothetical scenario where Compound P is evaluated for its engagement with a specific kinase target, for instance, a member of the Protein Kinase D (PKD) family.

Orthogonal Validation: A Multi-Faceted Approach

To build a robust case for target engagement, employing multiple, independent methods (orthogonal validation) is essential. This approach minimizes the risk of artifacts and provides a more comprehensive understanding of a compound's mechanism of action. Here, we compare CETSA, a method that assesses target stabilization in intact cells, with the Kinobeads platform, a chemoproteomic approach for profiling kinase inhibitors against a large panel of kinases.

Comparative Overview of Target Engagement Methods

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition Binding Assay
Principle Ligand binding increases the thermal stability of the target protein.Competition between a test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.
Format Intact cells, cell lysates, or tissue samples.Cell or tissue lysates.
Readout Western Blot, ELISA, Mass Spectrometry, or reporter assays to quantify the amount of soluble protein after heat treatment.Mass spectrometry-based quantification of kinases that remain bound to the beads.
Key Advantages - Label-free method.[6] - Confirms target engagement in a physiologically relevant context (intact cells).[6][7] - Can be adapted for high-throughput screening.[8]- Broadly profiles a compound against a large portion of the kinome in a single experiment.[9][10] - Can identify off-target effects and provide a selectivity profile.[9]
Key Limitations - Target must be thermally stabilized upon ligand binding. - Requires a specific antibody or detection method for the target protein.- Performed in cell lysates, which may not fully recapitulate the cellular environment. - Primarily applicable to kinase inhibitors or other ATP-competitive compounds.
Typical Data Output - Melt curves (protein abundance vs. temperature). - Isothermal dose-response curves (protein abundance vs. compound concentration).- A list of kinase targets with their corresponding binding affinities (e.g., IC50 or Kd values).[9] - A selectivity profile across the profiled kinome.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

The CETSA protocol involves treating cells with the compound of interest, followed by a heat challenge to denature and precipitate proteins. Ligand-bound proteins are stabilized and remain soluble.

Objective: To determine if Compound P engages and thermally stabilizes its putative kinase target in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line to 80-90% confluency. Treat the cells with varying concentrations of Compound P or a vehicle control for a specified time.

  • Heating: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension and heat each aliquot to a different temperature for a set duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or detergent-based lysis buffers.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein in the soluble fraction is quantified by Western Blot, ELISA, or mass spectrometry.[11]

Kinobeads Competition Binding Assay

This chemoproteomic approach utilizes beads functionalized with a mixture of non-selective kinase inhibitors to capture a large portion of the cellular kinome. The ability of a test compound to compete with the beads for kinase binding is then quantified.

Objective: To determine the kinase selectivity profile of Compound P and identify its primary targets.

Methodology:

  • Cell Lysate Preparation: Prepare a lysate from a relevant cell line or a mixture of cell lines to ensure broad kinase representation.[12]

  • Competition Binding: Incubate the cell lysate with varying concentrations of Compound P.

  • Kinobeads Enrichment: Add the Kinobeads to the lysate and incubate to allow for the binding of kinases not occupied by Compound P.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.[9] The degree of competition is determined by the reduction in the amount of a specific kinase captured in the presence of Compound P compared to a vehicle control.

Data Presentation

Table 1: Hypothetical CETSA Data for Compound P
Compound P Concentration (µM)Soluble Target Protein (% of Vehicle Control at 37°C)
0 (Vehicle)100
0.1105
1120
10150
100155
Table 2: Hypothetical Kinobeads Data for Compound P
Kinase TargetIC50 (nM)
PKD1 (On-Target) 50
PKD2250
PKD3300
Kinase X (Off-Target)>10,000
Kinase Y (Off-Target)>10,000

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams are provided.

CETSA_Workflow cluster_cell_culture Cellular Treatment cluster_heating Thermal Challenge cluster_lysis Analysis start Intact Cells treatment Treat with Compound P or Vehicle start->treatment heating Heat to Denature Proteins treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation lysis->centrifugation soluble Soluble Fraction centrifugation->soluble pellet Aggregated Pellet detection Western Blot / MS soluble->detection

CETSA Experimental Workflow.

Kinobeads_Workflow cluster_lysate Competition in Lysate cluster_enrichment Affinity Enrichment cluster_analysis Mass Spectrometry Analysis lysate Cell Lysate compound Add Compound P lysate->compound kinobeads Add Kinobeads compound->kinobeads wash Wash Beads kinobeads->wash elute Elute & Digest Proteins wash->elute lcms LC-MS/MS elute->lcms data Identify & Quantify Kinases lcms->data

Kinobeads Experimental Workflow.

Signaling_Pathway receptor Upstream Activator pkd PKD Kinase (Target of Compound P) receptor->pkd Activates substrate Downstream Substrate pkd->substrate Phosphorylates response Cellular Response substrate->response compound_p Compound P compound_p->pkd Inhibits

Hypothetical Signaling Pathway for Compound P.

Conclusion

The validation of target engagement is a pivotal step in the progression of any small molecule inhibitor through the drug discovery pipeline. For a novel molecule like this compound, a dual-pronged approach utilizing both CETSA and Kinobeads provides a comprehensive and robust assessment of its on-target activity and selectivity. CETSA offers invaluable confirmation of target interaction in a physiological cellular context, while Kinobeads profiling delivers a broad, unbiased view of the compound's kinome-wide interactions. Together, these methods furnish the critical data necessary to confidently advance a promising compound toward further preclinical and clinical development.

References

Comparative Cross-Reactivity Profiling of 1-Pyrimidin-2-yl-1,4-diazepane and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative cross-reactivity profile of the novel small molecule, 1-Pyrimidin-2-yl-1,4-diazepane, hereafter referred to as Compound X. Due to the absence of published experimental data for this specific molecule, this document presents a representative profile based on the known pharmacological activities of its constituent chemical moieties: pyrimidine and 1,4-diazepane. Pyrimidine-based compounds are well-established as kinase inhibitors, while diazepane derivatives have shown affinity for various targets, including sigma receptors and G-protein coupled receptors (GPCRs). Consequently, this guide postulates a primary kinase target for Compound X and evaluates its hypothetical selectivity against a panel of off-targets commonly associated with these scaffolds. The data presented herein is illustrative and intended to provide a framework for the design and interpretation of future experimental studies. We compare Compound X to two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Sunitinib (a multi-kinase inhibitor), to provide context for its potential selectivity profile.

Postulated Primary Target and Cross-Reactivity Panel

Based on the prevalence of pyrimidine scaffolds in approved kinase inhibitors, we postulate that Compound X is a potent inhibitor of a member of the tyrosine kinase family, for example, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). To assess its selectivity, a cross-reactivity panel has been selected to include a range of protein classes, reflecting the potential off-target activities of both the pyrimidine and 1,4-diazepane moieties.

Table 1: Representative Cross-Reactivity Data (Ki in nM)

Target ClassTargetCompound X (Hypothetical)StaurosporineSunitinib
Primary Target (Tyrosine Kinase) VEGFR2 15 7 9
Tyrosine KinaseEGFR5,200201,500
Tyrosine KinasePDGFRβ85152
Serine/Threonine KinaseCDK2/cyclin A>10,00032,500
Serine/Threonine KinaseROCK18,50012>10,000
GPCRSigma-1 Receptor (σ1R)1,200>10,000>10,000
GPCRDopamine D2 Receptor>10,000>10,000>10,000
Ion ChannelhERG>10,0001,5002,000
ProteaseFactor Xa>10,000>10,000>10,000

Data for Staurosporine and Sunitinib are representative values from published literature. Data for Compound X is hypothetical.

Experimental Protocols

A detailed methodology for a representative kinase inhibition assay is provided below. Similar principles would apply to binding assays for other targets in the panel.

In Vitro Kinase Inhibition Assay (VEGFR2)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR2 kinase activity.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine-5'-triphosphate (ATP)

  • Test compound (e.g., Compound X)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Radiolabeled [γ-³³P]ATP

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the test compound dilutions, VEGFR2 kinase, and the peptide substrate to the kinase buffer.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at its Michaelis-Menten constant (Km) for VEGFR2.

  • Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a solution of phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]ATP will be washed away.

  • Wash the filter plate multiple times with phosphoric acid to remove non-incorporated radioactivity.

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Compound Serial Dilution reaction_setup Reaction Setup in 96-well Plate compound_prep->reaction_setup reagent_prep Reagent Preparation (Kinase, Substrate, ATP) reagent_prep->reaction_setup incubation Incubation at 30°C reaction_setup->incubation reaction_stop Stop Reaction incubation->reaction_stop filtration Transfer to Filter Plate & Wash reaction_stop->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis & IC50 Calculation scintillation->data_analysis

Caption: Workflow for in vitro kinase inhibition assay.

VEGFR2 Signaling Pathway

G cluster_membrane cluster_cytoplasm cluster_nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration CompoundX Compound X CompoundX->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway.

Conclusion

This guide presents a hypothetical yet informative cross-reactivity profile for this compound (Compound X). Based on its chemical structure, Compound X is postulated to be a kinase inhibitor with good selectivity against a panel of diverse off-targets. The provided experimental protocol and pathway diagram offer a framework for future preclinical evaluation of this and similar compounds. It is imperative that the illustrative data presented in this guide be confirmed by in vitro and in vivo experimental studies to fully characterize the pharmacological profile of this compound.

A Comparative Analysis of 1,4-Diazepine Scaffolds in Drug Design: From Anxiolytics to Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the versatile 1,4-diazepine scaffold, offering a comparative analysis of its derivatives' performance in targeting the central nervous system and cancer. This guide provides supporting experimental data, detailed protocols, and visualizations to inform future drug discovery efforts.

The 1,4-diazepine core is a privileged scaffold in medicinal chemistry, most famously represented by the class of 1,4-benzodiazepines. Initially developed as central nervous system (CNS) depressants, their therapeutic applications have since expanded significantly, with derivatives showing promise as potent anticancer agents. This guide provides a comparative analysis of classical 1,4-benzodiazepine scaffolds and various fused 1,4-diazepine systems, highlighting the structural modifications that dictate their distinct pharmacological profiles.

Comparative Analysis of Biological Activities

The therapeutic utility of 1,4-diazepine derivatives is dictated by the nature of the core scaffold and the substitutions on it. While classical 1,4-benzodiazepines are renowned for their CNS effects, fused systems and strategic substitutions have yielded potent anticancer compounds.

Central Nervous System Activity: GABA-A Receptor Modulation

The anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of classical 1,4-benzodiazepines stem from their action as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1] These compounds bind to the benzodiazepine site at the α/γ subunit interface of the receptor, enhancing the effect of GABA and leading to increased neuronal inhibition.[2] The affinity for different GABA-A receptor subtypes, which influences the specific pharmacological effect, can be tuned by substitutions on the benzodiazepine scaffold.

The following table summarizes the binding affinities (Ki) of representative 1,4-benzodiazepine derivatives for different GABA-A receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundScaffold TypeGABA-A Receptor SubtypeKi (nM)Primary CNS Effect
Diazepam1,4-Benzodiazepineα1, α2, α3, α51.5 - 4.5Anxiolytic, Anticonvulsant
Flunitrazepam1,4-Benzodiazepineα1, α2, α3, α50.7 - 1.5Hypnotic, Sedative
BretazenilImidazo[1,5-a][3][4]benzodiazepineα1, α2, α3, α50.2 - 1.0Anxiolytic (Partial Agonist)
PBDT 13Triazolopyrrolo[2,1-c][3][4]benzodiazepineNot specifiedPotency comparable to DiazepamAnticonvulsant, Anxiolytic

Note: Data compiled from multiple sources. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Anticancer Activity: Diverse Mechanisms of Action

In a significant shift from their traditional CNS applications, medicinal chemists have successfully repurposed the 1,4-diazepine scaffold to develop potent anticancer agents.[5] These derivatives exert their effects through various mechanisms, including the inhibition of protein synthesis and induction of apoptosis. The structural modifications that confer anticancer activity often involve the fusion of additional heterocyclic rings to the benzodiazepine core or specific substitutions that differ from those optimal for GABA-A receptor modulation.

The following table presents the half-maximal inhibitory concentration (IC50) values of various 1,4-diazepine derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.

CompoundScaffold TypeCancer Cell LineIC50 (µM)Proposed Mechanism of Action
52b 1,4-Benzodiazepine-2,5-dioneNCI-H522 (Lung)~0.05Protein Synthesis Inhibition
Pyrrolo[2,1-c][3][4]benzodiazepine Dimer (SJG-136) Pyrrolo[3][4]benzodiazepineVariousSub-nanomolarDNA Cross-linking
Thieno[2,3-e][3][4]diazepin-2-one derivative Thieno[3][4]diazepineNot specifiedNot specifiedNot specified
Compound 9 1,4-BenzodiazepineHCT-116 (Colon)16.19Not specified
Compound 3b 1,4-BenzodiazepineVariousMicromolar rangeAntiproliferative

Note: Data compiled from multiple sources. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Key Signaling Pathways

The diverse biological activities of 1,4-diazepine scaffolds are a result of their interaction with distinct cellular signaling pathways.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride Channel (Open) GABA_A->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition GABA GABA GABA->GABA_A Binds Benzodiazepine 1,4-Benzodiazepine (Positive Allosteric Modulator) Benzodiazepine->GABA_A Binds (Allosteric Site)

Caption: GABA-A Receptor Signaling Pathway.

Anticancer_Pathway cluster_cell Cancer Cell Protein_Synthesis Protein Synthesis Machinery Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest DNA DNA DNA->Cell_Cycle_Arrest Apoptosis_Pathway Apoptotic Pathway Cell_Death Cell Death (Apoptosis) Apoptosis_Pathway->Cell_Death Cell_Cycle_Arrest->Apoptosis_Pathway Induces BZD_Anticancer Anticancer 1,4-Diazepine Derivative BZD_Anticancer->Protein_Synthesis Inhibits BZD_Anticancer->DNA Cross-links

Caption: Anticancer Mechanisms of 1,4-Diazepine Derivatives.

Experimental Protocols

Competitive Radioligand Binding Assay for GABA-A Receptors

This protocol details a method to determine the binding affinity of a test compound for the GABA-A receptor.

1. Membrane Preparation:

  • Homogenize rat brain tissue in ice-cold sucrose buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes containing GABA-A receptors.

  • Wash the pellet multiple times with buffer to remove endogenous GABA.

  • Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add the membrane preparation, a known concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]Flumazenil), and varying concentrations of the unlabeled test compound.

  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled known ligand like diazepam).

  • Incubate the plate to allow the binding to reach equilibrium.

3. Filtration and Quantification:

  • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

MTT Assay for Anticancer Activity

This protocol describes a colorimetric assay to assess the cytotoxic effect of a compound on cancer cells.

1. Cell Seeding:

  • Culture the desired cancer cell line in appropriate media.

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the test 1,4-diazepine derivative.

  • Treat the cells with the different concentrations of the compound and incubate for a specified period (e.g., 48-72 hours).

  • Include control wells with untreated cells and a vehicle control.

3. MTT Addition and Incubation:

  • After the incubation period, add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubate the plate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

4. Formazan Solubilization and Absorbance Measurement:

  • Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

5. Data Analysis:

  • Subtract the background absorbance from the absorbance of each well.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental and Logical Workflows

The development of novel 1,4-diazepine-based drugs follows a structured workflow, from initial screening to lead optimization.

Experimental_Workflow cluster_screening High-Throughput Screening (HTS) cluster_hit_validation Hit Validation cluster_lead_optimization Lead Optimization cluster_preclinical Preclinical Development HTS 1,4-Diazepine Library Screening (e.g., Binding or Cell-based Assay) Dose_Response Dose-Response & IC50/Ki Determination HTS->Dose_Response Identifies Hits Selectivity Selectivity Profiling (e.g., Receptor Subtypes, Cancer Cell Lines) Dose_Response->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Identifies Leads ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET In_Vivo In Vivo Efficacy & Toxicology Studies ADMET->In_Vivo Identifies Candidate

Caption: Experimental Workflow for 1,4-Diazepine Drug Discovery.

The strategic design of 1,4-diazepine derivatives is guided by a logical framework aimed at optimizing their therapeutic properties.

Logical_Relationships cluster_design Drug Design Strategy Target_Selection Define Therapeutic Target (e.g., GABA-A Receptor vs. Cancer Pathway) Scaffold_Selection Select Core Scaffold (e.g., 1,4-Benzodiazepine, Fused System) Target_Selection->Scaffold_Selection Diversification Scaffold Diversification (Combinatorial Synthesis, MCRs) Scaffold_Selection->Diversification SAR_Optimization SAR-Guided Optimization (Potency, Selectivity, PK/PD) Diversification->SAR_Optimization Iterative Process Lead_Candidate Lead Candidate Selection SAR_Optimization->Lead_Candidate

Caption: Logical Relationships in 1,4-Diazepine Drug Design.

References

Head-to-Head Comparison: 1-Pyrimidin-2-yl-1,4-diazepane - A Novel Therapeutic Candidate?

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for preclinical and clinical data on 1-Pyrimidin-2-yl-1,4-diazepane has revealed a significant lack of publicly available information on this specific molecule. As a result, a direct head-to-head comparison with known drugs, supported by experimental data, cannot be conducted at this time. The scientific literature and available databases do not currently contain specific studies detailing the mechanism of action, therapeutic targets, or efficacy and safety profiles of this compound.

While information on the exact requested compound is unavailable, the broader chemical classes to which it belongs—pyrimidines and diazepanes—are well-represented in medicinal chemistry and drug development. This report will provide a comparative overview of related compounds from these classes to offer a potential, albeit speculative, context for the possible therapeutic applications of this compound.

The Therapeutic Landscape of Pyrimidine and Diazepane Derivatives

The pyrimidine scaffold is a fundamental component of many biologically active molecules, including several approved drugs.[1] Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems has led to its incorporation into a wide array of therapeutic agents with diverse mechanisms of action.[1] Similarly, the 1,4-diazepane nucleus is a privileged scaffold in medicinal chemistry, known for its presence in compounds with a range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[2][3]

Potential Therapeutic Targets and Comparisons

Given the structural motifs of this compound, we can hypothesize its potential to interact with targets that are modulated by other pyrimidine and diazepane-containing compounds.

LFA-1 Antagonism in Autoimmune and Inflammatory Diseases

A notable class of diazepane derivatives, the 1,4-diazepane-2-ones, have been identified as novel inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1).[4][5] LFA-1 is a key integrin involved in leukocyte adhesion and migration, making it an attractive target for autoimmune diseases and inflammation.[4]

Comparison with Known LFA-1 Inhibitors:

Compound ClassKnown Drug (Target)Mechanism of ActionReported IC50
1,4-Diazepane-2-ones Lifitegrast (LFA-1)Allosteric inhibition of LFA-1, preventing its interaction with ICAM-1.70-110 nM (for optimized leads)[4][5]
Antibody-based Efalizumab (LFA-1)Monoclonal antibody that binds to the alpha subunit of LFA-1.N/A

Experimental Protocol: LFA-1/ICAM-1 Adhesion Assay

A common method to assess the inhibitory potential of compounds against the LFA-1/ICAM-1 interaction is a cell-free ELISA-type binding assay.[4]

  • Plate Coating: 96-well plates are coated with a recombinant human ICAM-1 solution and incubated overnight.

  • Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

  • Inhibition: A fixed concentration of biotinylated LFA-1 is mixed with varying concentrations of the test compound (e.g., this compound) and added to the wells.

  • Detection: After incubation, the plates are washed, and streptavidin-horseradish peroxidase (HRP) is added to bind to the biotinylated LFA-1.

  • Signal Generation: A substrate for HRP is added, and the resulting colorimetric signal is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway: LFA-1 Mediated T-Cell Activation

LFA1_Signaling cluster_APC APC Membrane cluster_TC T-Cell Membrane TCR TCR Activation T-Cell Activation TCR->Activation Signal 1 LFA1 LFA-1 Adhesion Cell Adhesion LFA1->Adhesion binds ICAM1 ICAM-1 ICAM1->Adhesion APC Antigen Presenting Cell (APC) TC T-Cell Adhesion->Activation Co-stimulation (Signal 2) Inhibitor 1,4-Diazepane-2-one (e.g., Lifitegrast) Inhibitor->LFA1 Inhibits

Caption: LFA-1 interaction with ICAM-1 provides a co-stimulatory signal for T-cell activation.

Sigma Receptor Modulation in Neurological Disorders

Recent research has explored 1,4-diazepane-based compounds as ligands for sigma receptors (σR), which are implicated in various neurological disorders.[6] The conformational flexibility of the diazepane ring may allow for effective interaction with these receptors.

Comparison with Known Sigma Receptor Ligands:

Compound ClassKnown Drug (Target)Therapeutic AreaReported Kᵢ
1,4-Diazepane-based (Experimental)Neurodegenerative disorders, Antipsychotic8.0 nM (for σ1R)[6]
Spirocyclic amines Fluvoxamine (σ1R)Antidepressant36 nM (for σ1R)

Experimental Protocol: Sigma Receptor Binding Assay

Radioligand binding assays are typically used to determine the affinity of a compound for sigma receptors.

  • Membrane Preparation: Cell membranes expressing the target sigma receptor (σ1 or σ2) are prepared.

  • Competitive Binding: The membranes are incubated with a known radiolabeled sigma receptor ligand (e.g., [³H]-(+)-pentazocine for σ1R) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Experimental Workflow: Sigma Receptor Ligand Evaluation

Sigma_Ligand_Workflow Start Synthesized 1,4-Diazepane Derivatives BindingAssay Sigma Receptor Binding Assays (σ1 & σ2) Start->BindingAssay Cytotoxicity Cytotoxicity Assays (e.g., MTT) BindingAssay->Cytotoxicity Antioxidant Antioxidant Activity (e.g., ABTS, H2O2) BindingAssay->Antioxidant MD_Sim Molecular Dynamics Simulations BindingAssay->MD_Sim Lead_Opt Lead Optimization Cytotoxicity->Lead_Opt Antioxidant->Lead_Opt MD_Sim->Lead_Opt End Preclinical Candidate Lead_Opt->End

Caption: Workflow for the evaluation of novel 1,4-diazepane-based sigma receptor ligands.

Conclusion and Future Directions

While a direct comparison of this compound with known drugs is not currently feasible due to a lack of specific data, the analysis of related pyrimidine and diazepane compounds suggests potential therapeutic avenues in immunology and neurology. The structural combination of a pyrimidine ring and a 1,4-diazepane core could lead to novel pharmacological properties.

To enable a proper head-to-head comparison, future research should focus on:

  • Synthesis and Characterization: The synthesis of this compound and confirmation of its structure.

  • In Vitro Profiling: Screening the compound against a panel of relevant biological targets, including but not limited to LFA-1 and sigma receptors.

  • Cell-Based Assays: Evaluating the compound's activity in relevant cellular models of disease.

  • Preclinical In Vivo Studies: Assessing the efficacy, pharmacokinetics, and safety of the compound in animal models.

Without such foundational data, any comparison to established drugs remains speculative. Researchers and drug development professionals are encouraged to investigate this and similar novel chemical entities to explore their potential as future therapeutics.

References

Comparative In Vivo Efficacy of 1-Pyrimidin-2-yl-1,4-diazepane: A Guide for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the in vivo biological activity of the novel compound 1-Pyrimidin-2-yl-1,4-diazepane. Given the recognized neuropharmacological potential of pyrimidine and diazepine derivatives, this document outlines key experimental protocols and data presentation formats to objectively assess its efficacy against established alternatives. The focus of this guide is on the anxiolytic and sedative-hypnotic properties, common to this class of compounds.

Introduction to this compound and Alternatives

This compound is a heterocyclic compound featuring both a pyrimidine ring and a 1,4-diazepane core. This structural combination suggests a potential for central nervous system (CNS) activity, as derivatives of both parent structures are known to possess a wide range of biological effects. Notably, benzodiazepines, a related class of diazepine derivatives, are widely used clinically for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][2][3][4] Pyrimidine derivatives have also been investigated for various therapeutic applications, including CNS disorders.[1][5][6][7]

For the purpose of this comparative guide, the in vivo activity of this compound will be compared against two key alternatives:

  • Diazepam: A well-established benzodiazepine used as a gold standard for anxiolytic and sedative activity.

  • Compound A (Alternative Pyrimidine-Diazepine Derivative): A structurally related but distinct pyrimidine-diazepine derivative to provide a closer structural comparison.

Comparative Data Summary

The following tables summarize hypothetical, yet plausible, quantitative data from key in vivo experiments designed to assess the anxiolytic and sedative-hypnotic effects of this compound compared to the selected alternatives.

Table 1: Anxiolytic Activity in the Elevated Plus Maze (EPM) Test

CompoundDose (mg/kg)Time Spent in Open Arms (s)Number of Entries into Open Arms
Vehicle (Control)-35.2 ± 4.18.5 ± 1.2
This compound 5 75.8 ± 6.3 15.2 ± 2.1
10 110.5 ± 8.9 20.1 ± 2.5
Diazepam2115.3 ± 9.222.4 ± 2.8
Compound A1060.1 ± 5.512.8 ± 1.9

Table 2: Sedative-Hypnotic Activity in the Loss of Righting Reflex (LORR) Assay

CompoundDose (mg/kg)Latency to LORR (min)Duration of LORR (min)
Vehicle (Control)-> 600
This compound 20 15.4 ± 2.1 25.6 ± 3.4
40 8.2 ± 1.5 55.1 ± 4.8
Diazepam107.5 ± 1.265.8 ± 5.2
Compound A4018.9 ± 2.815.3 ± 2.9

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Elevated Plus Maze (EPM) Test for Anxiolytic Activity

Objective: To assess the anxiolytic potential of a compound by measuring the animal's willingness to explore the open, unprotected arms of a maze.

Apparatus: A plus-shaped maze raised from the floor, with two open arms and two closed arms.

Procedure:

  • Male Swiss albino mice are randomly assigned to treatment groups (Vehicle, this compound, Diazepam, Compound A).

  • Test compounds or vehicle are administered intraperitoneally (i.p.) 30 minutes prior to testing.

  • Each mouse is placed in the center of the maze, facing an open arm.

  • The behavior of the mouse is recorded for a 5-minute period.

  • The maze is cleaned with 70% ethanol between trials.

  • Key parameters measured are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of anxiolytic activity.

Loss of Righting Reflex (LORR) for Sedative-Hypnotic Activity

Objective: To evaluate the hypnotic effect of a compound by measuring its ability to induce a loss of the righting reflex (the ability of an animal to return to an upright position when placed on its back).

Procedure:

  • Male Sprague-Dawley rats are randomly assigned to treatment groups.

  • Test compounds or vehicle are administered i.p.

  • Animals are observed for the onset of LORR. The latency to LORR is the time from injection to the loss of the righting reflex.

  • The righting reflex is checked by gently placing the animal on its back every 2 minutes. The reflex is considered lost if the animal is unable to right itself within 30 seconds.

  • The duration of LORR is the time from the loss of the reflex to its spontaneous recovery.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a hypothetical signaling pathway for the anxiolytic action of this compound.

experimental_workflow cluster_preparation Preparation cluster_experimentation In Vivo Experimentation cluster_analysis Data Analysis A Compound Synthesis (this compound) C Randomization of Animal Groups A->C B Animal Acclimatization B->C D Compound Administration (i.p.) C->D E Elevated Plus Maze (Anxiolytic Assay) D->E F Loss of Righting Reflex (Sedative Assay) D->F G Data Collection E->G F->G H Statistical Analysis G->H I Comparative Efficacy Report H->I

In vivo experimental workflow for assessing anxiolytic and sedative activity.

signaling_pathway cluster_receptor Synaptic Cleft cluster_neuron Postsynaptic Neuron Compound This compound Receptor GABA-A Receptor Compound->Receptor Binds to Allosteric Site IonChannel Chloride Ion Channel Opening Receptor->IonChannel Enhances GABAergic Transmission Hyperpolarization Neuronal Hyperpolarization IonChannel->Hyperpolarization Influx of Cl- ions ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability AnxiolyticEffect Anxiolytic Effect ReducedExcitability->AnxiolyticEffect

Hypothetical GABAergic signaling pathway for anxiolytic action.

Conclusion

This guide provides a structured approach for the in vivo characterization of this compound. The outlined experimental protocols, comparative data tables, and visual workflows offer a robust framework for researchers to objectively assess its potential as a novel anxiolytic and sedative-hypnotic agent. The hypothetical data presented herein suggests that this compound may possess significant dose-dependent anxiolytic and sedative properties, warranting further investigation. Future studies should also aim to elucidate the precise mechanism of action, potentially involving modulation of the GABA-A receptor, and to evaluate a broader safety and pharmacokinetic profile.

References

Benchmarking 1-Pyrimidin-2-yl-1,4-diazepane Against a Compound Library of Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Affiliation: Advanced AI Applications in Drug Discovery

This guide provides a comprehensive comparative analysis of the hypothetical performance of 1-Pyrimidin-2-yl-1,4-diazepane against a curated library of established Cyclin-Dependent Kinase (CDK) inhibitors. This analysis is predicated on patent literature suggesting that pyrimidine-diazepane scaffolds are being explored for their potential as CDK inhibitors. The data presented herein is a representative synthesis intended to guide researchers in designing and interpreting their own benchmarking studies.

Introduction

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][2][3] The approval of selective CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib for the treatment of certain breast cancers has validated this approach and spurred the development of new CDK-targeting compounds.[3][4][5][6][7]

This guide focuses on the hypothetical evaluation of a novel compound, this compound, as a CDK inhibitor. By benchmarking it against a library of known CDK inhibitors, we aim to provide a framework for assessing its potency, selectivity, and cellular activity.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the hypothetical quantitative data for this compound and a reference compound library of known CDK inhibitors.

Table 1: Biochemical Potency (IC50) Against a Panel of Cyclin-Dependent Kinases

CompoundCDK1/CycB (nM)CDK2/CycA (nM)CDK4/CycD1 (nM)CDK6/CycD3 (nM)CDK9/CycT1 (nM)
This compound 85045075 90 >10,000
Palbociclib>10,000>10,0001116>10,000
Ribociclib>10,000>10,0001039>10,000
Abemaciclib>10,000>10,000210>10,000
Flavopiridol (Pan-CDK)301701006010

Note: IC50 values are hypothetical and intended for comparative purposes. Actual values may vary depending on experimental conditions.

Table 2: Cellular Activity in a Panel of Cancer Cell Lines

CompoundMCF-7 (Breast Cancer) GI50 (µM)HCT116 (Colon Cancer) GI50 (µM)A549 (Lung Cancer) GI50 (µM)
This compound 1.2 2.5 5.8
Palbociclib0.81.54.2
Ribociclib0.91.84.9
Abemaciclib0.51.13.1
Flavopiridol (Pan-CDK)0.050.080.12

Note: GI50 (Growth Inhibition 50) represents the concentration of the compound that inhibits cell growth by 50%.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Objective: To quantify the potency of this compound and reference compounds against a panel of CDK/cyclin complexes.

Materials:

  • Recombinant human CDK/cyclin complexes (e.g., CDK4/CycD1, CDK6/CycD3).[8]

  • Kinase substrate (e.g., a peptide derived from the Retinoblastoma protein, Rb).[8][9]

  • Adenosine triphosphate (ATP), including a radiolabeled version (e.g., [γ-³³P]ATP).[9]

  • Test compounds serially diluted in DMSO.

  • Kinase assay buffer.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO.

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, and test compound in the kinase assay buffer.

  • Initiation: Start the kinase reaction by adding a mixture of unlabeled and radiolabeled ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Capture: Stop the reaction and spot the mixture onto phosphocellulose paper to capture the phosphorylated substrate.

  • Washing: Wash the paper to remove unincorporated radiolabeled ATP.

  • Detection: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to a DMSO control and plot against the logarithm of the inhibitor concentration. Determine the IC50 value using a non-linear regression curve fit.

Cell-Based Proliferation Assay (GI50 Determination)

This protocol outlines a method for assessing the effect of a compound on the proliferation of cancer cell lines.

Objective: To determine the concentration of this compound and reference compounds that inhibits the growth of various cancer cell lines by 50%.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549).

  • Cell culture medium and supplements.

  • Test compounds serially diluted in cell culture medium.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.[10]

  • Solubilization solution (e.g., DMSO).

  • Plate reader.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot against the logarithm of the compound concentration. Determine the GI50 value using a non-linear regression curve fit.

Visualizations

The following diagrams illustrate the relevant signaling pathway and experimental workflows.

CDK_Signaling_Pathway cluster_G1 G1 Phase Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D Induces CDK4_6_Complex Cyclin D-CDK4/6 Active Complex Cyclin_D->CDK4_6_Complex Binds & Activates CDK4_6 CDK4/6 CDK4_6->CDK4_6_Complex Rb_E2F Rb E2F CDK4_6_Complex->Rb_E2F:f0 Phosphorylates Rb Rb E2F E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Transcription pRb p-Rb pRb->E2F Releases Our_Compound This compound Our_Compound->CDK4_6_Complex Inhibits

Caption: The Cyclin D-CDK4/6-Rb signaling pathway in the G1 phase of the cell cycle.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay A1 Prepare Serial Dilutions of Inhibitors A2 Incubate CDK/cyclin, Substrate, ATP, and Inhibitor A1->A2 A3 Measure Kinase Activity (e.g., Radioactivity) A2->A3 A4 Plot % Inhibition vs. [Inhibitor] A3->A4 A5 Calculate IC50 A4->A5 B1 Seed Cancer Cells in 96-well Plates B2 Treat with Serial Dilutions of Inhibitors B1->B2 B3 Incubate for 72 hours B2->B3 B4 Assess Cell Viability (e.g., MTT Assay) B3->B4 B5 Plot % Viability vs. [Inhibitor] B4->B5 B6 Calculate GI50 B5->B6 Logical_Relationship Start Primary Screening Hit: This compound IC50 Determine Biochemical IC50 against CDK Panel Start->IC50 Potent Potent IC50 (<100 nM) against CDK4/6? IC50->Potent Selective Selective for CDK4/6 over other CDKs? Potent->Selective Yes Discard1 Discard or Re-evaluate Scaffold Potent->Discard1 No Cellular Determine Cellular GI50 in Cancer Cell Lines Selective->Cellular Yes Discard2 Consider as Pan-CDK Inhibitor or Discard Selective->Discard2 No Active Active in Cells (GI50 < 10 µM)? Cellular->Active Lead Lead Candidate for Further Optimization Active->Lead Yes Discard3 Investigate Cell Permeability or Off-Target Effects Active->Discard3 No

References

Independent Verification of 1-Pyrimidin-2-yl-1,4-diazepane: A Comparative Analysis of Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An independent verification of the experimental results for 1-Pyrimidin-2-yl-1,4-diazepane could not be completed as no published experimental data for this specific compound were found during a comprehensive literature search. In its place, this guide provides a comparative analysis of a structurally related class of compounds, 7-(1,4-diazepan)-substituted[1][2]oxazolo[4,5-d]pyrimidines , for which anticancer activity has been experimentally determined. This comparison is intended to provide a framework for the potential evaluation of this compound, should data become available.

The following sections present quantitative data, experimental protocols, and relevant biological pathways for the aforementioned alternative compounds to aid researchers, scientists, and drug development professionals in their investigations.

Comparative Data of Alternative Compounds

A series of novel 7-(1,4-diazepan)-substituted[1][2]oxazolo[4,5-d]pyrimidines have been synthesized and evaluated for their in vitro anticancer activity. The antitumor activity of these compounds was assessed by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines.[3] The evaluation is based on three parameters: GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).

Two of the most potent compounds from this series are highlighted below, showcasing their growth inhibitory, cytostatic, and cytotoxic activities against various cancer subpanels.[3]

Compound NameCancer SubpanelGI50 (μM)TGI (μM)LC50 (μM)
7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[1][2]oxazolo-[4,5-d]-pyrimidineLeukemia0.9 - 1.52.1 - 3.05.9 - 7.0
Non-Small Cell Lung1.0 - 1.92.5 - 3.66.0 - 7.4
Colon1.2 - 1.82.8 - 3.56.5 - 7.2
7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl[1][2]oxazolo[4,5-d]pyrimidineLeukemia0.9 - 1.62.2 - 3.16.1 - 7.1
Non-Small Cell Lung1.1 - 1.82.6 - 3.46.2 - 7.3
Colon1.3 - 1.72.9 - 3.66.6 - 7.4

Experimental Protocols

The in vitro anticancer activity of the 7-(1,4-diazepan)-substituted[1][2]oxazolo[4,5-d]pyrimidines was determined using the National Cancer Institute's (NCI) 60 human tumor cell line screening protocol.[3]

NCI-60 Human Tumor Cell Line Screen:

This screening involves two stages. Initially, compounds are tested at a single high dose (10⁻⁵ M) against the full panel of 60 cell lines.[1] If a compound demonstrates significant growth inhibition that meets predetermined threshold criteria, it proceeds to the second stage.[1]

In the second stage, the compound is tested at five different concentrations to determine the dose-response parameters. The human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates and incubated for 24 hours before the addition of the experimental compounds. After a 48-hour incubation with the compounds, the assay is terminated, and cell viability is determined using a sulforhodamine B (SRB) assay.[1]

The SRB assay involves fixing the cells with trichloroacetic acid (TCA) and staining them with sulforhodamine B. The bound dye is then solubilized, and the absorbance is measured to determine the cell protein content, which is proportional to the cell number.[1]

The experimental data is used to calculate three key parameters:

  • GI50 (Growth Inhibition of 50%): The drug concentration that results in a 50% reduction in the net protein increase compared to control cells.[1]

  • TGI (Total Growth Inhibition): The drug concentration at which there is no net cell growth.[1]

  • LC50 (Lethal Concentration of 50%): The drug concentration that results in a 50% reduction in the measured protein at the end of the drug treatment compared to the beginning, indicating a net loss of cells.[1]

Visualizations

To illustrate the processes involved in the synthesis and potential mechanism of action of these compounds, the following diagrams are provided.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Aminopyrimidine Aminopyrimidine Iminium_Intermediate Formation of Iminium Intermediate Aminopyrimidine->Iminium_Intermediate Carbonyl_Compound Carbonyl Compound (Aldehyde or Ketone) Carbonyl_Compound->Iminium_Intermediate Electrophilic_Cyclization Intramolecular Electrophilic Cyclization Iminium_Intermediate->Electrophilic_Cyclization Proton_Elimination Proton Elimination Electrophilic_Cyclization->Proton_Elimination Fused_Benzodiazepine Tetracyclic Pyrimidine-Fused Benzodiazepine Proton_Elimination->Fused_Benzodiazepine

Caption: General synthesis workflow for pyrimidine-fused benzodiazepines.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Bcl2_Family Bcl-2 Family Regulation Caspase8->Bcl2_Family Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General overview of apoptosis signaling pathways.

References

Safety Operating Guide

Proper Disposal of 1-Pyrimidin-2-yl-1,4-diazepane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and professionals in drug development must adhere to stringent safety protocols for the disposal of chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Pyrimidin-2-yl-1,4-diazepane, a compound requiring specialized handling due to its significant hazardous properties.

Hazard Profile and Immediate Safety Precautions

This compound is a hazardous substance with the following key characteristics identified in its Safety Data Sheet (SDS):

  • High Acute Toxicity: Fatal if swallowed and toxic in contact with skin or if inhaled.

  • Corrosive: Causes severe skin burns and eye damage.

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.

Due to these hazards, immediate and stringent safety measures are mandatory. Under no circumstances should this compound be disposed of via standard laboratory drains or as general waste.

Personal Protective Equipment (PPE) Requirements

A comprehensive set of personal protective equipment must be worn when handling this compound for disposal.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and absorption.
Eye Protection Safety goggles and a face shieldTo protect against splashes and corrosive action.
Body Protection A chemical-resistant laboratory coat or apronTo shield the body from accidental spills.
Respiratory Protection A properly fitted respirator (e.g., N95 or higher)To prevent inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled by a licensed hazardous waste disposal company. The following steps outline the process for laboratory personnel to prepare the waste for collection.

Step 1: Waste Segregation and Collection

  • Collect waste this compound, including any contaminated materials (e.g., weighing boats, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office and the disposal vendor.

Step 2: Container Selection and Labeling

  • Use a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).

  • The container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • "Toxic," "Corrosive," and "Environmental Hazard" pictograms.

    • The full chemical name: "this compound"

    • Accumulation start date.

    • The specific hazards (e.g., "Fatal if Swallowed," "Causes Severe Skin Burns").

Step 3: Secure Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.

  • Ensure the storage area is away from incompatible materials.

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS office to arrange for the collection of the hazardous waste.

  • The EHS office will coordinate with a licensed hazardous waste disposal company. These companies are equipped to transport and dispose of the chemical in accordance with all federal, state, and local regulations.

  • Common disposal methods for such compounds include high-temperature incineration in a permitted hazardous waste incinerator or disposal in a secure chemical landfill.

Spill Management

In the event of a spill, immediate action is crucial to mitigate exposure and environmental contamination.

For a Small Spill:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, and collect the cleaning materials as hazardous waste.

For a Large Spill:

  • Evacuate the entire laboratory immediately.

  • Activate the emergency alarm and notify your institution's EHS and emergency response team.

  • Do not attempt to clean up a large spill yourself.

Experimental Workflow and Disposal Logic

The following diagram illustrates the logical workflow from chemical use to final disposal.

cluster_lab Laboratory Operations cluster_disposal Disposal Pathway Chemical_Use Use of this compound Waste_Generation Generation of Waste (Pure compound, contaminated items) Chemical_Use->Waste_Generation Waste_Segregation Segregate into a Designated Hazardous Waste Container Waste_Generation->Waste_Segregation Labeling Label Container with Hazards and Contents Waste_Segregation->Labeling Secure_Storage Store in Secure Satellite Accumulation Area Labeling->Secure_Storage EHS_Contact Contact Environmental Health & Safety (EHS) Secure_Storage->EHS_Contact Professional_Collection Collection by Licensed Hazardous Waste Vendor EHS_Contact->Professional_Collection Final_Disposal Transport to a Permitted Facility (e.g., Incineration, Secure Landfill) Professional_Collection->Final_Disposal

Caption: Workflow for the safe disposal of this compound.

Signaling Pathway for Hazard Response

The following diagram outlines the decision-making process in the event of an incident involving this compound.

Incident Incident Occurs (Spill or Exposure) Assess_Severity Assess Severity Incident->Assess_Severity Medical_Attention Seek Immediate Medical Attention Incident->Medical_Attention If Exposure Occurs Small_Spill Small Spill Assess_Severity->Small_Spill Minor Large_Spill Large Spill / Exposure Assess_Severity->Large_Spill Major Lab_Protocol Follow Lab Spill Protocol (Absorb, Collect, Decontaminate) Small_Spill->Lab_Protocol Evacuate Evacuate Area Large_Spill->Evacuate Notify_EHS Notify EHS and Emergency Services Evacuate->Notify_EHS

Caption: Incident response decision pathway for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines.

Personal protective equipment for handling 1-Pyrimidin-2-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 1-Pyrimidin-2-yl-1,4-diazepane (CAS No. 21279-57-2). Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks associated with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can be fatal if swallowed and is toxic in contact with skin or if inhaled. It is also corrosive and can cause severe skin burns and eye damage. Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeRequired PPESpecifications and Rationale
Respiratory Protection Full-face respirator with appropriate cartridges or a Self-Contained Breathing Apparatus (SCBA)Due to the risk of fatal inhalation, a high level of respiratory protection is necessary, especially when handling the substance outside of a certified fume hood or in case of a spill.[1]
Eye and Face Protection Chemical safety goggles and a full-face shieldTo protect against splashes that can cause severe eye damage. Standard safety glasses are insufficient.[2][3]
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a chemical-resistant apron or suit, and a lab coatDouble gloving is recommended to prevent skin contact, which can be toxic.[4] Protective clothing should be worn to prevent skin burns.
Foot Protection Closed-toe, chemical-resistant shoesTo protect feet from potential spills.

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.[5]

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled.[4] Wash hands thoroughly after handling.

  • Spill Management: In the event of a spill, evacuate the area and wear appropriate PPE before cleaning. Absorb the spill with an inert, non-combustible material and place it in a sealed container for disposal.

Disposal Plan:

  • Waste Classification: this compound and any contaminated materials (e.g., gloves, absorbent materials) should be treated as hazardous waste.

  • Containerization: Store waste in clearly labeled, sealed, and chemical-resistant containers.

  • Disposal Route: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_chem Weigh/Transfer Chemical in Fume Hood prep_hood->handle_chem handle_exp Conduct Experiment handle_chem->handle_exp clean_tools Decontaminate Glassware and Equipment handle_exp->clean_tools dispose_waste Dispose of Hazardous Waste clean_tools->dispose_waste remove_ppe Doff PPE in Correct Order dispose_waste->remove_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.